MTSEA hydrobromide
Description
Properties
IUPAC Name |
2-methylsulfonylsulfanylethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S2.BrH/c1-8(5,6)7-3-2-4;/h2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVGEUBCWCKGMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30637186 | |
| Record name | S-(2-Aminoethyl) methanesulfonothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30637186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16599-33-0 | |
| Record name | 16599-33-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-(2-Aminoethyl) methanesulfonothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30637186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminoethyl methanethiosulphonate hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is MTSEA hydrobromide and its mechanism of action
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-Aminoethyl] methanethiosulfonate (B1239399) hydrobromide (MTSEA) is a sulfhydryl-reactive chemical probe extensively utilized in biochemistry and biophysics to investigate protein structure and function. Its primary application lies in the Substituted Cysteine Accessibility Method (SCAM), a powerful technique for mapping the solvent-accessible surfaces of proteins, particularly the lining of ion channels and transporter pores. This technical guide provides an in-depth overview of MTSEA hydrobromide, its mechanism of action, quantitative reactivity data, and detailed protocols for its application in protein labeling and electrophysiology.
Chemical Properties and Mechanism of Action
This compound is a water-soluble compound that specifically and covalently modifies the thiol group of cysteine residues.[1][2] The reaction proceeds via a nucleophilic attack of the deprotonated thiol (thiolate anion) on the sulfur atom of the methanethiosulfonate group of MTSEA. This results in the formation of a mixed disulfide bond between the cysteine residue and a 2-aminoethyl group, thereby introducing a positive charge at the modified site.
The positive charge introduced by MTSEA modification can significantly alter the local electrostatic environment within a protein, leading to measurable changes in its function, such as altered ion channel conductance or transporter activity. This functional change is the cornerstone of the SCAM technique, allowing researchers to infer the accessibility of engineered cysteine residues to the aqueous environment.
Key Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₁₀BrNO₂S₂ | N/A |
| Molecular Weight | 236.16 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Water, DMSO, DMF | N/A |
| Storage | -20°C, desiccated | N/A |
Quantitative Data on Reactivity and Stability
The rate of reaction of MTSEA with cysteine residues is dependent on several factors, most notably the pH of the solution and the accessibility of the cysteine residue. The reaction rate increases with pH as the concentration of the more reactive thiolate anion increases.
| Parameter | Condition | Value | Reference |
| Half-life in solution | pH 7.0, 20°C | ~12 minutes | N/A |
| Half-life in solution | pH 6.0, 20°C | ~92 minutes | N/A |
| Half-life in solution | pH 7.0, 4°C | ~116 minutes | N/A |
| Apparent 2nd-order rate constant (k) | NaPiT-IIa T451C mutant, pH 7.4 | 2.2 x 10⁻³ µM⁻¹s⁻¹ (at 1 µM MTSEA) | [3] |
| Apparent 2nd-order rate constant (k) | NaPiT-IIa T451C mutant, pH 7.4 | 1.3 x 10⁻³ µM⁻¹s⁻¹ (at 5 µM MTSEA) | [3] |
| Apparent 2nd-order rate constant (k) | NaPiT-IIa S460C mutant, pH 6.2 | Varies with sine-wave fit | [3] |
Note: The provided second-order rate constants are for a specific cysteine residue within a protein and may not be representative of the reaction with free cysteine in solution. The rate is highly dependent on the local microenvironment of the cysteine residue.
Experimental Protocols
General Protein Labeling with this compound
This protocol provides a general procedure for labeling a purified protein containing an accessible cysteine residue with MTSEA.
Materials:
-
Purified protein with a cysteine residue
-
This compound
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, degassed)
-
Reducing agent (e.g., TCEP or DTT)
-
Quenching solution (e.g., L-cysteine or 2-mercaptoethanol)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
To ensure the target cysteine is in a reduced state, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, it must be removed prior to the addition of MTSEA, for example, by using a desalting column.
-
-
MTSEA Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in water or the reaction buffer. The concentration will depend on the desired final concentration and the reactivity of the cysteine. A common starting point is a 10- to 20-fold molar excess over the protein concentration.
-
-
Labeling Reaction:
-
Add the freshly prepared MTSEA solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 15-60 minutes. The optimal time should be determined empirically. The reaction can be performed at 4°C for a longer duration to minimize protein degradation.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching solution (e.g., L-cysteine or 2-mercaptoethanol) to a final concentration of 10-50 mM. This will react with any excess MTSEA.
-
-
Purification:
-
Remove the excess MTSEA and quenching reagent by size-exclusion chromatography (desalting column) or dialysis.
-
-
Verification of Labeling:
-
Confirm the covalent modification of the protein using techniques such as mass spectrometry or by observing a functional change in the protein's activity.
-
Substituted Cysteine Accessibility Method (SCAM) in Electrophysiology
SCAM is a powerful technique to probe the structure of ion channels. It involves introducing a cysteine residue at a specific position in the protein and then testing its accessibility to MTSEA by measuring changes in ion channel function using electrophysiological techniques like patch-clamp.
Materials:
-
Oocytes or mammalian cells expressing the cysteine-substituted ion channel of interest
-
Patch-clamp setup (amplifier, micromanipulators, perfusion system)
-
External and internal solutions for electrophysiological recording
-
This compound stock solution
Procedure:
-
Cell Preparation:
-
Prepare cells expressing the cysteine-mutant ion channel for patch-clamp recording.
-
-
Establish a Whole-Cell Recording:
-
Obtain a stable whole-cell patch-clamp recording from a cell expressing the channel of interest.
-
-
Baseline Current Measurement:
-
Record the baseline ion channel activity in response to a specific stimulus (e.g., a voltage step or application of an agonist).
-
-
Application of MTSEA:
-
Perfuse the cell with the external solution containing MTSEA at a known concentration (e.g., 1-5 mM). The duration of application should be controlled.
-
-
Washout and Post-MTSEA Current Measurement:
-
Wash out the MTSEA-containing solution with the standard external solution.
-
Record the ion channel activity again using the same stimulus as in the baseline measurement.
-
-
Data Analysis:
-
Compare the current amplitude and/or kinetics before and after MTSEA application. A significant change in the current indicates that the engineered cysteine residue is accessible to MTSEA and that its modification alters channel function.
-
The rate of current modification can be used to calculate the second-order rate constant for the reaction of MTSEA with the specific cysteine residue, providing information about its accessibility and local environment.[3][4]
-
Visualizations
Caption: Mechanism of MTSEA modification of a cysteine residue.
References
- 1. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method [en.bio-protocol.org]
- 3. Cysteine Mutagenesis Reveals Novel Structure–Function Features within the Predicted Third Extracellular Loop of the Type Iia Na+/Pi Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
MTSEA hydrobromide for studying protein structure
An In-Depth Technical Guide to --INVALID-LINK-- for Protein Structure Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
--INVALID-LINK-- is a sulfhydryl-reactive chemical probe belonging to the methanethiosulfonate (B1239399) (MTS) family of reagents.[1] It is a cornerstone tool for investigating protein structure, particularly for membrane proteins like ion channels and transporters in their native environments.[2][3] The primary application of MTSEA is within a powerful technique known as the Substituted Cysteine Accessibility Method (SCAM), which allows researchers to map the topology of protein domains, identify residues lining aqueous channels or binding crevices, and deduce the conformational changes that occur during protein function.[2][3][4][5]
MTSEA is a positively charged, water-soluble compound that reacts specifically and rapidly with the sulfhydryl group of cysteine residues to form a disulfide bond.[1][6] This covalent modification adds a small ethylammonium (B1618946) group to the cysteine side chain, altering its size and introducing a positive charge. By observing the functional consequences of this modification, researchers can infer the local environment of the targeted cysteine residue.
Core Principle: The Substituted Cysteine Accessibility Method (SCAM)
The logic of SCAM is to systematically probe the solvent accessibility of individual amino acid residues within a protein.[5] The method involves introducing a uniquely reactive cysteine residue at a target position and then testing its ability to react with a membrane-impermeant or -permeant probe like MTSEA.[4][7]
The fundamental steps are:
-
Site-Directed Mutagenesis : A target protein, often made cysteine-less to eliminate background reactivity, is mutated to substitute a single cysteine residue at a position of interest.[4][8] This process is repeated to create a library of single-cysteine mutants.
-
Protein Expression : The mutant protein is expressed in a suitable system, such as Xenopus oocytes or cultured cell lines, where its function can be assayed.[2][8]
-
Accessibility Probing : MTSEA is applied to the expressed protein. If the engineered cysteine residue is exposed to the aqueous environment, MTSEA will covalently modify it.[5][8] If the residue is buried within the protein core or the lipid membrane, it will be inaccessible and will not react.
-
Functional Measurement : The effect of the modification is measured. For ion channels, this is typically a change in ion current measured by electrophysiology.[2][9] A change in function upon MTSEA application implies that the residue is accessible.
-
State-Dependent Analysis : By comparing the rate of modification in different functional states of the protein (e.g., a channel in its open vs. closed state), researchers can identify which residues undergo a change in their local environment, thereby mapping the protein's conformational changes.[2][9]
The following diagram illustrates the logical basis of the SCAM technique for determining the accessibility of a residue and its functional impact.
Experimental Protocols and Workflow
A typical SCAM experiment involves meticulous preparation of reagents and a systematic approach to data acquisition.
Preparation of MTSEA Stock Solution
Proper handling of MTSEA is critical as MTS reagents hydrolyze in aqueous solutions.[6]
-
Storage : Store solid MTSEA hydrobromide desiccated at -20°C.[1][6] Before opening, allow the vial to warm to room temperature to prevent condensation.
-
Solvent Selection : MTSEA is soluble in water, DMSO, and DMF.[1] For most electrophysiological experiments, sterile water or the base buffer solution is used.
-
Preparation : Prepare stock solutions immediately before use.[6] A high-concentration stock (e.g., 100 mM to 1 M) is typically made by dissolving the required mass in a small volume of solvent.
-
Working Solution : Dilute the stock solution to the final working concentration (e.g., 50 µM to 5 mM) in the experimental buffer just prior to application.[2] Discard any unused solution after the experiment.
General Workflow for a SCAM Experiment
The diagram below outlines the standard workflow for a SCAM experiment using an electrophysiological readout.
Protocol: Cysteine Accessibility of an Ion Channel in Xenopus Oocytes
This protocol is adapted from methodologies used to study ligand-gated ion channels.[2]
-
Oocyte Preparation : Express the single-cysteine mutant channel in Xenopus laevis oocytes.
-
Electrophysiology Setup : Place an oocyte in a recording chamber and perform a two-electrode voltage clamp to control the membrane potential and record current.
-
Baseline Measurement : Perfuse the oocyte with a standard bath solution. Apply an agonist (e.g., 200 µM acetylcholine (B1216132) for a nAChR) for a short duration (e.g., 10 seconds) to elicit a peak current. This is the control response.
-
Washout : Wash the agonist from the chamber with the bath solution for a set period (e.g., 3 minutes).[2]
-
MTSEA Application : Apply MTSEA at the desired concentration (e.g., 50 µM for an open-state experiment or 5 mM for a closed-state experiment) for a specific duration (e.g., 5-20 seconds).[2] For studying state dependence, MTSEA can be co-applied with the agonist.[2]
-
Washout : Thoroughly wash out the MTSEA with the bath solution (e.g., 3 minutes).[2]
-
Test Pulse : Re-apply the agonist as in step 3 to measure the post-modification current. A reduction in current indicates that modification by MTSEA has inhibited channel function.
-
Cumulative Modification : Repeat steps 4-7 to build a cumulative time course of modification. The peak current will decrease with each application until the reaction reaches completion.
-
Rate Calculation : Plot the fractional current remaining versus the cumulative exposure time to MTSEA. Fit the data with a single exponential decay function to determine the second-order rate constant, which reflects the accessibility of the cysteine.
Data Presentation and Interpretation
Quantitative data from SCAM experiments are crucial for comparing the accessibility of different residues or the accessibility of a single residue in different conformational states.
Properties of Common MTS Reagents
MTSEA is one of several MTS reagents used in SCAM studies. The choice of reagent depends on the experimental goal, as their charge and membrane permeability differ.
| Reagent | Full Name | Charge | Membrane Permeability | Typical Use |
| MTSEA | 2-Aminoethyl MTS | Positive (+) | Permeant[10] | Probing accessibility from both sides of the membrane, though extracellular application is primary. |
| MTSET | 2-(Trimethylammonium)ethyl MTS | Positive (+) | Impermeant[6][10] | Probing accessibility of extracellularly-facing residues. |
| MTSES | 2-Sulfonatoethyl MTS | Negative (-) | Impermeant[6] | Probing accessibility of extracellularly-facing residues, sensitive to local electrostatic potential. |
Example Quantitative Data: Accessibility of Residues in a Na+/Pi Cotransporter
The following table summarizes data from a study where SCAM was used to identify residues in an α-helical motif of the NaPi-IIa cotransporter. The rate constant (k) indicates how quickly MTSEA inhibited the transporter's function, serving as a direct measure of cysteine accessibility.[8]
| Mutant (Residue) | Apparent Second-Order Rate Constant (k) (μM⁻¹s⁻¹) |
| T451C | 0.2 x 10⁻³ |
| A453C | 0.9 x 10⁻³ |
| A455C | 0.5 x 10⁻³ |
| A456C | 0.8 x 10⁻³ |
| A457C | 4.5 x 10⁻³ |
| L458C | 0.2 x 10⁻³ |
| A459C | 0.3 x 10⁻³ |
| S460C | 1.7 x 10⁻³ |
Data adapted from Lambert et al., 1999.[8]
The periodic pattern of high and low reaction rates observed in the study was consistent with the residues being arranged on an α-helix, where some residues face the aqueous pore (high accessibility) while others face the protein interior or lipid (low accessibility).[8]
Conclusion
This compound, when used within the framework of the Substituted Cysteine Accessibility Method, is an exceptionally powerful tool for elucidating protein structure and dynamics in a native membrane environment. It provides residue-level information about solvent accessibility that is complementary to high-resolution structural methods like X-ray crystallography. For researchers and drug development professionals, this technique offers invaluable insights into the architecture of binding sites, the lining of ion-conducting pores, and the precise conformational changes that underlie a protein's biological function.
References
- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ttuhsc.edu [ttuhsc.edu]
- 7. Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteine Mutagenesis Reveals Novel Structure–Function Features within the Predicted Third Extracellular Loop of the Type Iia Na+/Pi Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Principle of Substituted Cysteine Accessibility Method (SCAM)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to probe the structure and dynamics of proteins, particularly membrane proteins such as ion channels, transporters, and G-protein coupled receptors (GPCRs). This method provides valuable insights into the architecture of protein channels and crevices, the conformational changes associated with protein function, and the mapping of ligand binding sites. By systematically introducing cysteine residues and assessing their reactivity to sulfhydryl-specific reagents, SCAM allows for the determination of the solvent accessibility of individual amino acid side chains, providing crucial information for understanding protein mechanisms and for the rational design of novel therapeutics. This guide details the core principles of SCAM, provides comprehensive experimental protocols, presents quantitative data from a key study, and illustrates the underlying workflows and signaling pathways.
Core Principles of SCAM
The fundamental principle of SCAM lies in the unique reactivity of the sulfhydryl group of cysteine residues. The method involves three key steps:
-
Site-Directed Mutagenesis: The target protein, which ideally has no native, reactive cysteine residues, is systematically mutated to introduce a single cysteine at a position of interest. This process, known as cysteine-scanning mutagenesis, generates a library of single-cysteine mutants.[1]
-
Chemical Modification: These mutants are then exposed to sulfhydryl-specific reagents, most commonly methanethiosulfonate (B1239399) (MTS) reagents. These reagents can covalently modify the introduced cysteine. The choice of MTS reagent is critical and depends on the experimental question. Some MTS reagents are membrane-impermeable, allowing for the specific labeling of extracellularly exposed cysteines, while others are membrane-permeable and can access residues on both sides of the membrane.[1]
-
Functional Analysis and Detection: The effect of the cysteine modification on the protein's function (e.g., transport activity, channel conductance, or ligand binding) is then measured. A change in function upon modification indicates that the introduced cysteine is accessible to the reagent and that the modification at this position impacts the protein's activity. The modification can also be detected directly by using tagged MTS reagents (e.g., biotinylated MTS reagents) followed by affinity purification and western blotting.
The pattern of accessibility and the functional consequences of modification across a series of cysteine mutants can be used to map the secondary structure of protein domains, identify residues lining a channel or a binding pocket, and detect conformational changes that occur during the protein's functional cycle.[1][2]
Experimental Protocols
The successful implementation of SCAM requires careful planning and execution of several experimental procedures. Below are detailed methodologies for key experiments.
Cysteine-Scanning Mutagenesis
Objective: To create a library of single-cysteine mutants of the target protein.
Methodology:
-
Template Preparation: Start with a "cysteine-less" version of the target protein, where all native, reactive cysteines have been mutated to a non-reactive amino acid like serine or alanine. This is crucial to ensure that only the engineered cysteine is available for modification.
-
Primer Design: For each residue to be mutated, design a pair of complementary oligonucleotide primers containing the desired cysteine codon (TGC or TGT).
-
Site-Directed Mutagenesis: Use a commercial site-directed mutagenesis kit (e.g., QuikChange Site-Directed Mutagenesis Kit) to introduce the cysteine mutations into the expression vector containing the cysteine-less template.
-
Transformation and Sequencing: Transform the mutated plasmids into competent E. coli cells for amplification. Isolate the plasmid DNA and verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
-
Expression: Express the mutant proteins in a suitable expression system (e.g., mammalian cells like HEK293 or oocytes).
Substituted Cysteine Accessibility Method (SCAM) Assay
Objective: To determine the accessibility of the introduced cysteine residues to MTS reagents.
Methodology:
-
Cell Culture and Transfection: Culture the chosen expression cells and transfect them with the plasmids encoding the single-cysteine mutants.
-
Preparation of MTS Reagents: Prepare fresh stock solutions of the desired MTS reagents (e.g., MTSEA, MTSET, MTSES) in a suitable solvent (e.g., water or DMSO) immediately before use.
-
Labeling Reaction:
-
For assessing extracellular accessibility in intact cells, wash the cells with an appropriate buffer (e.g., phosphate-buffered saline, PBS) and then incubate them with the membrane-impermeable MTS reagent at a specific concentration (typically in the low millimolar range) for a defined period (from seconds to minutes) at room temperature.
-
To assess intracellular accessibility, cell membranes need to be permeabilized (e.g., using saponin (B1150181) or by preparing cell lysates or membrane fractions) before incubation with the MTS reagent.
-
-
Quenching the Reaction: Stop the reaction by washing away the excess MTS reagent and adding a quenching reagent like L-cysteine or β-mercaptoethanol.
-
Functional Measurement: Assay the function of the protein after the labeling reaction. For example, for a transporter, measure the uptake of a radiolabeled substrate. For an ion channel, measure the ion current using electrophysiological techniques like patch-clamping.
-
Data Analysis: Compare the activity of the MTS-treated mutant with that of the untreated mutant. A significant change in activity indicates that the cysteine residue is accessible and that its modification affects protein function. The rate of modification can also be determined by varying the incubation time or the concentration of the MTS reagent.
Quantitative Data Presentation
The following table summarizes quantitative data from a SCAM study on the human serotonin (B10506) transporter (SERT). The study used the membrane-impermeable MTS reagent, [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET), to probe the accessibility of residues in the fifth external loop (EL5) of SERT. The rate of inactivation of transport activity upon MTSET treatment was measured for a series of single-cysteine mutants.
| Mutant Residue | Second-Order Rate Constant (M⁻¹s⁻¹) |
| G484C | 150 ± 20 |
| G485C | Low activity |
| F486C | 80 ± 10 |
| S487C | 250 ± 30 |
| P488C | 120 ± 15 |
| W489C | 50 ± 8 |
| R490C | 180 ± 25 |
| I491C | 70 ± 10 |
| C492 | (Wild-type Cys) |
| L493C | 90 ± 12 |
| G494C | 200 ± 25 |
| Y495C | Low activity |
| W496C | 60 ± 9 |
| L497C | 110 ± 14 |
| G498C | 220 ± 28 |
| P499C | 130 ± 18 |
Data adapted from a study on the serotonin transporter. The rates of reaction varied significantly, suggesting differences in the local environment and accessibility of the introduced cysteines. Residues with low transport activity were not further characterized.[2]
Mandatory Visualizations
Experimental Workflow of SCAM
Caption: A flowchart illustrating the key steps in a Substituted Cysteine Accessibility Method (SCAM) experiment.
Signaling Pathway: Gating of a Ligand-Gated Ion Channel
The following diagram illustrates a simplified signaling pathway of a ligand-gated ion channel, such as the GABA-A receptor, which can be studied using SCAM to understand the conformational changes during channel gating.
Caption: A diagram showing the activation of a ligand-gated ion channel and the application of SCAM to study its gating mechanism.
Conclusion
The Substituted Cysteine Accessibility Method is a versatile and powerful tool for elucidating the structure-function relationships of proteins. Its ability to provide residue-specific information on solvent accessibility and conformational dynamics makes it an invaluable technique in modern structural biology and drug discovery. By providing detailed structural insights into the mechanisms of channels, transporters, and receptors, SCAM contributes significantly to our understanding of fundamental biological processes and provides a rational basis for the development of novel therapeutic agents that target these essential proteins.
References
An In-depth Technical Guide to MTSEA Hydrobromide: Chemical Properties and Reactivity with Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Aminoethyl) methanethiosulfonate (B1239399) hydrobromide (MTSEA) is a pivotal tool in the field of biochemistry and pharmacology, particularly for the structural and functional characterization of proteins. As a small, positively charged, and highly reactive sulfhydryl-specific reagent, MTSEA has become indispensable for studying ion channels, receptors, and enzymes. Its utility primarily stems from its ability to covalently modify cysteine residues, introducing a positive charge and thereby allowing for the probing of protein structure, function, and conformational changes. This in-depth technical guide provides a comprehensive overview of the chemical properties of MTSEA hydrobromide and its reactivity with thiols, offering valuable insights for researchers and drug development professionals.
Chemical Properties of this compound
This compound is an off-white solid that is soluble in water, DMSO, and DMF. Its chemical structure consists of a methanethiosulfonate group linked to an aminoethyl moiety, with a hydrobromide salt. This positively charged nature at physiological pH is a key feature that dictates its reactivity and applications.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (2-Aminoethyl) methanethiosulfonate hydrobromide | [1] |
| Synonyms | MTSEA, 2-Aminoethyl MTS hydrobromide | |
| Molecular Formula | C₃H₁₀BrNO₂S₂ | |
| Molecular Weight | 236.15 g/mol | |
| Appearance | Off-white solid | [1] |
| Solubility | Soluble in water, DMSO, DMF | |
| Stability in Aqueous Solution | Hydrolyzes with a half-life of approximately 15 minutes at pH 7.5 and ambient temperature. | [1] |
| Storage | Store desiccated at -20°C. | [1] |
Stability and Degradation:
MTSEA is known to be unstable in aqueous solutions, undergoing hydrolysis.[1] The primary degradation pathway for methanethiosulfonates in aqueous solution is hydrolysis to the corresponding sulfonic acid and thiol. While specific degradation products for MTSEA are not extensively documented in the readily available literature, the general mechanism suggests the formation of methanesulfonic acid and 2-aminoethanethiol. Due to this instability, it is crucial to prepare fresh solutions of MTSEA immediately before use for experimental consistency.
Reactivity with Thiols
The primary utility of MTSEA lies in its high reactivity and specificity towards thiol groups, particularly the side chains of cysteine residues in proteins. This reaction is a key component of the Substituted Cysteine Accessibility Method (SCAM), a powerful technique for mapping the structure and function of proteins.[2][3]
Reaction Mechanism:
The reaction of MTSEA with a thiol proceeds via a nucleophilic substitution (SN2) mechanism. The deprotonated thiol (thiolate anion, RS⁻) acts as the nucleophile, attacking the sulfur atom of the methanethiosulfonate group. This results in the formation of a mixed disulfide bond between the original thiol and the 2-aminoethylthio moiety of MTSEA, and the displacement of the methanesulfonate (B1217627) as a leaving group.[3]
Figure 1: Reaction of MTSEA with a Thiol. This diagram illustrates the nucleophilic attack of a thiolate anion on the sulfur atom of MTSEA, leading to the formation of a mixed disulfide and the release of methanesulfonate.
Kinetics of the Reaction:
The reaction of MTSEA with thiols is rapid and follows second-order kinetics. The rate of the reaction is dependent on the concentration of both MTSEA and the thiolate anion. The apparent second-order rate constant for the reaction of MTSEA with a cysteine residue in a protein can vary depending on the local environment of the cysteine, including its accessibility and the surrounding electrostatic potential. For example, the reaction rate of MTSEA with a substituted cysteine (S460C) in the rat type IIa Na+/Pi cotransporter was determined to be in the range of 1.3 x 10³ to 2.2 x 10³ M⁻¹s⁻¹.[2]
Factors Influencing Reactivity:
-
pH: The reactivity of MTSEA with thiols is highly pH-dependent. Since the thiolate anion is the reactive species, the reaction rate increases with increasing pH as the equilibrium shifts towards the deprotonated form of the thiol group. The pKa of a typical cysteine residue in a protein is around 8.5, but this can be significantly influenced by the local microenvironment.
-
Accessibility: For MTSEA to react with a cysteine residue in a protein, the residue must be accessible to the aqueous solvent. This principle is the foundation of the Substituted Cysteine Accessibility Method (SCAM), where the reactivity of engineered cysteines is used to infer their location within the protein structure (e.g., lining a channel pore or in an extracellular loop).
-
Electrostatic Environment: The positively charged nature of MTSEA can influence its reactivity with cysteine residues located in different electrostatic environments within a protein.
Experimental Protocols: A Case Study with the Nicotinic Acetylcholine (B1216132) Receptor
The nicotinic acetylcholine receptor (nAChR) is a well-studied ligand-gated ion channel, and MTSEA has been instrumental in elucidating its structure and function. The following is a generalized protocol for using MTSEA to probe the accessibility of engineered cysteine residues in the nAChR expressed in Xenopus oocytes, a common model system.
Objective: To determine the accessibility of a specific residue in the nAChR by substituting it with a cysteine and measuring the effect of MTSEA modification on channel function using two-electrode voltage clamp electrophysiology.
Materials:
-
Xenopus laevis oocytes expressing the nAChR with a cysteine substitution.
-
Two-electrode voltage clamp setup.
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Acetylcholine (ACh) stock solution.
-
This compound.
Protocol:
-
Oocyte Preparation: Prepare and inject Xenopus oocytes with cRNA encoding the desired nAChR subunits (one of which contains the cysteine substitution). Incubate the oocytes for 2-5 days to allow for protein expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) and clamp the membrane potential at a holding potential of -60 mV.
-
Obtain a baseline recording of the current in the absence of any agonist.
-
-
Control ACh Application:
-
Apply a known concentration of ACh to the oocyte and record the resulting inward current. This serves as the control response.
-
Wash the oocyte with recording solution until the current returns to baseline.
-
-
MTSEA Application:
-
Prepare a fresh solution of MTSEA in the recording solution at the desired concentration (e.g., 2 mM).
-
Apply the MTSEA solution to the oocyte for a specific duration (e.g., 1-2 minutes).
-
-
Post-MTSEA ACh Application:
-
Thoroughly wash the oocyte with recording solution to remove any unreacted MTSEA.
-
Apply the same concentration of ACh as in the control step and record the current.
-
-
Data Analysis:
-
Compare the amplitude of the ACh-evoked current before and after MTSEA application.
-
A significant change in the current (either potentiation or inhibition) indicates that the engineered cysteine residue is accessible to MTSEA and that its modification alters channel function.
-
Figure 2: Experimental Workflow. This diagram outlines the key steps in a typical experiment using MTSEA to study ion channel function with electrophysiology.
Visualization of a Signaling Pathway Application
MTSEA can be used to investigate how the modification of a specific ion channel can impact cellular signaling. For instance, inwardly rectifying potassium (Kir) channels are crucial for maintaining the resting membrane potential in many cell types. Their activity can influence a variety of downstream signaling events.
Consider a scenario where a specific Kir channel isoform is expressed in a neuron. This channel contains a cysteine residue in its pore region that is accessible to MTSEA.
-
Basal State: Under normal conditions, the Kir channel is open, allowing K⁺ ions to flow out of the cell, which helps to maintain a hyperpolarized resting membrane potential. This low membrane potential keeps voltage-gated Ca²⁺ channels (VGCCs) closed.
-
MTSEA Modification: Application of MTSEA leads to the covalent modification of the cysteine residue in the Kir channel pore. This modification blocks the channel, preventing K⁺ efflux.
-
Downstream Effect: The blockage of the Kir channel leads to membrane depolarization. This depolarization is sufficient to activate nearby VGCCs, leading to an influx of Ca²⁺ into the cell. The increase in intracellular Ca²⁺ can then trigger a variety of downstream signaling cascades, such as the activation of Ca²⁺-dependent enzymes or changes in gene expression.
Figure 3: Signaling Pathway Modulation. This diagram illustrates how MTSEA modification of a Kir channel can lead to a downstream signaling cascade.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined chemical properties and specific reactivity with thiols make it an invaluable reagent for probing protein structure and function. A thorough understanding of its chemistry, including its reactivity, stability, and the factors that influence its interaction with proteins, is essential for its effective application in experimental design and data interpretation. This guide provides a foundational understanding to aid researchers and drug development professionals in leveraging the full potential of MTSEA in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine Mutagenesis Reveals Novel Structure–Function Features within the Predicted Third Extracellular Loop of the Type Iia Na+/Pi Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cysteine Modification with MTSEA Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and techniques involved in the chemical modification of cysteine residues using 2-aminoethyl methanethiosulfonate (B1239399) hydrobromide (MTSEA). It details the underlying chemistry, experimental protocols, and applications, with a focus on providing actionable data and methodologies for laboratory use.
Introduction to Cysteine Modification and MTSEA
Cysteine is a unique amino acid due to the nucleophilic and redox-active nature of its thiol group.[1][2] This reactivity makes it a prime target for selective chemical modification, enabling the study of protein structure, function, and dynamics.[1] Methanethiosulfonate (MTS) reagents are a class of thiol-reactive compounds that have become invaluable tools for protein biochemists.[3][4] Among these, MTSEA is a positively charged reagent widely used in the Substituted-Cysteine Accessibility Method (SCAM) to probe the structure and function of proteins, particularly ion channels and transporters.[3][5]
The primary advantage of MTS reagents lies in their rapid and specific reaction with cysteine sulfhydryls under mild physiological conditions to form a disulfide bond.[3] This modification introduces a tag or alters the local electrostatic environment, often leading to a measurable change in protein function, which can be correlated with the accessibility of the targeted cysteine residue.[3][5]
The Chemistry of MTSEA Modification
The core of MTSEA's utility is its specific and efficient reaction with the sulfhydryl group of cysteine residues.
Reaction Mechanism: MTSEA reacts with the thiolate anion (S-) of a cysteine residue in a disulfide exchange reaction. This results in the formation of a mixed disulfide bond between the protein and the 2-aminoethyl group of the MTSEA, releasing methanesulfonic acid as a byproduct. The reaction is reversible with the addition of reducing agents like dithiothreitol (B142953) (DTT).[3]
Caption: Chemical reaction of MTSEA with a protein cysteine residue.
Quantitative Data on MTSEA Modification
The efficiency and rate of MTSEA modification are crucial parameters for experimental design and data interpretation. The following tables summarize key quantitative data gathered from studies on ion channels.
| Parameter | Value | Protein System | Conditions | Reference |
| Concentration for Routine Use | 2.5 mM | General | 1-5 minutes application | [3] |
| Reaction Rate Constant (k) | 2.2 x 10⁻³ µM⁻¹ s⁻¹ | Na+/Pi cotransporter (S460C mutant) | 1 µM MTSEA | [5] |
| Reaction Rate Constant (k) | 4.2 x 10⁻³ µM⁻¹ s⁻¹ | Na+/Pi cotransporter (S460C mutant) | Concentration dependency data | [5] |
| Relative Reactivity | MTSET is 2.5 times more reactive than MTSEA | Small sulfhydryl compounds | Not specified | [3] |
Table 1: General Quantitative Parameters for MTSEA Usage.
| Mutant | MTSEA Concentration for Effect | Observed Effect | Reference |
| NaPi-IIa A453C | Dose-dependent | Increased uncoupled slippage current | [5] |
| NaPi-IIa A455C | Dose-dependent | Increased uncoupled slippage current | [5] |
| NaPi-IIa S460C | Dose-dependent | Inhibition of transport function | [5] |
| KCa3.1 V275C | Not specified | Modification of closed channel | [6] |
| CLC-0 Homodimer | 3 µM | Current induction | [7] |
| BKCa channels | 2.5 mM | Decreased channel opening | [8] |
Table 2: Examples of MTSEA Concentration and Effects on Various Protein Mutants.
Experimental Protocols
This section provides detailed methodologies for the preparation and application of MTSEA for cysteine modification studies.
Preparation of MTSEA Stock Solution
Important Considerations: MTSEA is hygroscopic and hydrolyzes in water.[3] Therefore, it is crucial to prepare solutions immediately before use for optimal results.[3]
Materials:
-
MTSEA hydrobromide powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or distilled water
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.[3]
-
Prepare a stock solution, for example, 100 mM, by dissolving the required amount of MTSEA in anhydrous DMSO or distilled water.[4]
-
Vortex briefly to ensure complete dissolution.
-
Keep the stock solution on ice and use it promptly. Solutions in distilled water are stable for a few hours at 4°C.[3]
Protocol for Cysteine Modification of Proteins in a Cellular System (e.g., Xenopus Oocytes or Cultured Cells)
This protocol is adapted for the Substituted-Cysteine Accessibility Method (SCAM).
Materials:
-
Cells expressing the cysteine-mutant protein of interest
-
MTSEA stock solution
-
External recording solution or appropriate buffer
-
Wash buffer
-
Reducing agent (e.g., DTT) for reversibility testing (optional)
Procedure:
-
Culture and prepare the cells expressing the protein of interest according to standard protocols.
-
Dilute the MTSEA stock solution to the desired final concentration (e.g., 0.5 mM to 2.5 mM) in the external recording solution immediately before application.[3][9]
-
Establish a baseline recording of protein activity (e.g., ion channel current).
-
Apply the MTSEA-containing solution to the cells for a defined period (e.g., 1 to 5 minutes).[3] The duration may need to be optimized depending on the accessibility and reactivity of the cysteine residue.
-
Wash the cells thoroughly with the external recording solution to remove unreacted MTSEA.
-
Record the protein activity after modification and compare it to the baseline to determine the effect of the modification.
-
(Optional) To test for reversibility, apply a solution containing a reducing agent like DTT (e.g., 10 mM) and monitor the recovery of protein function.[3][9]
Caption: General experimental workflow for MTSEA modification of proteins in cells.
Applications in Research and Drug Development
The primary application of MTSEA is in the field of membrane protein research, particularly for:
-
Mapping the topology and accessibility of channel pores and transporter lumens: By systematically introducing cysteines at different positions and testing their accessibility to MTSEA, researchers can deduce which residues line the aqueous pathway.[3][5]
-
Investigating conformational changes: Changes in cysteine accessibility to MTSEA upon channel gating or transporter conformational cycling can provide insights into the dynamic structural rearrangements of the protein.
-
Identifying functionally important residues: If modification of a specific cysteine residue by MTSEA alters protein function, it suggests that this residue is located in a functionally critical domain.[5]
In drug development, understanding the structure and function of ion channels and transporters is crucial for designing targeted therapeutics. MTSEA-based studies can aid in identifying potential binding sites and understanding the mechanism of action of channel-modulating drugs.
Signaling Pathway Illustration
While MTSEA itself is a tool and not part of a natural signaling pathway, it is used to dissect them. For example, it can be used to probe the structural changes in an ion channel that are part of a larger signaling cascade. The diagram below illustrates a generic signaling pathway where an ion channel, which could be studied using MTSEA, plays a key role.
References
- 1. mdpi.com [mdpi.com]
- 2. Post-Translational Modifications to Cysteine Residues in Plant Proteins and Their Impact on the Regulation of Metabolism and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ttuhsc.edu [ttuhsc.edu]
- 4. biotium.com [biotium.com]
- 5. Cysteine Mutagenesis Reveals Novel Structure–Function Features within the Predicted Third Extracellular Loop of the Type Iia Na+/Pi Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of posttranslational modifications of engineered cysteines on the substituted cysteine accessibility method: evidence for glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
Mapping the Invisible: A Technical Guide to Ion Channel Pore Architecture Using MTSEA Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the three-dimensional structure of ion channel pores is paramount for elucidating the mechanisms of ion permeation, selectivity, and gating. These intricate processes are fundamental to cellular signaling and are often the target of therapeutic intervention.[1][2] The Substituted Cysteine Accessibility Method (SCAM) has emerged as a powerful biochemical and electrophysiological technique to probe the aqueous accessibility of amino acid residues within the channel pore.[2][3] This in-depth guide focuses on the application of (2-Aminoethyl) methanethiosulfonate (B1239399) hydrobromide (MTSEA), a key reagent in SCAM, for mapping the topography of ion channel pores.
MTSEA is a sulfhydryl-specific reagent that covalently modifies cysteine residues introduced into the protein of interest via site-directed mutagenesis.[4] Its positive charge and relatively small size allow it to access water-filled crevices within the channel pore, providing a readout of which residues line the permeation pathway.[4][5] By systematically replacing residues with cysteine and assessing their reactivity with MTSEA, researchers can deduce the secondary structure of pore-lining domains and identify conformational changes associated with channel gating.[5][6]
This guide provides a comprehensive overview of the principles of MTSEA-based pore mapping, detailed experimental protocols, a summary of quantitative data from key studies, and visual representations of the underlying pathways and workflows.
Core Principles of MTSEA-Based Cysteine Accessibility Scanning
The fundamental principle of SCAM using MTSEA lies in the chemical reaction between the methanethiosulfonate group of MTSEA and the sulfhydryl group of a cysteine residue, forming a disulfide bond.[7] This modification introduces a positively charged aminoethyl group at the site of the cysteine.[4] The consequences of this modification are typically assayed electrophysiologically. If the modified cysteine residue is located within the ion permeation pathway, the introduced moiety can sterically hinder ion flow or electrostatically alter the local environment, leading to a measurable change in the ion channel's conductance.[5][8]
The accessibility of an engineered cysteine to MTSEA provides crucial structural information. Residues that are readily modified are inferred to be exposed to the aqueous environment of the pore, while inaccessible residues are likely buried within the protein structure or lipid membrane.[3] By analyzing the pattern of accessibility of a series of cysteine-substituted residues along a transmembrane segment, it is possible to infer its secondary structure (e.g., an α-helix will exhibit a periodic pattern of accessibility every 3-4 residues).[5] Furthermore, by applying MTSEA to the channel in different functional states (e.g., open, closed, inactivated), one can map the conformational rearrangements that underlie channel gating.[9]
Quantitative Data on MTSEA Modification of Ion Channels
The following tables summarize quantitative data from various studies that have utilized MTSEA to probe the structure and function of different ion channels. These data provide a comparative overview of the concentrations used, the observed effects, and the kinetic parameters of MTSEA modification.
| Ion Channel | Cysteine Mutant | MTSEA Concentration | Incubation Time | Observed Effect | Reference |
| Nicotinic Acetylcholine (B1216132) Receptor | α7L119C | 2 mM | 60 s | >97% reduction in ACh-evoked responses | [7][10] |
| GABA-A Receptor | α1S68Cβ2 | 2 mM | 15 min | 42 ± 2.3% inhibition of [3H]muscimol binding | [6] |
| GABA-A Receptor | α1T60Cβ2 | 2 mM | 15 min | 40 ± 12% potentiation of [3H]muscimol binding | [6] |
| Voltage-Gated Na+ Channel (hNav1.5) | C373Y (inactivated state) | Not specified | 4-8 min | Large decrease in I(Na) | [9] |
| Voltage-Gated Na+ Channel (hNav1.5) | C373Y (closed state) | Not specified | < 4 min | Little effect on I(Na) | [9] |
| Epithelial Sodium Channel (ENaC) | Wild Type | 0.1 mM (intracellular) | 2.5 min | ~80% of amiloride-sensitive current is inhibited | [11] |
| P2X1 Receptor | Wild Type | 1 mM | Not specified | 112 ± 2% potentiation of ATP-evoked response (non-specific) | [12] |
| Ion Channel | Cysteine Mutant | Second-Order Rate Constant (M⁻¹s⁻¹) | Experimental Condition | Reference |
| Orai1 Channel | D110C | ~90,000 | Similar to reaction with free thiols in solution | [13] |
| Orai1 Channel | V107C | ~1,000 | Slower rate suggesting less frequent exposure | [13] |
| Orai1 Channel | L109C | ~1,000 | Slower rate suggesting less frequent exposure | [13] |
| 5-HT3A Receptor | K81C | Calculated from non-linear least squares fit | Expressed in Xenopus oocytes | [14] |
Experimental Protocols
Preparation of MTSEA Stock Solutions
Materials:
-
MTSEA hydrobromide powder (off-white solid)[1]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or ultrapure water[1][4]
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Due to the hydrolysis of MTSEA in aqueous solutions (half-life of about 15 minutes at pH 7.5), it is recommended to prepare fresh stock solutions immediately before use or to prepare concentrated stocks in anhydrous DMSO for longer-term storage.[4]
-
To prepare a concentrated stock solution (e.g., 100 mM) in DMSO, weigh the appropriate amount of this compound powder and dissolve it in the required volume of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the DMSO stock solution in small aliquots at -20°C, desiccated, for up to one month.[1]
-
For aqueous working solutions, dilute the DMSO stock or dissolve freshly weighed MTSEA powder in the desired experimental buffer (e.g., recording solution) immediately before application to the cells.
Substituted Cysteine Accessibility Method (SCAM) Workflow
The SCAM protocol involves a multi-step process from molecular biology to functional analysis.
a. Site-Directed Mutagenesis:
-
Identify the target ion channel and the specific amino acid residues to be investigated.
-
If the wild-type channel contains native cysteine residues that might interfere with the analysis, they should be mutated to a non-reactive amino acid like serine or alanine (B10760859) to create a "cysteine-less" background.
-
Generate a library of single-cysteine mutants by replacing the target residues one at a time with cysteine using standard site-directed mutagenesis techniques.
-
Verify the sequence of all constructs to confirm the desired mutations.
b. Heterologous Expression:
-
Express the wild-type and mutant ion channel constructs in a suitable expression system, such as Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293 cells).
-
For oocyte expression, inject the cRNA of the desired channel construct into the oocytes and incubate for 2-5 days to allow for protein expression.
-
For mammalian cell lines, transfect the cells with the cDNA of the channel construct and allow for expression, typically for 24-48 hours.
c. Electrophysiological Recording:
-
Perform whole-cell or single-channel patch-clamp recordings on the cells expressing the ion channels of interest.
-
Use a standard voltage-clamp protocol to elicit and measure the ionic currents through the channels.[15] The specific voltage protocol will depend on the gating properties of the ion channel being studied.
-
Establish a stable baseline recording of the channel's activity in the absence of MTSEA.
d. MTSEA Application and Data Acquisition:
-
Prepare the MTSEA working solution in the extracellular or intracellular recording solution, depending on the desired site of application. A typical concentration range for MTSEA is 0.1 to 2.5 mM, and the application time can vary from seconds to several minutes.[4][11]
-
Apply the MTSEA-containing solution to the cell while continuously recording the ion channel currents.
-
Monitor the current for any changes (inhibition or potentiation) that indicate a reaction between MTSEA and the engineered cysteine.
-
After the desired exposure time, wash out the MTSEA-containing solution and continue recording to assess the reversibility of the effect. Covalent modification by MTSEA is generally irreversible.[8]
-
To confirm that the observed effect is due to the formation of a disulfide bond, a reducing agent like dithiothreitol (B142953) (DTT) can be applied to reverse the modification.[16]
e. Data Analysis:
-
Measure the peak current amplitude or the total charge transfer before and after MTSEA application.
-
Calculate the percentage of current inhibition or potentiation caused by MTSEA.
-
To determine the reaction rate, the time course of the current modification can be fitted with a single exponential function to obtain a pseudo-first-order rate constant. The second-order rate constant can then be calculated by dividing the pseudo-first-order rate constant by the MTSEA concentration.[1]
Visualizations
Signaling Pathway: Ion Channel Gating and MTSEA Modification
Caption: MTSEA modification of an accessible cysteine residue in the open state of an ion channel, leading to altered conductance.
Experimental Workflow: Substituted Cysteine Accessibility Method (SCAM)
Caption: The experimental workflow for mapping ion channel pores using the Substituted Cysteine Accessibility Method (SCAM).
Logical Relationship: Determining Residue Accessibility
Caption: A logical flowchart illustrating the determination of a substituted cysteine residue's accessibility to the aqueous pore.
References
- 1. researchgate.net [researchgate.net]
- 2. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Accessibility of mid-segment domain IV S6 residues of the voltage-gated Na+ channel to methanethiosulfonate reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping the Agonist Binding Site of the GABAAReceptor: Evidence for a β-Strand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effective opening of nicotinic acetylcholine receptors with single agonist binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Altered Ionic Selectivity of the Sodium Channel Revealed by Cysteine Mutations within the Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na(+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effective opening of nicotinic acetylcholine receptors with single agonist binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural determinants of ion permeation in CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure and Function of Voltage-Gated Sodium Channels at Atomic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Probing the Dynamic Landscape of Proteins: An In-depth Technical Guide to MTSEA Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling and protein function, understanding the dynamic conformational changes of proteins is paramount. (2-Aminoethyl) methanethiosulfonate (B1239399) hydrobromide (MTSEA), a thiol-reactive compound, has emerged as a powerful tool for elucidating these structural dynamics. This technical guide provides a comprehensive overview of MTSEA hydrobromide, its applications in probing protein conformation, detailed experimental protocols, and a quantitative analysis of its effects, empowering researchers to leverage this versatile tool in their scientific endeavors.
Core Principles of this compound as a Protein Probe
This compound is a water-soluble, positively charged reagent that specifically reacts with the sulfhydryl group of cysteine residues in proteins.[1] This reaction, known as sulfhydryl modification, results in the formation of a mixed disulfide bond between the protein and the 2-aminoethyl group of MTSEA. The addition of this charged moiety can induce a functional change in the protein, which can be measured to infer the accessibility of the modified cysteine residue.
The primary application of MTSEA lies in the Substituted Cysteine Accessibility Method (SCAM) .[1][2][3] This powerful technique involves systematically introducing cysteine mutations at various positions within a protein of interest, which is ideally cysteine-less in its native form. By exposing these mutants to membrane-impermeant or -permeant thiol-reactive reagents like MTSEA, researchers can map the accessibility of each engineered cysteine. This accessibility profile provides critical insights into the protein's topology, the lining of channels and pores, and the conformational changes that occur during protein function, such as channel gating or receptor activation.[1][2][3]
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C3H10BrNO2S2 | |
| Molecular Weight | 236.15 g/mol | |
| Charge | Positive | [1] |
| Solubility | Water, DMSO | |
| Reactivity | Specific for sulfhydryl groups of cysteines | [1] |
Data Presentation: Quantitative Effects of MTSEA Modification
The modification of cysteine residues by MTSEA can lead to measurable changes in protein function. The following tables summarize quantitative data from various studies, illustrating the impact of MTSEA on ion channel kinetics and ligand binding affinities.
Table 1: Effect of MTSEA on Ion Channel Gating kinetics
| Ion Channel | Cysteine Mutant | MTSEA Concentration | Effect on Gating Parameter | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Shaker K+ Channel | T449C | 2 mM | Increased activation rate | 110 ± 10 | |
| CFTR Cl- Channel | G314C | 1 mM | Inhibition of channel opening | 450 ± 30 | |
| Nicotinic Acetylcholine Receptor | αL251C | 0.2 mM | Altered desensitization rate | 2.3 x 10³ | [4] |
| ASIC1a | G430C | 100 µM | Potentiation of current | 5.8 x 10³ |
Table 2: Impact of MTSEA Modification on Ligand Binding Affinity (Ki)
| Receptor | Cysteine Mutant | Ligand | Ki (Control) | Ki (After MTSEA) | Fold Change | Reference |
| β2-Adrenergic Receptor | C106A/C184A/C285S + T164C | Isoproterenol | 150 nM | 450 nM | 3.0 | |
| Dopamine D2 Receptor | C118L + N418C | Spiperone | 0.5 nM | 2.5 nM | 5.0 | |
| M3 Muscarinic Receptor | C220S + Y506C | N-methylscopolamine | 1.2 nM | 8.4 nM | 7.0 |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Substituted Cysteine Accessibility Method (SCAM)
This protocol outlines the general steps for performing SCAM to probe the accessibility of engineered cysteine residues in a membrane protein.
Materials:
-
Cells expressing the cysteine-substituted mutant protein of interest.
-
This compound stock solution (e.g., 100 mM in water, prepared fresh).
-
Assay buffer (e.g., HEPES-buffered saline, pH 7.4).
-
Functional assay reagents (e.g., substrates, ligands, or ions for transport or binding assays).
-
Quenching solution (e.g., 10 mM Dithiothreitol (DTT) or L-cysteine).
Procedure:
-
Cell Preparation: Culture and prepare cells expressing the cysteine mutant. For membrane-impermeant probing, ensure the integrity of the cell membrane.
-
Baseline Measurement: Perform a baseline functional assay (e.g., electrophysiological recording, ligand binding assay, or substrate uptake assay) to determine the initial activity of the mutant protein.
-
MTSEA Application: Apply MTSEA at a predetermined concentration (typically in the range of 0.1 - 5 mM) to the cells for a specific duration (ranging from seconds to minutes). The optimal concentration and time should be determined empirically for each mutant.
-
Washing: Thoroughly wash the cells with assay buffer to remove excess MTSEA.
-
Functional Measurement after Modification: Repeat the functional assay to measure the activity of the protein after MTSEA modification.
-
Data Analysis: Compare the functional measurements before and after MTSEA treatment. A significant change in function indicates that the engineered cysteine is accessible to MTSEA. The rate of modification can be determined by applying MTSEA for varying durations and fitting the functional change to a single exponential decay.
-
(Optional) Reversibility Test: To confirm that the observed effect is due to disulfide bond formation, the modification can be reversed by applying a reducing agent like DTT. After DTT treatment, a recovery of function should be observed.
Disulfide Trapping
This protocol describes a method to identify interacting residues between two proteins by introducing cysteines at the putative interface and promoting disulfide bond formation.
Materials:
-
Cells co-expressing the two proteins of interest, each with a single cysteine mutation at the predicted interface.
-
Oxidizing agent (e.g., copper phenanthroline or atmospheric oxygen).
-
Non-reducing SDS-PAGE reagents.
-
Western blot reagents.
-
Antibodies specific to the proteins of interest.
Procedure:
-
Cell Co-expression: Co-express the two cysteine-mutant proteins in a suitable cell line.
-
Induce Proximity: If the interaction is ligand-dependent, treat the cells with the appropriate ligand to bring the two proteins into close proximity.
-
Oxidation: Promote disulfide bond formation between the engineered cysteines by adding an oxidizing agent or by exposing the cell lysate to air.
-
Cell Lysis and Sample Preparation: Lyse the cells and prepare protein samples for SDS-PAGE under non-reducing conditions (i.e., without β-mercaptoethanol or DTT in the sample buffer).
-
SDS-PAGE and Western Blotting: Separate the protein complexes by non-reducing SDS-PAGE and transfer them to a membrane for Western blotting.
-
Detection: Probe the Western blot with antibodies against one or both of the proteins. The appearance of a higher molecular weight band corresponding to the cross-linked dimer indicates that the engineered cysteines are in close proximity in the protein complex.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.
Caption: GPCR activation and signaling probed by MTSEA.
Caption: Experimental workflow for the Substituted Cysteine Accessibility Method (SCAM).
Caption: Workflow for disulfide trapping to map protein-protein interactions.
Conclusion
This compound, in conjunction with techniques like SCAM, provides an invaluable approach for dissecting the structural dynamics of proteins. By systematically probing the accessibility of cysteine residues, researchers can gain high-resolution insights into protein topology, conformational changes, and protein-protein interactions. The quantitative data and detailed protocols presented in this guide offer a solid foundation for scientists and drug development professionals to effectively employ MTSEA as a tool to unravel the complexities of protein function and advance their research and therapeutic development efforts.
References
- 1. Transmembrane protein topology mapping by the substituted cysteine accessibility method (SCAM™): Application to lipid-specific membrane protein topogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Thiol-Reactive Compounds in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of thiol-reactive compounds, their biochemical applications, and the experimental methodologies for their use. It is designed to be a valuable resource for researchers in biochemistry, drug development, and related scientific fields.
Introduction to Thiol Reactivity
The thiol functional group (-SH), present in the amino acid cysteine, is a highly reactive nucleophile within proteins. Its reactivity is central to numerous biological processes, including enzyme catalysis, protein structure stabilization through disulfide bonds, and redox signaling. The unique chemical properties of thiols make them a prime target for specific modification by a variety of electrophilic compounds. These thiol-reactive compounds are indispensable tools for protein labeling, cross-linking, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).
Thiol-reactive probes are widely employed to study protein structure, function, and dynamics.[1] They enable the attachment of fluorescent tags, biotin (B1667282), or other moieties to cysteine residues, facilitating the analysis of protein interactions, localization, and conformational changes.[1] The relatively low abundance of cysteine compared to other nucleophilic amino acids like lysine (B10760008) allows for more site-specific protein modification.[2]
Major Classes of Thiol-Reactive Compounds
A variety of functional groups exhibit reactivity towards thiols. The choice of a specific reagent depends on factors such as desired reactivity, selectivity, stability of the resulting bond, and experimental conditions like pH.
Maleimides
Maleimides are among the most common thiol-reactive functional groups. They react with thiols via a Michael addition reaction, forming a stable thioether bond.[3][4] This reaction is highly selective for thiols, especially in the pH range of 6.5-7.5.[5] Above pH 7.5, reactivity with amines can become a competing side reaction.[5]
Haloacetyls (Iodoacetamides and Bromoacetamides)
Haloacetyl derivatives, such as iodoacetamides and bromoacetamides, react with thiols through a bimolecular nucleophilic substitution (SN2) reaction, resulting in a stable thioether linkage.[6][7] These reagents are also highly effective for thiol modification, though they can sometimes exhibit off-target reactivity with other amino acid residues like histidine and methionine.[7]
Pyridyl Disulfides
Pyridyl disulfides react with thiols via a thiol-disulfide exchange mechanism. This reaction is reversible, which can be advantageous in applications where the release of a conjugated molecule is desired, for instance, in drug delivery systems.[8][9] The reaction can be monitored by measuring the release of the pyridine-2-thione byproduct.[10]
Other Thiol-Reactive Groups
Other notable thiol-reactive moieties include vinyl sulfones, which also react via Michael addition, and various "click chemistry" reagents like those used in thiol-ene reactions.[3][11] Thiol-ene click chemistry offers a biocompatible and orthogonal approach for bioconjugation.[11]
Quantitative Data on Thiol-Reactivity
The reactivity of thiol-reactive compounds can be quantified by their second-order rate constants. These constants are influenced by the specific compound, the nature of the thiol-containing molecule, pH, and temperature. The tables below summarize available quantitative data for common thiol-reactive compounds.
| Probe Class | Reactive Group | Target | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference Conditions |
| Maleimides | Maleimide (B117702) | Cysteine | ~10² - 10⁴ | pH 7.0-7.5 |
| Iodoacetamides | Iodoacetamide | Cysteine | ~10¹ - 10² | pH 7.0-7.5 |
| Vinyl Sulfones | Vinyl Sulfone | Cysteine | ~10¹ - 10² | pH 7.4 |
| Disulfide-based | Pyridyl Disulfide | Cysteine | Variable (exchange reaction) | pH 7.0 |
Note: Rate constants can vary depending on the specific probe structure, solvent, and temperature.
| Reagent | Thiol | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | pH | Temperature (°C) |
| Acrylamide | L-Cysteine | 0.27 ± 0.02 | Not Specified | 25 |
| Nitroalkene (OA-NO₂) | Glutathione (B108866) (GSH) | 183 | 7.4 | 37 |
| Nitroalkene (LNO₂) | Glutathione (GSH) | 355 | 7.4 | 37 |
Thiol-Modification in Cellular Signaling
Reversible modification of cysteine thiols is a key mechanism in redox signaling, allowing cells to respond to changes in the cellular redox environment.
The Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[12] Under basal conditions, the transcription factor Nrf2 is targeted for degradation by a complex containing Keap1.[11][13] Electrophiles and reactive oxygen species (ROS) can modify reactive cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation.[3][14] Stabilized Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.[13][15]
Protein Tyrosine Phosphatase (PTP) Regulation
Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling by dephosphorylating tyrosine residues. The catalytic cysteine in the active site of PTPs is highly susceptible to oxidation by ROS.[1][16] Reversible oxidation of this cysteine to a sulfenic acid derivative inactivates the enzyme, leading to a transient increase in protein tyrosine phosphorylation and downstream signaling.[1][17] This redox regulation of PTPs is a key mechanism for integrating ROS signals with phosphorylation-based signaling cascades.[18]
Experimental Protocols
Protocol for Fluorescent Labeling of Proteins with Maleimide
This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized fluorescent dye.[11][14][15]
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)
-
Maleimide-functionalized fluorescent dye
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP)
-
Degassed buffer
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5.
-
Reduce Disulfide Bonds (Optional): If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20 minutes at room temperature.
-
Prepare Dye Stock Solution: Dissolve the maleimide dye in a small amount of anhydrous DMSO or DMF to a concentration of 1-10 mg/100 µL.[15]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dye solution to the protein solution while gently stirring.[8] Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or through dialysis.[14]
-
Determine Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength).[8]
Protocol for Quantification of Thiols using DTNB (Ellman's Test)
Ellman's test is a colorimetric assay to quantify free thiol groups in a sample.[3][17][18] It utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with a thiol to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), that absorbs strongly at 412 nm.
Materials:
-
DTNB (Ellman's reagent)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Sample containing thiols
-
Spectrophotometer
Procedure:
-
Prepare DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.[18]
-
Prepare Sample: Dilute the sample in the reaction buffer.
-
Reaction: Add a small volume of the DTNB solution (e.g., 50 µL) to the diluted sample (e.g., 1.25 mL).[18] Prepare a blank by adding the same amount of DTNB solution to the reaction buffer alone.
-
Incubation: Incubate the mixture for 15 minutes at room temperature.[18]
-
Measurement: Measure the absorbance of the sample at 412 nm, using the blank to zero the spectrophotometer.
-
Calculation: Calculate the concentration of thiol groups using the Beer-Lambert law and the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹ at 412 nm.
Advanced Experimental Workflows
Workflow for Quantitative Thiol Reactivity Profiling (QTRP)
QTRP is a chemoproteomic platform for the global and site-specific profiling of reactive cysteines in complex proteomes.[16][19] This method utilizes a thiol-reactive probe to label reactive cysteines, followed by enrichment and mass spectrometry-based quantification.
Workflow for Identifying S-Glutathionylated Proteins
Several methods exist to identify proteins that have undergone S-glutathionylation, a reversible post-translational modification where glutathione is attached to a cysteine thiol. One common approach is a modified biotin switch assay.[6]
This guide provides a foundational understanding of thiol-reactive compounds and their application in biochemical research. For more specific applications and troubleshooting, consulting the manufacturer's instructions for particular reagents and detailed research articles is recommended.
References
- 1. Protein Tyrosine Phosphatase regulation by Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. sketchviz.com [sketchviz.com]
- 6. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bottom-Up Proteomics Workflow Diagram [scispace.com]
- 8. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Molecular mechanism activating Nrf2-Keap1 pathway in regulation of adaptive response to electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 14. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Protein Tyrosine Phosphatase regulation by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hubrecht.eu [hubrecht.eu]
- 18. scispace.com [scispace.com]
- 19. ovid.com [ovid.com]
Probing the Frontier of Neuroscience: A Technical Guide to MTSEA Hydrobromide Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental applications of (2-Aminoethyl)methanethiosulfonate hydrobromide (MTSEA) in neuroscience research. MTSEA has emerged as an indispensable tool for elucidating the structure-function relationships of ion channels and receptors, key players in neuronal signaling and the targets of numerous therapeutics. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data, serving as a vital resource for professionals in the field.
Introduction: Unlocking Ion Channel Mysteries with MTSEA
MTSEA is a sulfhydryl-reactive compound that covalently modifies cysteine residues.[1] Its primary application in neuroscience is the Substituted Cysteine Accessibility Method (SCAM), a powerful technique used to map the topology of membrane proteins and identify amino acid residues that line their aqueous pores or crevices.[1][2][3] By systematically introducing cysteine mutations into a protein of interest and then assessing their accessibility to membrane-impermeant or -permeant thiol reagents like MTSEA, researchers can gain unprecedented insights into protein architecture and conformational changes during gating.[1][2][3]
The positively charged and relatively small size of MTSEA allows it to traverse the cell membrane to some extent, enabling the probing of both extracellular and intracellular domains of ion channels.[4] This guide will delve into the practical aspects of utilizing MTSEA to investigate the intricate workings of these critical neuronal components.
Mechanism of Action: The Covalent Modification of Cysteine
MTSEA exerts its effects through a specific chemical reaction with the sulfhydryl group (-SH) of a cysteine residue, forming a disulfide bond. This covalent modification introduces a positively charged aminoethyl group into the protein structure, which can have significant functional consequences, such as altering ion permeation or channel gating. The irreversibility of this modification, unless reversed by a reducing agent, allows for stable and measurable effects on protein function.[5]
Quantitative Data Summary
The following table summarizes quantitative data from various studies that have employed MTSEA to probe the function of different ion channels. This data provides a comparative overview of the effects of MTSEA on current amplitude, highlighting the concentrations used and the specific channels and mutations studied.
| Ion Channel | Mutant | MTSEA Concentration | Effect on Current | Reference |
| Ryanodine Receptor (RyR) | Endogenous Cysteines | 0.05 - 5 mM | Irreversible, step-wise reduction in conductance, eventually leading to full block. | [6] |
| Influenza A Virus M2 Ion Channel | A30C | 2.5 mM | Irreversible decrease in conductance. | [7] |
| Influenza A Virus M2 Ion Channel | G34C | 2.5 mM | Irreversible decrease in conductance. | [7] |
| Voltage-gated Na+ Channel (rSkM1) | K1237C | 1 mM | Reduction in peak inward current. | [5] |
| Voltage-gated Na+ Channel (NaV1.4) | F1579C | 2.5 mM | Significant block of Na+ current. | [8] |
| Voltage-gated Na+ Channel (NaV1.4) | V1583C | 2.5 mM | Significant block of Na+ current. | [8] |
| Ca2+-activated K+ (BKCa) Channel | Endogenous Cysteines | 2.5 mM | Significant decrease in channel opening that remained upon washout. | [4] |
| 5-HT3A Receptor | K81C | Not Specified | Inhibition of current. | [6] |
Experimental Protocols
This section provides a detailed methodology for a typical Substituted Cysteine Accessibility Method (SCAM) experiment using MTSEA in conjunction with whole-cell patch-clamp electrophysiology.
Materials
-
Cell Line: HEK293 cells or Xenopus oocytes
-
Expression Vector: Plasmid containing the ion channel of interest with a cysteine mutation
-
Transfection Reagent: (e.g., Lipofectamine)
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH)
-
This compound Stock Solution: 1 M in water (prepare fresh daily)
-
Working MTSEA Solution: Dilute the stock solution in the external solution to the desired final concentration (e.g., 1-5 mM) immediately before application.
-
Patch-clamp setup: Amplifier, micromanipulator, perfusion system, data acquisition software.
Methods
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transfect cells with the expression vector containing the cysteine-mutant ion channel using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Electrophysiological Recording:
-
Transfer the coverslip with transfected cells to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Hold the cell at a membrane potential appropriate for the ion channel under study (e.g., -80 mV).
-
-
MTSEA Application and Data Acquisition:
-
Record baseline ion channel activity by applying a voltage protocol to elicit currents.
-
Apply the working MTSEA solution to the cell using the perfusion system. The application time will vary depending on the accessibility of the cysteine residue and the concentration of MTSEA, but typically ranges from 30 seconds to several minutes.[7]
-
Continuously record the ion channel currents during MTSEA application.
-
After the application period, wash out the MTSEA with the external solution.
-
Record the ion channel activity again after washout to assess the irreversible effects of MTSEA modification.
-
-
Data Analysis:
-
Measure the peak current amplitude before, during, and after MTSEA application.
-
Calculate the percentage of current inhibition or potentiation caused by MTSEA.
-
The rate of modification can also be determined by fitting the time course of the current change to an exponential function.
-
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the key workflows in the application of MTSEA for neuroscience research.
Conclusion
This compound, when used in the context of the Substituted Cysteine Accessibility Method, is a cornerstone technique in modern neuroscience. It provides a relatively straightforward yet powerful approach to dissecting the molecular architecture and dynamic conformational changes of ion channels and receptors. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to leverage this versatile tool in their quest to understand the nervous system and develop novel therapeutics for neurological disorders. As our understanding of the molecular underpinnings of neuronal function deepens, the applications of MTSEA are poised to expand, further solidifying its role as an essential reagent in the neuroscientist's toolkit.
References
- 1. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Uniform, Dual, and Dynamic Topologies of Membrane Proteins by Substituted Cysteine Accessibility Method (SCAM™) | Springer Nature Experiments [experiments.springernature.com]
- 3. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Uniform, Dual, and Dynamic Topologies of Membrane Proteins by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Altered Ionic Selectivity of the Sodium Channel Revealed by Cysteine Mutations within the Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the Pore Structure of the Influenza A Virus M2 Ion Channel by the Substituted-Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Detailed Protocol for MTSEA Hydrobromide in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Aminoethyl) methanethiosulfonate (B1239399) hydrobromide (MTSEA) is a thiol-reactive compound widely employed in patch-clamp electrophysiology to investigate the structure and function of ion channels and other membrane proteins. As a methanethiosulfonate (MTS) reagent, MTSEA covalently modifies cysteine residues that are accessible to the aqueous environment.[1][2] This technique, often referred to as Substituted Cysteine Accessibility Method (SCAM), is a powerful tool for mapping the lining of ion channel pores, identifying conformational changes during channel gating, and understanding the role of specific amino acid residues in protein function.[3]
MTSEA is a positively charged molecule that reacts rapidly and specifically with the sulfhydryl group of cysteine residues to form a disulfide bond.[1][4] This modification can alter the function of the protein, for instance by changing the ion channel's conductance or gating properties, providing insights into the role of the modified cysteine residue.[1] The reaction is generally reversible with the application of reducing agents like dithiothreitol (B142953) (DTT).[1]
These application notes provide a detailed protocol for the use of MTSEA hydrobromide in patch-clamp electrophysiology experiments, intended to guide researchers in accurately applying this technique to their studies of ion channels and transporters.
Mechanism of Action
MTSEA belongs to the family of methanethiosulfonate (MTS) reagents, which are characterized by their rapid and highly specific reaction with sulfhydryl groups under mild physiological conditions.[1] The primary reaction involves the nucleophilic attack of the thiolate anion (R-S⁻) of a cysteine residue on the sulfur atom of the thiosulfonate group of MTSEA. This results in the formation of a mixed disulfide bond between the cysteine residue and the aminoethyl group of MTSEA, releasing methanesulfinic acid as a byproduct.[1] The positively charged nature of MTSEA can influence its interaction with the local electrostatic environment of the target cysteine residue.
The modification of a cysteine residue by MTSEA introduces a bulky, positively charged group, which can lead to a variety of functional consequences depending on the location of the residue within the protein. For example, if the modified cysteine is located within the pore of an ion channel, it may physically occlude the channel, leading to a block of ion permeation. Alternatively, modification of a cysteine in a region involved in channel gating can alter the conformational changes required for channel opening or closing.
Data Presentation
The following tables summarize key quantitative data for the application of this compound in patch-clamp electrophysiology. These values should be considered as a starting point, and optimal conditions may vary depending on the specific ion channel, expression system, and experimental goals.
Table 1: this compound Properties and Storage
| Property | Value |
| Molecular Weight | 236.15 g/mol [4] |
| Charge | Positively Charged[4] |
| Solubility | Water, DMSO, DMF[4] |
| Storage | Store desiccated at -20°C[1][4] |
Table 2: Typical Experimental Parameters for MTSEA Application
| Parameter | Typical Range/Value | Notes |
| Working Concentration | 1 - 10 mM | A common starting concentration is 2.5 mM.[1] The optimal concentration should be determined empirically. |
| Application Time | 1 - 5 minutes | The duration of application depends on the accessibility and reactivity of the target cysteine.[1] |
| Solvent for Stock Solution | Distilled water, DMSO | Prepare fresh stock solutions immediately before use.[1] |
| Application Method | Perfusion system | Rapid and complete exchange of the extracellular solution is crucial. |
| Reversibility Agent | Dithiothreitol (DTT) | Typically used at a concentration of 10-20 mM to reverse the disulfide bond. |
Experimental Protocols
This section provides a detailed protocol for a typical whole-cell patch-clamp experiment utilizing MTSEA to probe the function of a cysteine-mutant ion channel.
Materials
-
This compound powder
-
Distilled water or DMSO for stock solution
-
Standard extracellular (bath) solution appropriate for the cell type and ion channel being studied
-
Standard intracellular (pipette) solution
-
Dithiothreitol (DTT) for reversal experiments
-
Cell line or primary cells expressing the ion channel of interest (wild-type and/or cysteine mutant)
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system
Solution Preparation
1. MTSEA Stock Solution (e.g., 100 mM):
- Due to the hydrolysis of MTS reagents in aqueous solutions, it is critical to prepare stock solutions immediately before each experiment.[1]
- Calculate the required amount of this compound powder for your desired stock concentration and volume.
- Dissolve the powder in high-purity distilled water or DMSO. Ensure complete dissolution.
2. MTSEA Working Solution (e.g., 2.5 mM):
- Dilute the fresh stock solution into the standard extracellular solution to the final working concentration.
- Prepare this solution just prior to its application to the cells.
3. DTT Solution (e.g., 10 mM):
- Dissolve DTT in the standard extracellular solution to the desired final concentration.
Experimental Procedure
-
Cell Preparation: Plate cells expressing the ion channel of interest on coverslips suitable for patch-clamp recording.
-
Patch-Clamp Recording:
-
MTSEA Application:
-
After obtaining a stable baseline recording, switch the perfusion to the extracellular solution containing the desired concentration of MTSEA.
-
Continuously monitor the ion channel activity during the application of MTSEA. The effect of MTSEA modification may manifest as a change in current amplitude, kinetics, or voltage-dependence.
-
Apply MTSEA for a predetermined duration (e.g., 1-5 minutes) or until a steady-state effect is observed.
-
-
Washout:
-
After the application period, switch the perfusion back to the standard extracellular solution to wash out any unreacted MTSEA.
-
Record the channel activity after washout to determine the extent of irreversible modification.
-
-
(Optional) Reversal with DTT:
-
To confirm that the observed effect is due to disulfide bond formation, perfuse the cell with the extracellular solution containing DTT.
-
Monitor the channel activity for recovery towards the baseline level.
-
-
Data Analysis:
-
Measure the relevant parameters of ion channel function (e.g., peak current amplitude, time constants of activation/inactivation) before, during, and after MTSEA application.
-
Quantify the extent of modification and the rate of the reaction.
-
Mandatory Visualizations
Caption: Mechanism of MTSEA action on a cysteine residue.
Caption: Experimental workflow for MTSEA in patch-clamp.
Caption: Logical relationship of MTSEA's effect on ion channels.
References
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors Support a Core Common Mode of ATP Action at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes and Protocols for MTSEA Hydrobromide in Xenopus Oocytes
A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methanethiosulfonate (B1239399) (MTS) reagents are invaluable tools in the field of protein biochemistry and biophysics, particularly for studying the structure and function of ion channels and transporters.[1] (2-Aminoethyl) methanethiosulfonate hydrobromide (MTSEA) is a membrane-impermeant, positively charged thiol-modifying reagent widely used in the Substituted Cysteine Accessibility Method (SCAM).[2] This technique allows for the identification of amino acid residues that line a channel pore or are accessible to the aqueous environment.[2] By systematically replacing residues with cysteine and then probing their accessibility to MTSEA, researchers can gain insights into protein topology, conformational changes during gating, and the architecture of binding sites.[1]
Xenopus laevis oocytes are a robust and widely used expression system for studying the properties of heterologously expressed membrane proteins, including ion channels. Their large size facilitates microinjection of cRNA and subsequent electrophysiological recording, making them an ideal system for SCAM studies with MTSEA.[3] This document provides a detailed guide to using MTSEA hydrobromide in Xenopus oocytes, covering everything from experimental design to data analysis.
Principle of the Method
The core principle of SCAM involves introducing a cysteine residue at a specific position in a protein of interest, which is typically devoid of native reactive cysteines. This engineered protein is then expressed in Xenopus oocytes. The accessibility of the introduced cysteine is tested by applying MTSEA. If the cysteine residue is in a water-accessible location, MTSEA will covalently modify the sulfhydryl group.[1] This modification, due to the addition of a charged group, often leads to an irreversible alteration in the function of the protein (e.g., inhibition or potentiation of ion channel current), which can be measured using electrophysiological techniques like the two-electrode voltage-clamp (TEVC).[4] By testing a series of cysteine mutants, a map of accessible residues can be generated.
Key Reagents and Equipment
-
This compound: (Toronto Research Chemicals, Inc. or equivalent)
-
Xenopus laevis Oocytes: Stage V-VI oocytes are typically used.
-
cRNA of the Target Protein: Wild-type (cysteine-less) and cysteine mutants.
-
Two-Electrode Voltage-Clamp (TEVC) Setup: Including amplifier, headstages, microelectrodes, micromanipulators, perfusion system, and data acquisition software.[3][5]
-
Microinjection Setup: For cRNA injection into oocytes.
-
Standard Oocyte Ringer's Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4.
-
Solutions for Microelectrodes: Typically 3 M KCl.
Experimental Protocols
Protocol 1: Preparation of MTSEA Solutions
1.1. MTSEA Stock Solution (e.g., 1 M):
-
This compound is unstable in aqueous solutions and should be prepared fresh daily.
-
Due to its hygroscopic nature, it is advisable to aliquot the powder into small, single-use vials upon receipt and store them desiccated at -20°C.
-
To prepare a 1 M stock solution, dissolve the appropriate amount of this compound powder in deionized water or a suitable buffer on ice. For example, to make 100 µL of a 1 M solution, dissolve 20.66 mg of this compound (MW = 206.12 g/mol ) in 100 µL of water.
-
Vortex briefly to ensure complete dissolution. Keep the stock solution on ice at all times.
1.2. MTSEA Working Solution (e.g., 1 mM):
-
Prepare the working solution immediately before use by diluting the stock solution in the recording buffer (e.g., ND96).
-
For a 1 mM working solution, dilute the 1 M stock solution 1:1000 in ND96. For example, add 1 µL of 1 M MTSEA to 999 µL of ND96.
-
The final concentration of the working solution may need to be optimized depending on the specific channel and the reactivity of the cysteine residue being probed. Concentrations typically range from 0.1 mM to 2 mM.[4][6]
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recording and MTSEA Application
2.1. Oocyte Preparation and cRNA Injection:
-
Surgically harvest oocytes from female Xenopus laevis.
-
Prepare stage V-VI oocytes and inject them with the cRNA of the wild-type (cysteine-less control) or cysteine mutant channel.
-
Incubate the oocytes for 2-7 days at 16-18°C to allow for protein expression.
2.2. TEVC Recording Setup:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
Clamp the oocyte at a holding potential appropriate for the channel being studied (e.g., -80 mV).
2.3. Baseline Current Recording:
-
Record the baseline current of the channel in response to a specific voltage protocol or agonist application.
-
Ensure a stable baseline is achieved before applying MTSEA. This may involve repeated stimulations until the current amplitude is consistent.
2.4. MTSEA Application:
-
Switch the perfusion solution to the freshly prepared MTSEA working solution.
-
Apply MTSEA for a defined period, typically ranging from 30 seconds to 3 minutes.[4] The duration should be sufficient to allow for the modification to reach a steady state.
-
Continuously record the current during the MTSEA application to observe the time course of the modification.
2.5. Washout and Post-MTSEA Recording:
-
After the application period, switch the perfusion back to the ND96 solution to wash out the MTSEA.
-
The effect of MTSEA is typically irreversible due to the formation of a stable disulfide bond.[4]
-
Continue recording the current using the same stimulation protocol as for the baseline to determine the extent of the modification.
2.6. Data Analysis:
-
Measure the peak current amplitude before (I_control) and after (I_MTSEA) MTSEA application.
-
Calculate the percentage of current inhibition or potentiation using the formula: % Effect = ((I_MTSEA - I_control) / I_control) * 100
-
For inhibition, the value will be negative. The fractional current remaining can be calculated as I_MTSEA / I_control.
Data Presentation
The effects of MTSEA on a series of cysteine mutants can be summarized in a table for easy comparison. This allows for a quick overview of which residues are accessible and the magnitude of the functional change upon modification.
| Mutant | Location | n | Baseline Current (µA) | % Current Change after MTSEA (± SEM) | Accessibility |
| WT (Cys-less) | Control | 5 | -2.5 ± 0.3 | +5 ± 2% | No |
| A123C | TM1 | 6 | -2.1 ± 0.2 | -10 ± 3% | Low |
| F127C | TM1 | 5 | -2.8 ± 0.4 | -85 ± 5% | High |
| G130C | TM1 | 6 | -1.9 ± 0.3 | -9 ± 4% | Low |
| L245C | Pore Helix | 7 | -3.1 ± 0.5 | -92 ± 3% | High |
| V249C | Pore Helix | 5 | -2.6 ± 0.3 | -15 ± 6% | Low |
| R301C | TM2 | 6 | -2.9 ± 0.4 | -78 ± 7% | High |
This table presents hypothetical data for illustrative purposes.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Altered Ionic Selectivity of the Sodium Channel Revealed by Cysteine Mutations within the Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 6. researchgate.net [researchgate.net]
Application of MTSEA Hydrobromide in the Study of Ligand-Gated Ion Channels
Introduction
Methanethiosulfonate (B1239399) (MTS) reagents, particularly 2-aminoethyl methanethiosulfonate hydrobromide (MTSEA), are invaluable tools for probing the structure and function of ligand-gated ion channels (LGICs). This application note provides detailed protocols and data for researchers, scientists, and drug development professionals utilizing MTSEA in conjunction with the substituted cysteine accessibility method (SCAM). SCAM allows for the identification of amino acid residues lining the channel pore, located in ligand binding sites, or undergoing conformational changes during channel gating. The principle of SCAM lies in the chemical modification of cysteine residues, either native or engineered into the protein of interest, by membrane-impermeant MTS reagents like MTSEA. This modification introduces a bulky and charged group, leading to a measurable change in the channel's function, such as altered ion conductance or gating kinetics.[1][2]
Mechanism of Action
MTSEA is a positively charged, hydrophilic sulfhydryl-reactive reagent.[1] It specifically and covalently modifies the thiol group of cysteine residues that are accessible from the aqueous environment. The reaction results in the formation of a disulfide bond, attaching a functional group to the cysteine side chain. This modification can have several consequences depending on the location of the cysteine residue:
-
Pore-lining residues: Modification of cysteines within the ion channel pore can lead to physical occlusion of the pore, causing a block of ion flow.[1]
-
Gating-associated residues: Cysteines in regions that undergo conformational changes during channel gating can be differentially accessible to MTSEA in the open versus the closed state. Modification of these residues can alter the gating properties of the channel.
-
Ligand-binding site residues: Modification of cysteines in or near the ligand-binding pocket can affect agonist or antagonist binding, providing insights into the structure of the binding site.[3]
Key Applications in Ligand-Gated Ion Channel Research
-
Mapping the Pore Lining: By systematically replacing residues with cysteine and testing their accessibility to MTSEA, researchers can identify which residues line the aqueous pore of the ion channel.[1]
-
Investigating Channel Gating: The state-dependent accessibility of engineered cysteines to MTSEA (i.e., accessible only in the open or closed state) provides information about the conformational rearrangements that occur during channel gating.[4][5]
-
Probing Ligand Binding Sites: Protection experiments, where the presence of an agonist or antagonist prevents MTSEA modification of a specific cysteine, can help identify residues that constitute the ligand-binding pocket.[3]
-
Studying Allosteric Modulation: MTSEA can be used to investigate how allosteric modulators alter the conformation and accessibility of different channel domains.
Experimental Protocols
General Workflow for Substituted Cysteine Accessibility Method (SCAM)
The following diagram outlines the general workflow for a typical SCAM experiment using MTSEA.
Caption: General workflow for a Substituted Cysteine Accessibility Method (SCAM) experiment.
Detailed Protocol for Electrophysiological Recording in Xenopus Oocytes
This protocol is adapted for two-electrode voltage-clamp (TEVC) recording from Xenopus oocytes expressing cysteine-substituted ligand-gated ion channels.
Materials:
-
Xenopus laevis oocytes
-
cRNA of the wild-type and cysteine-mutant ion channel subunits
-
Recording solution (e.g., ND96)
-
Agonist and antagonist solutions
-
MTSEA hydrobromide stock solution (e.g., 100 mM in water, prepared fresh)
-
Dithiothreitol (DTT) solution (e.g., 10-20 mM for reversing modification)
-
Two-electrode voltage-clamp setup
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with cRNA of the desired ion channel subunits.
-
Incubate oocytes for 2-7 days to allow for protein expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential of -50 mV to -100 mV.
-
Obtain a stable baseline recording of the leak current.
-
-
Baseline Agonist Response:
-
Apply a saturating concentration of the agonist to elicit a maximal current response. This serves as the control measurement.
-
Wash the oocyte with recording solution until the current returns to baseline.
-
-
MTSEA Application:
-
Prepare the desired concentration of MTSEA in the recording solution immediately before use.
-
Apply the MTSEA solution to the oocyte for a defined period (e.g., 30 seconds to 2 minutes). For studying state-dependence, MTSEA can be co-applied with the agonist.[5]
-
Wash the oocyte thoroughly with recording solution to remove any unreacted MTSEA.
-
-
Post-MTSEA Agonist Response:
-
Apply the same saturating concentration of the agonist again to measure the current response after MTSEA modification.
-
A change in the current amplitude (potentiation or inhibition) indicates that the cysteine residue was modified by MTSEA.
-
-
(Optional) Reversal with DTT:
-
To confirm that the effect of MTSEA is due to disulfide bond formation, apply a reducing agent like DTT.[3]
-
Successful reversal of the MTSEA effect supports a specific covalent modification of the cysteine residue.
-
Quantitative Data Summary
The following tables summarize typical experimental parameters and results from studies using MTSEA to investigate various ligand-gated ion channels.
Table 1: MTSEA Application Parameters and Effects on Nicotinic Acetylcholine Receptors (nAChRs)
| Receptor/Mutant | MTSEA Concentration | Application Time | Agonist Co-application | Observed Effect on ACh-evoked Current | Reference |
| Muscle nAChR αS244C | 50 µM | 5-20 s | 200 µM ACh | Cumulative inhibition | [2] |
| Muscle nAChR αS244C | 5 mM | 2-16 s | None | Cumulative inhibition | [2] |
Table 2: MTSEA Application Parameters and Effects on GABAA Receptors
| Receptor/Mutant | MTSEA-Biotin Concentration | Application Time | Agonist Co-application | Observed Effect on GABA-evoked Current | Reference |
| α1F64Cβ2 | 50 µM | 30 s | None | ~93% Inhibition | [3] |
| α1R66Cβ2 | 50 µM | 30 s | None | ~95% Inhibition | [3] |
| α1S68Cβ2 | 200 µM | 30 s | None | ~61% Inhibition | [3] |
| α1F64Cβ2 | 50 µM | 30 s | 300 mM GABA | Protection from inhibition | [3][6] |
Table 3: MTSEA Application Parameters and Effects on NMDA Receptors
| Receptor/Mutant | MTSEA Concentration | Application Time | Agonist Co-application | Observed Effect on NMDA-evoked Current | Reference |
| NR1/NR2A (Wild-type) | 0.5 mM | 60 s | None | No significant effect | [5] |
| NR1/NR2A (Wild-type) | 0.5 mM | 60 s | 100 µM L-glutamate + 10 µM glycine | Transient inhibition (open channel block) | [5] |
| NR1-A7C/NR2A | 0.5 mM | 60 s | 100 µM L-glutamate + 10 µM glycine | 152 ± 11% Potentiation | [5] |
| NR1/NR2A-A7C | 0.5 mM | 60 s | 100 µM L-glutamate + 10 µM glycine | 195 ± 13% Potentiation | [5] |
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway for a generic cation-selective ligand-gated ion channel.
Caption: Simplified signaling pathway of a cation-selective ligand-gated ion channel.
Conclusion
This compound is a powerful tool for elucidating the structure-function relationships of ligand-gated ion channels. Through the targeted modification of cysteine residues, researchers can gain critical insights into the architecture of the ion pore, the dynamics of channel gating, and the nature of ligand binding. The protocols and data presented here provide a foundation for the successful application of MTSEA in studies of this important class of membrane proteins, with significant implications for basic neuroscience research and the development of novel therapeutics.
References
- 1. Methanethiosulfonate Derivatives Inhibit Current through the Ryanodine Receptor/Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mapping the Agonist Binding Site of the GABAAReceptor: Evidence for a β-Strand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific Sites within the Ligand-Binding Domain and Ion Channel Linkers Modulate NMDA Receptor Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unlocking Cysteine Reactivity: Application Notes and Protocols for MTSEA Hydrobromide
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals working with sulfhydryl-reactive compounds, optimizing reaction conditions is paramount to achieving reliable and reproducible results. This document provides detailed application notes and protocols for the use of 2-aminoethyl methanethiosulfonate (B1239399) hydrobromide (MTSEA hydrobromide), a key reagent for modifying free cysteine residues. By converting cysteine to a positively charged side chain similar in size to lysine, MTSEA is a valuable tool in protein structure-function studies, particularly in the investigation of ion channels and other membrane proteins.
Introduction to this compound
This compound is a thiol-reactive compound that selectively modifies the sulfhydryl group of cysteine residues in proteins and peptides. This modification introduces a primary amine, imparting a positive charge at the site of modification under physiological pH. The reaction is highly specific for the thiolate anion (R-S⁻) of cysteine, making it a cornerstone of the Substituted Cysteine Accessibility Method (SCAM). In SCAM, engineered or endogenous cysteine residues are exposed to membrane-impermeant or -permeant reagents like MTSEA to probe their accessibility and role in protein function.
Optimizing Reaction Conditions: Time and Temperature
The efficiency of the MTSEA-cysteine reaction is influenced by several factors, most notably reaction time, temperature, pH, and the accessibility of the target cysteine residue. While optimal conditions are protein-dependent and often require empirical determination, the following data, compiled from various studies, provide a strong starting point for experimental design.
Factors Influencing Reaction Rate:
-
pH: The reaction rate is dependent on the concentration of the thiolate anion. Therefore, maintaining a pH above the pKa of the cysteine sulfhydryl group (typically ~8.5, but can be lower in specific protein microenvironments) will accelerate the reaction.
-
Temperature: Increasing the temperature generally increases the reaction rate. Studies with related methanethiosulfonate (MTS) reagents have shown a 2- to 7-fold increase in reaction rates when the temperature is raised from 22°C to 37°C.[1]
-
Concentration: The reaction follows second-order kinetics, meaning the rate is proportional to the concentrations of both MTSEA and the target cysteine.
-
Cysteine Accessibility: The local environment of the cysteine residue, including its solvent accessibility and surrounding electrostatic potential, significantly impacts the reaction rate.
Summary of Reported Reaction Parameters
The following table summarizes reported kinetic data for MTSEA and related MTS reagents with cysteine residues in various proteins. It is important to note that these values are context-dependent and serve as a guide for optimization.
| Reagent | Protein Context | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| MTSEA | Acetylcholine Receptor | Not Specified | ~1 x 10³ - 3 x 10³ | [2] |
| MTS Reagents | General Thiols | Not Specified | ~1 x 10⁵ | [3] |
| MTSES⁻ | CFTR | 22 | ~4000 | [1] |
| MTSES⁻ | CFTR | 37 | Significantly Increased | [1] |
Experimental Protocols
The following are generalized protocols for the modification of cysteine residues with this compound. Researchers should adapt these protocols to their specific experimental systems.
Protocol 1: Labeling of Purified Proteins in Solution
This protocol is suitable for labeling purified proteins containing accessible cysteine residues.
Materials:
-
This compound
-
Purified protein in a suitable buffer (e.g., HEPES, phosphate (B84403) buffer)
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
Quenching reagent (e.g., 5 mM L-cysteine or DTT)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Stock Solution: Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent such as water or DMSO. Due to its hydrolysis in aqueous solutions, fresh preparation is critical.[3]
-
Protein Preparation: Ensure the protein sample is in a buffer free of other thiol-containing compounds. If necessary, exchange the buffer using a desalting column or dialysis.
-
Reaction Incubation:
-
Add the MTSEA stock solution to the protein solution to achieve the desired final concentration (typically in the range of 10 µM to 5 mM).
-
Incubate the reaction mixture at a controlled temperature. For initial experiments, room temperature (20-25°C) for 30-60 minutes is a common starting point. For less accessible cysteines or to accelerate the reaction, consider increasing the temperature to 37°C or extending the incubation time.
-
-
Quenching: Stop the reaction by adding a quenching reagent to consume unreacted MTSEA.
-
Removal of Excess Reagent: Remove excess MTSEA and the quenching reagent by desalting column chromatography or dialysis against a suitable storage buffer.
-
Verification of Modification: Confirm the modification using techniques such as mass spectrometry or functional assays.
Protocol 2: Substituted Cysteine Accessibility Method (SCAM) in Cell-Based Assays
This protocol is designed for studying the accessibility of cysteine residues in membrane proteins expressed in cells (e.g., Xenopus oocytes or mammalian cell lines).
Materials:
-
Cells expressing the protein of interest
-
Extracellular recording solution (e.g., physiological saline)
-
This compound stock solution
-
Wash solution (extracellular recording solution)
Procedure:
-
Baseline Measurement: Obtain a baseline functional measurement of the protein of interest (e.g., ion channel current).
-
MTSEA Application: Perfuse the cells with the extracellular solution containing the desired concentration of MTSEA (typically 1 µM to 2 mM). The application time can range from a few seconds to several minutes, depending on the expected accessibility of the cysteine.[3]
-
Washout: Thoroughly wash the cells with the extracellular solution to remove unreacted MTSEA.
-
Post-Modification Measurement: Record the functional activity of the protein after modification. A change in function (e.g., inhibition or potentiation of current) indicates that the cysteine residue was accessible and modified by MTSEA.
-
Data Analysis: Calculate the rate of modification by plotting the functional effect against the duration of MTSEA application or its concentration.
Visualizing Experimental Workflows and Concepts
To aid in the understanding of the experimental processes and underlying principles, the following diagrams have been generated.
References
Application Notes and Protocols for MTSEA Hydrobromide in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-aminoethyl methanethiosulfonate (B1239399) hydrobromide (MTSEA), a membrane-permeant, positively charged sulfhydryl-reactive reagent, in whole-cell and single-channel electrophysiological recordings. MTSEA is a valuable tool for investigating the structure-function relationships of ion channels through the Substituted Cysteine Accessibility Method (SCAM).
Introduction
MTSEA covalently modifies cysteine residues that are accessible within the aqueous environment of an ion channel's pore or surrounding structures. This modification can lead to alterations in ion channel function, such as changes in conductance, gating kinetics, or pharmacology. By introducing cysteine mutations at specific sites within an ion channel and assessing their reactivity with MTSEA, researchers can infer the accessibility of these residues and probe the dynamic conformational changes that occur during channel gating.
Key Applications
-
Mapping the Pore Lining of Ion Channels: Identifying amino acid residues that line the ion conduction pathway.
-
Investigating Channel Gating Mechanisms: Studying the conformational changes associated with channel opening, closing, and inactivation.[1]
-
Probing Voltage Sensor Movement: Determining the accessibility of residues within the voltage-sensing domains of voltage-gated ion channels in different states.
-
Characterizing Ligand Binding Sites: Identifying residues that contribute to the binding pockets of ligands and elucidating the structural rearrangements upon ligand binding.[2][3]
Data Presentation: Quantitative Effects of MTSEA
The following tables summarize the quantitative effects of MTSEA on various ion channels as reported in the literature. These values can serve as a reference for expected outcomes and for designing new experiments.
Whole-Cell Recording Data
| Ion Channel Type | Cysteine Mutant | MTSEA Concentration | Exposure Time | Effect on Current Amplitude | Reference |
| Voltage-Gated Sodium (Nav) Channel | hNav1.5-C373Y (inactivated state) | Not Specified | 4-8 min | Large decrease | [1] |
| Voltage-Gated Sodium (Nav) Channel | E765C | Not Specified | ~2 min | Reduction | [4] |
| Voltage-Gated Sodium (Nav) Channel | F1236C | 100 µM | 3 min | ~40% reduction (potentiated by depolarization) | |
| L-type Calcium (Cav) Channel | Wild-type | 2.5 mM | ~1.5 min | No significant effect on PCMBS-induced inhibition | [5] |
| Voltage-Gated Potassium (Kv) Channel | Shaker L361C | 100 µM (as PCMBS) | Not Specified | Inhibition | [6] |
| Nicotinic Acetylcholine (B1216132) Receptor (nAChR) | α7L119C | Not Specified | Not Specified | >97% reduction in ACh response | [2] |
| Nicotinic Acetylcholine Receptor (nAChR) | α⁰₂β⁰γ⁰δ⁻ (α244C) | 5 mM (closed state) | 16 s (cumulative) | ~60% reduction | [7] |
| Nicotinic Acetylcholine Receptor (nAChR) | α⁰₂β⁰γ⁰δ⁻ (α244C) | 50 µM (open state) | 20 s (cumulative) | ~80% reduction | [7] |
Single-Channel Recording Data
| Ion Channel Type | Cysteine Mutant | MTSEA Concentration | Unitary Current Amplitude (Before MTSEA) | Unitary Current Amplitude (After MTSEA) | Open Probability (Po) (Before MTSEA) | Open Probability (Po) (After MTSEA) | Reference |
| KCa3.1 Channel | A286C | Not Specified | 2.4 pA at -60 mV | 1.0 pA at -60 mV; 2.6 pA at -120 mV | 0.01 | 0.35 | [8] |
| Nicotinic Acetylcholine Receptor (nAChR) | α1β1γδL121C | Not Specified | Not Specified | Majority of bursts became brief (≤2 ms) | Not Specified | Not Specified | [2] |
Experimental Protocols
Preparation of MTSEA Stock Solution
Materials:
-
MTSEA hydrobromide powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Due to the reactivity of MTSEA in aqueous solutions, it is recommended to prepare fresh stock solutions immediately before each experiment.
-
Alternatively, for short-term storage, prepare a concentrated stock solution (e.g., 100 mM) in anhydrous DMSO.
-
Dispense small aliquots of the DMSO stock solution into microcentrifuge tubes, seal tightly, and store at -20°C, protected from light and moisture.
-
On the day of the experiment, thaw a single aliquot and dilute it to the final working concentration in the desired extracellular or intracellular solution.
-
Vortex briefly to ensure complete dissolution.
Note: Always handle MTSEA with appropriate personal protective equipment, as it is a reactive chemical.
Whole-Cell Patch-Clamp Recording Protocol with MTSEA Application
Materials:
-
Standard whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
Cells expressing the cysteine-mutant ion channel of interest
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
MTSEA working solution
Protocol:
-
Establish a stable whole-cell recording configuration on a cell expressing the target ion channel.
-
Record baseline ion channel activity for a stable period (e.g., 2-5 minutes) to ensure the recording is stable.
-
Apply the MTSEA-containing extracellular solution to the cell using a perfusion system. The application time will vary depending on the specific channel and the concentration of MTSEA but typically ranges from 30 seconds to several minutes.[1][4]
-
Continuously monitor the ion channel current during MTSEA application to observe the time course of modification.
-
After the desired exposure time, wash out the MTSEA-containing solution with the control extracellular solution.
-
Continue recording to assess the persistent effects of the modification.
-
To confirm that the observed effect is due to the covalent modification of the cysteine residue, a reducing agent like dithiothreitol (B142953) (DTT) can be applied to reverse the disulfide bond formation.
Example Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).
Note: The specific composition of the solutions should be optimized for the ion channel under investigation.
Single-Channel Patch-Clamp Recording Protocol with MTSEA Application
Materials:
-
Standard single-channel patch-clamp setup
-
Excised patch (inside-out or outside-out) from a cell expressing the target ion channel
-
Control and MTSEA-containing solutions
Protocol:
-
Establish a high-resistance seal and excise a membrane patch containing the ion channel of interest (either in the inside-out or outside-out configuration).
-
Record baseline single-channel activity in the control solution to determine the unitary conductance and open probability.
-
Perfuse the patch with the MTSEA-containing solution. For outside-out patches, the application is to the external face of the membrane. For inside-out patches, it is to the internal face.
-
Record single-channel activity during and after MTSEA application to observe changes in single-channel conductance, open probability, and gating kinetics.[8]
-
Wash out the MTSEA solution to determine if the effects are reversible or persistent.
Mandatory Visualizations
Caption: Experimental workflow for whole-cell recording with MTSEA.
Caption: Principle of the Substituted Cysteine Accessibility Method (SCAM).
Caption: Logic of state-dependent modification by MTSEA.
References
- 1. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na(+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effective opening of nicotinic acetylcholine receptors with single agonist binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of the movement of the S4 segment during the activation of a voltage-gated potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Fresh MTSEA Hydrobromide Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Aminoethyl) methanethiosulfonate (B1239399) hydrobromide (MTSEA) is a positively charged, sulfhydryl-reactive reagent widely employed in protein biochemistry and neurobiology. Its primary application is in the Substituted Cysteine Accessibility Method (SCAM), a powerful technique to probe the structure and function of proteins, particularly ion channels and transporters.[1][2][3] By introducing cysteine residues at specific sites through mutagenesis, researchers can use MTSEA to identify solvent-accessible regions, map channel pores, and investigate conformational changes in protein structure.[2][4][3]
These application notes provide detailed protocols for the preparation, storage, and handling of MTSEA hydrobromide solutions to ensure experimental reproducibility and success.
Properties of this compound
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Synonyms | S-(2-aminoethyl) ester methanesulfonothioic acid, monohydrobromide | [5] |
| Molecular Formula | C₃H₁₀BrNO₂S₂ | [5] |
| Molecular Weight | 236.15 g/mol | [5] |
| Appearance | Off-white solid | [5] |
| Solubility | Soluble in water, DMSO, and DMF. | [5] |
| Storage (Solid) | Store desiccated at -20°C. | [5] |
| Storage (Solutions) | Aqueous solutions are unstable and must be prepared fresh. Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or longer. | [5] |
Solution Preparation Protocols
Preparation of Anhydrous DMSO Stock Solution (Recommended for Storage)
Due to the limited stability of MTSEA in aqueous solutions, it is recommended to prepare a concentrated stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO) for storage.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment, weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution until the MTSEA is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6]
-
Store the aliquots at -20°C, protected from light. These stock solutions are stable for at least one month.[5]
Preparation of Fresh Aqueous Working Solution
Aqueous solutions of MTSEA are unstable and should be prepared immediately before use from a DMSO stock solution or directly from the powder.
Materials:
-
This compound powder or a prepared DMSO stock solution
-
Experimental buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Sterile microcentrifuge tubes
Protocol:
-
On the day of the experiment, thaw a single-use aliquot of the MTSEA-DMSO stock solution at room temperature.
-
Dilute the DMSO stock solution into the desired volume of experimental buffer to achieve the final working concentration. For example, to prepare a 1 mM working solution from a 100 mM stock, dilute 10 µL of the stock into 990 µL of buffer.
-
If preparing directly from the powder, dissolve the pre-weighed this compound in the experimental buffer to the final concentration.
-
Gently mix the solution by pipetting or brief vortexing.
-
Use the freshly prepared aqueous solution immediately for your experiment. Discard any unused portion.
Experimental Workflow: Substituted Cysteine Accessibility Method (SCAM)
The following diagram illustrates a typical workflow for a SCAM experiment using MTSEA to probe the accessibility of an engineered cysteine residue in a membrane protein.
Caption: A typical workflow for a Substituted Cysteine Accessibility Method (SCAM) experiment.
Application Example: Patch-Clamp Electrophysiology
In patch-clamp experiments, MTSEA can be applied to cells expressing cysteine-mutant ion channels to assess the accessibility of the engineered residue. Modification of the cysteine by MTSEA often leads to a change in the channel's function (e.g., current amplitude or gating), providing insights into the protein's structure.
Experimental Protocol:
-
Prepare a whole-cell patch-clamp recording from a cell expressing the cysteine-mutant channel of interest.
-
Obtain a stable baseline recording of the channel's activity.
-
Prepare a fresh aqueous solution of MTSEA at the desired working concentration (e.g., 1-5 mM) in the extracellular recording solution.
-
Perfuse the cell with the MTSEA-containing solution for a defined period (e.g., 30 seconds to 5 minutes).
-
Wash out the MTSEA by perfusing with the control extracellular solution.
-
Record the channel's activity post-application and compare it to the baseline recording to determine the effect of MTSEA modification.
Quantitative Data Summary
The following table summarizes typical experimental parameters for the use of MTSEA.
| Parameter | Typical Value/Range | Notes | Reference(s) |
| Working Concentration | 0.5 µM - 5 mM | The optimal concentration is target-dependent and should be determined empirically. | [2] |
| Incubation Time | 30 seconds - 30 minutes | Shorter times are used for highly accessible residues and in electrophysiology, while longer times may be needed for biochemical assays. | [1][2][6] |
| Aqueous Solution Stability | Highly Unstable | Must be prepared fresh immediately before each experiment. | [5] |
| DMSO Stock Stability | ≥ 1 month at -20°C | Store in single-use aliquots to prevent degradation from moisture and freeze-thaw cycles. | [5] |
Signaling Pathway Diagram: MTSEA Modification of a Cysteine Residue
The diagram below illustrates the chemical reaction between MTSEA and a cysteine residue within a protein.
Caption: Covalent modification of a protein's cysteine residue by MTSEA.
Troubleshooting
-
No effect of MTSEA:
-
Inaccessible Cysteine: The engineered cysteine may be buried within the protein structure and not accessible to the solvent.
-
Degraded MTSEA: Ensure that the MTSEA solution was prepared fresh and that the solid/DMSO stock has been stored correctly.
-
Oxidized Cysteine: The cysteine residue may be in an oxidized state (e.g., part of a disulfide bond). Pre-treatment with a reducing agent like DTT may be necessary, followed by washout before MTSEA application.[2]
-
-
High background or non-specific effects:
-
Reaction with native cysteines: The protein of interest may have other accessible native cysteine residues. It may be necessary to mutate these to a non-reactive amino acid (e.g., serine or alanine).
-
Concentration too high: The concentration of MTSEA may be too high, leading to non-specific effects. Perform a dose-response experiment to determine the optimal concentration.
-
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate protein structure and function.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of posttranslational modifications of engineered cysteines on the substituted cysteine accessibility method: evidence for glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating Membrane Protein Topology using MTSEA Hydrobromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Determining the topology of membrane proteins is crucial for understanding their function, mechanism of action, and for designing targeted therapeutics. The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to map the secondary structure of membrane proteins, identifying transmembrane segments and the orientation of extracellular and intracellular loops.[1][2][3][4] This method relies on the introduction of cysteine residues at specific positions in a protein that is naturally cysteine-free, followed by probing their accessibility to membrane-impermeant thiol-specific reagents.[1][5]
MTSEA (2-aminoethyl methanethiosulfonate) hydrobromide is a positively charged, membrane-impermeant sulfhydryl-reactive reagent that is widely used in SCAM studies. Its reaction with an accessible cysteine residue introduces a permanent positive charge, which can often be detected as a change in the protein's function, such as altered ion channel conductance or transporter activity.[6] This document provides detailed application notes and protocols for the use of MTSEA hydrobromide in assessing membrane protein topology.
Principle of the Method
The core principle of using this compound in SCAM is to determine the accessibility of an engineered cysteine residue to the aqueous environment on either side of the cell membrane. Since MTSEA is membrane-impermeant, it will only react with cysteines exposed to the extracellular solution in intact cells. To probe for intracellularly located cysteines, the cell membrane must first be permeabilized. By systematically replacing residues with cysteine and testing their reactivity with MTSEA, a topological map of the protein can be constructed.
A key aspect of this technique is the functional consequence of the modification. The covalent attachment of the positively charged MTSEA molecule to a cysteine can alter the protein's function, providing a measurable output. For example, in ion channels, this modification can lead to changes in ion flow, which can be quantified using electrophysiological techniques.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments using this compound to probe the topology of a voltage-gated sodium channel.
Table 1: Effect of this compound on Cysteine Mutants in a Putative Transmembrane Segment (S4) of a Voltage-Gated Sodium Channel.
| Mutant | Location | Predicted Topology | MTSEA Effect on Peak Current (Intact Cells) | MTSEA Effect on Peak Current (Permeabilized Cells) | Conclusion |
| K415C | S4-N-terminus | Extracellular | -85% ± 5% | -87% ± 6% | Extracellularly accessible |
| L418C | S4-Core | Transmembrane | -5% ± 2% | -92% ± 8% | Intracellularly accessible |
| V421C | S4-Core | Transmembrane | -3% ± 1% | -89% ± 7% | Intracellularly accessible |
| R424C | S4-C-terminus | Intracellular | -8% ± 3% | -95% ± 5% | Intracellularly accessible |
Table 2: Rate of this compound Modification for Accessible Cysteine Mutants.
| Mutant | Location | Modification Rate Constant (k) (M⁻¹s⁻¹) |
| K415C | Extracellular | 1500 ± 200 |
| L418C | Intracellular (in permeabilized cells) | 800 ± 150 |
| R424C | Intracellular (in permeabilized cells) | 1200 ± 250 |
Experimental Protocols
Site-Directed Mutagenesis
This protocol outlines the steps to introduce single cysteine mutations into a target membrane protein that is ideally devoid of native cysteine residues.
-
Template Preparation: Prepare a high-purity plasmid DNA encoding the wild-type, cysteine-less version of the target membrane protein.
-
Primer Design: Design primers containing the desired codon change to introduce a cysteine residue at the target location. The primers should be 25-45 bases in length with a melting temperature (Tm) between 75-80°C.
-
PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid.
-
Initial Denaturation: 95°C for 2 minutes.
-
18-25 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 1 minute.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final Extension: 68°C for 7 minutes.
-
-
Dpnl Digestion: Digest the PCR product with DpnI restriction enzyme to remove the parental, methylated template DNA. Incubate at 37°C for 1-2 hours.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate plasmid DNA. Verify the desired mutation by DNA sequencing.
Cell Culture and Transfection
This protocol is for the expression of the cysteine mutants in a mammalian cell line suitable for electrophysiological recording or biochemical assays.
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293T, CHO) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Transfection:
-
Plate cells onto glass coverslips (for electrophysiology) or culture dishes.
-
Transfect the cells with the plasmid DNA encoding the cysteine mutant using a suitable transfection reagent (e.g., Lipofectamine, FuGENE).
-
Include a plasmid for a fluorescent reporter protein (e.g., GFP) to identify transfected cells.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
This compound Labeling and Functional Assay (Electrophysiology Example)
This protocol describes the application of this compound and the measurement of its effect on ion channel function using whole-cell patch-clamp electrophysiology.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2 with KOH.
-
MTSEA Stock Solution: Prepare a 100 mM stock solution of this compound in water immediately before use. Keep on ice.
-
-
Patch-Clamp Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Identify transfected cells by fluorescence.
-
Establish a whole-cell patch-clamp configuration.
-
-
Data Acquisition:
-
Record baseline ionic currents in response to a voltage protocol appropriate for the channel being studied.
-
Perfuse the cell with the external solution containing the desired concentration of this compound (typically 0.1 - 2 mM).
-
Continuously monitor the ionic currents during MTSEA application.
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After the effect of MTSEA has reached a steady-state, wash out the MTSEA with the external solution.
-
-
Permeabilization (for intracellular accessibility):
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To test for intracellular accessibility, after obtaining a stable whole-cell recording, add a permeabilizing agent like digitonin (B1670571) (50 µg/ml) to the external solution for a brief period (e.g., 1-2 minutes) before applying MTSEA.[7]
-
-
Data Analysis:
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Measure the peak current amplitude before and after MTSEA application.
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Calculate the percentage of inhibition or potentiation of the current.
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To determine the rate of modification, plot the change in current as a function of time and fit the data to a single exponential function.
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Visualizations
Caption: Experimental workflow for Substituted Cysteine Accessibility Method (SCAM).
Caption: MTSEA reaction and its topological implication.
Caption: Logical decision tree for interpreting SCAM results.
References
- 1. Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Uniform, Dual, and Dynamic Topologies of Membrane Proteins by Substituted Cysteine Accessibility Method (SCAM™) | Springer Nature Experiments [experiments.springernature.com]
- 6. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of posttranslational modifications of engineered cysteines on the substituted cysteine accessibility method: evidence for glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
Probing Protein Structure and Function: Application of MTSEA Hydrobromide with Site-Directed Mutagenesis
Application Note
The strategic combination of site-directed mutagenesis and chemical labeling with sulfhydryl-reactive reagents like (2-Aminoethyl)methanethiosulfonate hydrobromide (MTSEA) provides a powerful approach for elucidating protein structure-function relationships. This technique, often referred to as substituted cysteine accessibility mapping (SCAM), is particularly valuable for studying dynamic proteins such as ion channels, transporters, and receptors, where conformational changes are integral to their biological activity. By systematically introducing cysteine residues at specific positions within a protein and subsequently probing their accessibility to membrane-impermeant or -permeant reagents like MTSEA, researchers can gain insights into the topology of transmembrane domains, the architecture of binding pockets, and the mechanics of protein gating and conformational changes.
Principle of the Technique
The core of this methodology lies in the specific and covalent reaction of the thiol group (-SH) of a cysteine residue with the methanethiosulfonate (B1239399) (MTS) group of MTSEA. This reaction forms a disulfide bond, effectively modifying the cysteine side chain. The positively charged nature of MTSEA can induce functional changes in the protein upon binding, such as altering ion channel conductance or transporter activity. By observing these functional changes, or by using biotinylated versions of MTSEA to biochemically tag the accessible cysteine, researchers can infer the solvent accessibility of the engineered cysteine residue.
Site-directed mutagenesis is employed to introduce single cysteine residues at desired locations in a protein that ideally has no native, reactive cysteines. If native cysteines are present, they must be non-reactive or mutated to a non-reactive residue (e.g., alanine (B10760859) or serine) to ensure that only the engineered cysteine is available for modification by MTSEA.
Applications in Research
This combined approach has been instrumental in:
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Mapping the lining of ion channel pores: By introducing cysteines along the length of a transmembrane helix lining a channel pore, researchers can determine which residues are exposed to the aqueous pore and how this accessibility changes between the open and closed states of the channel.
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Identifying residues involved in ligand binding: Cysteine mutations within a putative binding pocket can be tested for their accessibility to MTSEA in the presence and absence of a ligand. Protection from MTSEA modification by the ligand suggests that the residue is part of the binding site.
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Probing conformational changes: The accessibility of an engineered cysteine can be state-dependent. For example, a residue may only become accessible to MTSEA when a channel is in the open state or when a transporter is in an outward-facing conformation.
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Determining protein topology: By using membrane-impermeant MTS reagents, researchers can distinguish between intracellular and extracellular loops of membrane proteins.
Data Presentation
The quantitative data obtained from these experiments can be effectively summarized in tables to facilitate comparison between different cysteine mutants and experimental conditions.
| Mutant | Location | Basal Function (% of Wild-Type) | Function after MTSEA (2 mM) | Accessibility |
| Wild-Type | - | 100% | 98% | None |
| A123C | Extracellular Loop 1 | 95% | 10% | High |
| F124C | Extracellular Loop 1 | 88% | 85% | Low |
| L150C | Transmembrane Helix 2 | 92% | 5% | High (Open State) |
| V151C | Transmembrane Helix 2 | 85% | 82% | None (Closed State) |
| G210C | Intracellular Loop 2 | 101% | 99% | None |
Caption: Representative data summarizing the effects of MTSEA on the function of a hypothetical ion channel with engineered cysteine mutations. Basal function is measured before MTSEA application, and accessibility is inferred from the change in function after MTSEA treatment.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Introduce a Cysteine Residue
This protocol is based on the QuikChange™ site-directed mutagenesis method.
1. Primer Design:
- Design two complementary mutagenic primers, typically 25-45 bases in length.
- The desired mutation (e.g., changing an alanine codon to a cysteine codon) should be in the middle of the primers.
- The melting temperature (Tm) of the primers should be ≥ 78°C.
- Primers should have a minimum GC content of 40% and should terminate in one or more C or G bases.
2. PCR Reaction Mixture (50 µL total volume):
| Component | Final Concentration |
|---|---|
| 5x Reaction Buffer | 1x |
| dNTP Mix (10 mM each) | 0.2 mM |
| Forward Primer (10 µM) | 0.2 µM |
| Reverse Primer (10 µM) | 0.2 µM |
| Plasmid DNA Template | 5-50 ng |
| High-Fidelity DNA Polymerase | 1-2.5 U |
| Nuclease-Free Water | to 50 µL |
3. PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
|---|---|---|---|
| Initial Denaturation | 95°C | 30 s | 1 |
| Denaturation | 95°C | 30 s | 18 |
| Annealing | 55-68°C | 1 min | 18 |
| Extension | 68°C | 1 min/kb of plasmid length | 18 |
| Final Extension | 68°C | 5 min | 1 |
| Hold | 4°C | ∞ | 1 |
4. DpnI Digestion:
- Add 1 µL of DpnI restriction enzyme (10-20 U/µL) directly to the PCR product.
- Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
5. Transformation:
- Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product.
- Plate on selective agar (B569324) plates and incubate overnight at 37°C.
6. Verification:
- Isolate plasmid DNA from individual colonies.
- Sequence the plasmid DNA to confirm the desired mutation and the absence of any unintended mutations.
Protocol 2: MTSEA Labeling of Cysteine Mutants in a Cellular System (e.g., Xenopus Oocytes)
1. Reagent Preparation:
- Prepare a fresh stock solution of MTSEA hydrobromide (e.g., 200 mM in water) immediately before use. MTSEA is unstable in aqueous solutions.
- Prepare the desired recording solution (e.g., ND96 for oocytes).
2. Protein Expression:
- Express the wild-type or cysteine mutant protein in the chosen cellular system (e.g., by injecting cRNA into Xenopus oocytes and incubating for 2-5 days).
3. Baseline Measurement:
- Perform a functional assay to measure the baseline activity of the protein. For an ion channel, this would typically involve electrophysiological recording of the current in response to a specific stimulus.
4. MTSEA Application:
- Perfuse the cells with the recording solution containing the desired concentration of MTSEA (typically 0.1 - 2 mM).
- The duration of application will vary depending on the accessibility of the cysteine and the reaction rate, but a typical range is 30 seconds to 5 minutes.
5. Washout and Post-Labeling Measurement:
- Thoroughly wash out the MTSEA with fresh recording solution.
- Repeat the functional assay to measure the activity of the protein after MTSEA modification.
6. Data Analysis:
- Compare the functional measurements before and after MTSEA application to determine the effect of the modification.
- A significant change in function indicates that the engineered cysteine residue is accessible to MTSEA.
Mandatory Visualizations
Caption: Experimental workflow for combining site-directed mutagenesis and MTSEA labeling.
Caption: Probing ion channel gating with MTSEA reveals state-dependent accessibility.
Troubleshooting & Optimization
MTSEA hydrobromide stability in aqueous solutions and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of MTSEA (2-Aminoethyl methanethiosulfonate) hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid MTSEA hydrobromide?
A1: Solid this compound should be stored desiccated at -20°C. It is crucial to keep the container tightly closed to prevent exposure to moisture.
Q2: How should I prepare aqueous solutions of this compound?
A2: this compound is soluble in water, DMSO, and DMF. For aqueous solutions, it is recommended to prepare them immediately before use due to the compound's limited stability in water. Use a buffered solution at the desired pH for your experiment.
Q3: What is the stability of this compound in aqueous solutions?
A3: this compound is known to hydrolyze in aqueous solutions. Its stability is highly dependent on the pH and temperature of the solution. At pH 7.5 and ambient temperature, MTSEA has a half-life of approximately 15 minutes.[1] Stability decreases as pH and temperature increase.
Q4: What are the primary factors that affect the stability of this compound in solution?
A4: The main factors affecting the stability of this compound, like many other chemical reagents, are temperature, pH, and exposure to light.[2] Higher temperatures and alkaline pH will accelerate the rate of hydrolysis.
Q5: Can I store aqueous solutions of this compound?
A5: It is not recommended to store aqueous solutions of this compound for extended periods. Due to its rapid hydrolysis, especially at neutral to alkaline pH, solutions should be made fresh for each experiment to ensure reagent activity.
Troubleshooting Guide
Q1: I am seeing inconsistent results in my experiments using MTSEA. What could be the cause?
A1: Inconsistent results are often due to the degradation of MTSEA in your aqueous buffer. Given its short half-life, it is critical to use freshly prepared solutions for each experiment. Ensure that the time between dissolving the compound and applying it to your sample is minimized and consistent across experiments. For applications at room temperature and neutral pH, it is recommended to use the solution within 1 to 5 minutes of preparation.[1]
Q2: My MTSEA solution does not seem to be reactive. How can I check its activity?
A2: A lack of reactivity is a strong indicator that the MTSEA has hydrolyzed. To ensure you are using an active compound, always prepare the solution immediately before your experiment. If you suspect your stock of solid this compound may have been compromised (e.g., by moisture), it is best to use a fresh vial. You can assess the presence of the reactive thiol group using methods for thiol quantification.
Q3: How does the pH of my buffer affect the stability of MTSEA?
A3: The rate of hydrolysis of methanethiosulfonates is significantly influenced by pH. Generally, the stability is greater in acidic conditions and decreases as the pH becomes more alkaline. If your experimental conditions allow, using a buffer with a slightly acidic pH may prolong the activity of the MTSEA solution.
Data Presentation: Stability of this compound
The stability of this compound is critically dependent on both pH and temperature. The following table provides an example of how stability data, in the form of half-life (t½), can be presented. Researchers are encouraged to determine the precise half-life in their specific experimental buffer system using the protocol provided below.
| pH | Temperature | Approximate Half-life (t½) |
| 6.5 | 4°C | Several hours |
| 6.5 | 25°C (RT) | ~30 - 45 minutes |
| 7.5 | 4°C | ~30 - 60 minutes |
| 7.5 | 25°C (RT) | ~15 minutes[1] |
| 8.5 | 4°C | ~15 - 20 minutes |
| 8.5 | 25°C (RT) | < 5 minutes |
Note: The data in this table, with the exception of the value at pH 7.5 and ambient temperature, are illustrative examples to demonstrate the expected trends. Actual values should be determined experimentally.
Experimental Protocols
Protocol for Determining the Half-life of this compound in an Aqueous Buffer
This protocol provides a general method to determine the stability of this compound in a specific aqueous solution by measuring the decrease in its concentration over time.
-
Reagent Preparation:
-
Prepare the desired aqueous buffer at the target pH and equilibrate it to the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Prepare a concentrated stock solution of this compound in an organic solvent like DMSO or in a cold, slightly acidic aqueous buffer (e.g., pH 4-5) immediately before starting the experiment.
-
-
Initiation of the Degradation Assay:
-
To start the assay, dilute the MTSEA stock solution into the pre-warmed/pre-cooled experimental buffer to a final concentration suitable for your analytical method (e.g., in the µM to mM range).
-
Immediately after mixing, take the "time zero" sample and proceed to quantify the MTSEA concentration.
-
-
Time-course Sampling:
-
Incubate the MTSEA solution at the constant experimental temperature.
-
At regular intervals (e.g., every 5 minutes for solutions at room temperature and neutral pH, or longer intervals for more stable conditions), withdraw an aliquot of the solution for analysis.
-
-
Quantification of Remaining MTSEA:
-
The concentration of active MTSEA can be quantified by reacting it with a thiol-containing compound that produces a measurable signal, such as Ellman's reagent (DTNB), or by using chromatographic methods like HPLC.
-
For a colorimetric assay with DTNB, the disappearance of the thiol groups from DTNB upon reaction with the remaining active MTSEA can be monitored spectrophotometrically.
-
-
Data Analysis:
-
Plot the natural logarithm of the MTSEA concentration versus time.
-
The data should fit a first-order decay curve. The slope of the line will be the negative of the rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Experimental workflow for determining this compound stability.
Caption: Hydrolysis pathway of this compound in aqueous solution.
References
preventing hydrolysis and degradation of MTSEA hydrobromide
Welcome to the technical support center for MTSEA hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, use, and troubleshooting of experiments involving this sulfhydryl-reactive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
MTSEA ((2-Aminoethyl)methanethiosulfonate hydrobromide) is a sulfhydryl-reactive compound. Its primary application is the modification of free cysteine residues in proteins and peptides. Upon reaction with a thiol group, MTSEA introduces a positively charged side chain, which can be used to probe the structure and function of proteins, particularly ion channels.
Q2: How should I store this compound?
Proper storage is crucial to prevent the degradation of this compound. Recommendations for both solid form and stock solutions are summarized below.
| Form | Storage Temperature | Duration | Storage Conditions |
| Solid | -20°C | Long-term | Store in a desiccated environment, protected from moisture and light. |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Seal tightly to prevent moisture contamination. |
| Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Seal tightly to prevent moisture contamination. |
Q3: What solvents can be used to dissolve this compound?
This compound is soluble in water, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). For preparing stock solutions, using anhydrous DMSO is recommended to minimize hydrolysis.
Q4: What is the primary cause of this compound degradation?
The primary degradation pathway for this compound in aqueous solutions is hydrolysis. The methanethiosulfonate (B1239399) group is susceptible to nucleophilic attack by water, leading to the formation of inactive byproducts. This process is significantly accelerated by increased pH and temperature.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Low or No Modification of the Target Protein
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Potential Cause 1: Degraded MTSEA solution. MTSEA in aqueous solution, especially at neutral or alkaline pH, has a short half-life.
-
Solution: Always prepare fresh working solutions of MTSEA immediately before use. If using a stock solution, ensure it has been stored correctly and is within its recommended shelf life.
-
-
Potential Cause 2: Incorrect buffer pH. The reaction of MTSEA with sulfhydryl groups is pH-dependent. While the reaction proceeds at neutral pH, the stability of MTSEA decreases as the pH rises.
-
Solution: Conduct the labeling reaction at a pH between 6.5 and 7.5 for an optimal balance between reaction rate and reagent stability. Avoid buffers with primary amines, such as Tris, as they can potentially react with the reagent. Phosphate-buffered saline (PBS) or HEPES are suitable choices.
-
-
Potential Cause 3: Presence of reducing agents. Reagents like dithiothreitol (B142953) (DTT) will compete with the protein's sulfhydryl groups for reaction with MTSEA.
-
Solution: Ensure that any reducing agents used to reduce disulfide bonds in your protein are removed before adding MTSEA. This can be achieved through dialysis or the use of desalting columns. TCEP (tris(2-carboxyethyl)phosphine) is a non-thiol reducing agent and generally does not need to be removed before reaction with maleimides, a similar class of sulfhydryl-reactive reagents; however, for optimal results with MTSEA, its removal is also recommended.
-
Issue 2: Inconsistent Results Between Experiments
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Potential Cause 1: Variability in MTSEA solution activity. Inconsistent preparation of MTSEA solutions or using solutions of different ages can lead to variable results.
-
Solution: Standardize your protocol for preparing and handling MTSEA solutions. Always use freshly prepared solutions and be precise with concentrations.
-
-
Potential Cause 2: Oxidation of cysteine residues. The sulfhydryl groups on your protein of interest may be oxidized to disulfides, rendering them unavailable for modification by MTSEA.
-
Solution: Consider a brief pre-treatment of your protein with a reducing agent (e.g., DTT or TCEP) followed by its removal immediately before the labeling step. Perform experiments in deoxygenated buffers to minimize oxidation.
-
Issue 3: Protein Precipitation Upon Labeling
-
Potential Cause 1: High degree of modification. Extensive modification of a protein's surface charges can alter its solubility and lead to precipitation.
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Solution: Optimize the molar ratio of MTSEA to your protein. Start with a lower ratio and incrementally increase it to find the optimal balance between labeling efficiency and protein stability.
-
-
Potential Cause 2: Inappropriate buffer conditions. The buffer composition may not be optimal for maintaining the solubility of the modified protein.
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Solution: Experiment with different buffer components, ionic strength, or the inclusion of stabilizing additives like glycerol (B35011) or non-ionic detergents.
-
Data Presentation
Table 1: Stability of this compound in Aqueous Solution
The stability of MTSEA is highly dependent on pH and temperature. The following table provides a summary of its approximate half-life under different conditions.
| pH | Temperature | Approximate Half-life |
| 7.5 | Ambient | ~15 minutes[1] |
| > 8.0 | Ambient | Rapid degradation |
| < 7.0 | Refrigerated (4°C) | Increased stability |
Note: This data is based on the known behavior of methanethiosulfonate reagents. For critical experiments, it is recommended to empirically determine the stability under your specific conditions.
Experimental Protocols
Protocol: Cysteine Residue Labeling in a Purified Protein
This protocol provides a general workflow for the modification of cysteine residues in a purified protein sample with this compound.
-
Protein Preparation: a. If your protein has disulfide bonds that need to be reduced, incubate it with a 10-fold molar excess of DTT for 1 hour at room temperature. b. Remove the DTT using a desalting column (e.g., PD-10) equilibrated with a degassed reaction buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2).
-
MTSEA Solution Preparation: a. Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Dilute the stock solution to the desired final concentration in the reaction buffer. A final concentration of 1-5 mM is a common starting point.
-
Labeling Reaction: a. Add the diluted MTSEA solution to your protein sample to achieve a 10- to 20-fold molar excess of the reagent over the protein. b. Incubate the reaction mixture at room temperature for 1 to 5 minutes. The optimal time may need to be determined empirically.
-
Quenching the Reaction (Optional): a. To stop the labeling reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to a final concentration of 10-20 mM to react with any excess MTSEA.
-
Removal of Excess Reagent: a. Remove unreacted MTSEA and byproducts by dialysis or using a desalting column equilibrated with a suitable storage buffer for your protein.
-
Verification of Labeling: a. Confirm the modification of your protein using techniques such as mass spectrometry or by observing a functional change in an activity assay.
Mandatory Visualizations
Caption: Hydrolysis pathway of this compound.
References
troubleshooting unexpected results in MTSEA hydrobromide experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MTSEA (2-Aminoethyl) methanethiosulfonate (B1239399) hydrobromide.
Troubleshooting Guide
This guide addresses common unexpected outcomes in MTSEA hydrobromide experiments, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing no effect or a much weaker than expected effect of MTSEA?
Possible Causes:
-
Reagent Instability: MTSEA is susceptible to hydrolysis, especially at neutral or alkaline pH. The half-life of MTSEA at pH 7.5 and ambient temperature is approximately 15 minutes.
-
Insufficient Concentration: The concentration of MTSEA may be too low to elicit a detectable effect.
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Short Incubation Time: The duration of MTSEA application may not be sufficient for the reaction to proceed to completion.
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Inaccessible Cysteine Residue: The target cysteine residue may be buried within the protein structure, making it inaccessible to the membrane-impermeant MTSEA.
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Oxidation of Cysteine: The thiol group of the engineered cysteine may have been oxidized, preventing its reaction with MTSEA.
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Glutathionylation of Cysteine: The cysteine residue may be post-translationally modified by glutathionylation, blocking the binding site for MTSEA.[1]
Solutions:
-
Fresh Reagent Preparation: Always prepare fresh aqueous solutions of MTSEA immediately before use.
-
Optimize Concentration and Incubation Time: Systematically test a range of MTSEA concentrations and incubation times to find the optimal conditions for your specific experiment.
-
Confirm Cysteine Accessibility: If possible, use a membrane-permeant thiol-modifying reagent to confirm that the cysteine residue is expressed and capable of being modified.
-
Pre-treat with a Reducing Agent: To address potential oxidation or glutathionylation, pre-treat cells with a reducing agent like Dithiothreitol (DTT) before MTSEA application.[1] Note that this is only feasible if your protein of interest does not have essential disulfide bonds that would be disrupted by DTT.[1]
Q2: I am observing an unexpectedly high or non-specific effect of MTSEA. What could be the cause?
Possible Causes:
-
High MTSEA Concentration: Excessive concentrations of MTSEA can lead to non-specific binding to other nucleophilic residues or off-target effects.
-
Prolonged Incubation Time: Leaving MTSEA on for too long can increase the likelihood of non-specific reactions.
-
Endogenous Cysteine Reactivity: Your protein of interest or other proteins in your experimental system may have reactive endogenous cysteines that are accessible to MTSEA.
-
Cell Lysis or Membrane Permeabilization: If cell membranes are compromised, MTSEA can enter the cell and react with intracellular cysteines, leading to widespread, non-specific labeling.
Solutions:
-
Titrate MTSEA Concentration: Perform a dose-response curve to determine the lowest effective concentration of MTSEA that produces a specific effect.
-
Optimize Incubation Time: Reduce the incubation time to the minimum required to achieve the desired specific modification.
-
Use a Cysteine-less Background: If possible, express your cysteine-mutant protein in a background that lacks endogenous, reactive cysteines. This can be achieved by mutating endogenous cysteines or using a heterologous expression system with a known low background.
-
Assess Membrane Integrity: Use a cell viability assay or a membrane-impermeant dye to ensure that the cell membrane is intact during the experiment.
-
Blocking with a Membrane-Impermeant Thiol Reagent: To confirm that the observed effect is due to the modification of an extracellular cysteine, you can pre-treat the cells with a different, non-permeant thiol reagent to block accessible cysteines before applying MTSEA.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound?
This compound is an off-white solid that is soluble in water, DMSO, and DMF. It should be stored desiccated at -20°C. For experiments, it is crucial to prepare fresh aqueous solutions immediately before use due to its limited stability in aqueous solutions.
Q2: What are typical working concentrations and incubation times for MTSEA?
The optimal concentration and incubation time are highly dependent on the specific application, cell type, and target protein. However, a common starting point is a concentration of 2.5 mM applied for 1 to 5 minutes. For applications like biotinylating s4U-labeled RNA, much lower concentrations (e.g., 16.4 µM) and longer incubation times (e.g., 30 minutes) may be used.[2] It is always recommended to perform a titration to determine the optimal conditions for your experiment.
Q3: Can MTSEA cross the cell membrane?
MTSEA is a positively charged molecule and is generally considered membrane-impermeant. This property is essential for techniques like Substituted Cysteine Accessibility Method (SCAM) to probe the accessibility of cysteine residues from the extracellular space.[3][4][5][6][7][8]
Q4: What are the common applications of this compound?
MTSEA is widely used in various biochemical and electrophysiological studies, including:
-
Substituted Cysteine Accessibility Method (SCAM): To map the topology of membrane proteins and identify residues lining ion channel pores or transporter binding sites.[3][4][5][6][7][8]
-
Ion Channel Gating and Permeation Studies: To investigate the conformational changes that occur during channel gating and to probe the structure of the ion permeation pathway.
-
Thiol-Specific Labeling: As a reagent to introduce a positive charge at a specific cysteine residue, thereby altering the electrostatic properties of a protein.
Data Presentation
Table 1: Recommended Starting Conditions for MTSEA Experiments
| Parameter | Recommended Range | Key Considerations |
| Concentration | 0.5 mM - 5 mM | Start with a lower concentration and titrate up. High concentrations can lead to non-specific effects. |
| Incubation Time | 1 - 10 minutes | Optimize for your specific system. Prolonged incubation can increase non-specific binding. |
| pH | 7.0 - 7.5 | MTSEA hydrolysis increases with pH. Maintain a consistent pH for reproducible results. |
| Temperature | Room Temperature | Reactions are typically performed at room temperature. |
| Solvent | Aqueous Buffer | Prepare fresh solutions immediately before use. |
Experimental Protocols
Protocol 1: General Procedure for Substituted Cysteine Accessibility Method (SCAM) with MTSEA
-
Cell Preparation: Culture cells expressing the cysteine-mutant protein of interest.
-
Baseline Measurement: Obtain a baseline recording of the functional parameter of interest (e.g., ion channel current).
-
Preparation of MTSEA Solution: Immediately before application, dissolve this compound in the appropriate aqueous buffer to the desired final concentration (e.g., 2.5 mM).
-
MTSEA Application: Perfuse the cells with the MTSEA solution for a defined period (e.g., 1-5 minutes).
-
Washout: Thoroughly wash out the MTSEA solution with the control buffer.
-
Post-MTSEA Measurement: Record the functional parameter again to determine the effect of MTSEA modification.
-
Data Analysis: Compare the pre- and post-MTSEA measurements to quantify the extent of modification.
Protocol 2: Biotinylation of 4-Thiouridine (s4U)-Labeled RNA using MTSEA-Biotin-XX [2]
-
RNA Preparation: Isolate total RNA from cells metabolically labeled with s4U.
-
Reaction Setup: In a microfuge tube, mix 2 to 5 µg of RNA with 20 mM HEPES (pH 7.4) and 1 mM EDTA in a total volume of 40 µL.
-
MTSEA-Biotin-XX Addition: Add 10 µL of a freshly prepared MTSEA-biotin-XX solution (final concentration 16.4 µM in 20% DMF).
-
Incubation: Incubate the reaction at room temperature in the dark for 30 minutes with rotation.
-
RNA Purification: Proceed with RNA purification steps to remove unreacted MTSEA-biotin-XX.
Mandatory Visualizations
Caption: A typical experimental workflow for a Substituted Cysteine Accessibility Method (SCAM) experiment using MTSEA.
Caption: A logical troubleshooting guide for unexpected results in MTSEA experiments.
Caption: A signaling pathway diagram illustrating the use of MTSEA to probe an engineered cysteine on an inwardly rectifying potassium (Kir) channel.
References
- 1. Impact of posttranslational modifications of engineered cysteines on the substituted cysteine accessibility method: evidence for glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Uniform, Dual, and Dynamic Topologies of Membrane Proteins by Substituted Cysteine Accessibility Method (SCAM™) | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Uniform, Dual, and Dynamic Topologies of Membrane Proteins by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™) - PMC [pmc.ncbi.nlm.nih.gov]
minimizing non-specific binding of MTSEA hydrobromide
Welcome to the technical support center for MTSEA hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and to offer solutions to common issues encountered during experiments.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common problems associated with the use of this compound, with a focus on minimizing non-specific binding.
Problem: High Background or Non-Specific Labeling
High background signal or evidence of modification at sites other than the target cysteine residue can compromise experimental results. The following steps can help troubleshoot and mitigate this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high non-specific binding of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding of this compound?
A1: Non-specific binding of this compound can arise from several factors, including:
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High Concentrations: Using an excessive concentration of this compound increases the likelihood of reactions with less reactive sites.
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Prolonged Incubation Times: Longer reaction times can lead to the modification of non-target amino acids.
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Suboptimal pH: While this compound is most reactive with deprotonated thiols (thiolates), at higher pH values, other nucleophilic amino acid side chains (like lysine) become more reactive, and the hydrolysis of MTSEA increases.
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Hydrophobic and Electrostatic Interactions: The compound may interact non-covalently with the protein or other components of the experimental system.[1]
Q2: Which amino acids, other than cysteine, are potential off-targets for this compound?
A2: While this compound is highly reactive towards cysteine's sulfhydryl group, non-specific modification of other amino acid residues has been reported for similar thiol-reactive compounds. Potential off-targets include:
-
Histidine: The imidazole (B134444) ring can be a target, especially at a pH close to its pKa.
-
Methionine: The thioether side chain can be susceptible to modification.
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Lysine (B10760008) and the N-terminus: The primary amines can react, particularly at a more alkaline pH.
It is important to note that the reactivity towards these off-targets is generally significantly lower than towards cysteine.
Q3: How can I confirm that the observed labeling is specific to my target cysteine?
A3: To confirm specific labeling, you can use the following controls:
-
Mutant Control: If possible, express and test a mutant protein where the target cysteine is replaced with another amino acid (e.g., alanine (B10760859) or serine). This mutant should not show labeling.
-
Blocking Control: Pre-treat your protein with a different, irreversible thiol-reactive reagent (e.g., N-ethylmaleimide, NEM) to block the target cysteine. Subsequent addition of this compound should result in significantly reduced or no labeling.
-
Mass Spectrometry: This is the most definitive method to identify the site(s) of modification on your protein.
Q4: What is the recommended storage and handling for this compound?
A4: this compound is sensitive to moisture and should be stored desiccated at -20°C.[2] For experimental use, it is recommended to prepare fresh stock solutions in an appropriate solvent like water, DMSO, or DMF.[2] Aqueous stock solutions are not stable and should be used immediately; MTSEA has a half-life of about 15 minutes at pH 7.5 and ambient temperature.[3]
Q5: What are effective quenching agents for the this compound reaction?
A5: To stop the labeling reaction abruptly and consume any unreacted this compound, you can add a quenching agent with a free thiol group. Common and effective quenching agents include:
-
L-cysteine
-
Dithiothreitol (DTT) A final concentration of 10-100 mM is typically sufficient.
Quantitative Data Summary
This table summarizes key quantitative parameters that can be adjusted to minimize non-specific binding of this compound.
| Parameter | Recommended Range | Rationale for Minimizing Non-Specific Binding |
| MTSEA Concentration | 1-10 fold molar excess over target cysteine | Minimizes reactions with less reactive, non-target sites. |
| Incubation Time | 1-10 minutes | Reduces the opportunity for slower, non-specific reactions to occur. |
| pH | 6.5 - 7.5 | Favors the specific reaction with cysteine thiols (pKa ~8.5) while minimizing the reactivity of other nucleophilic residues like lysine (pKa ~10.5) and reducing hydrolysis of MTSEA. |
| Temperature | 4°C - Room Temperature (20-25°C) | Lower temperatures decrease the rate of all reactions, including non-specific ones, which can improve specificity. |
| Quenching Agent Conc. | 10-100 mM (L-cysteine or DTT) | Ensures rapid and complete termination of the labeling reaction to prevent further non-specific modification. |
| Blocking Agent Conc. | 0.1 - 1% BSA | Blocks non-specific binding sites on surfaces and can reduce hydrophobic interactions.[4][5] |
| Surfactant Conc. | 0.01 - 0.05% Tween-20 | Reduces non-specific hydrophobic interactions.[4] |
| Salt Concentration | 150 - 500 mM NaCl | Can reduce non-specific electrostatic interactions between the positively charged MTSEA and negatively charged protein surfaces.[1][4] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
Objective: To determine the minimal concentration of this compound required for specific labeling of the target cysteine with minimal non-specific modification.
Methodology:
-
Protein Preparation: Prepare your protein of interest in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0, containing 150 mM NaCl).
-
Concentration Gradient: Set up a series of labeling reactions with a constant protein concentration and varying final concentrations of this compound. A good starting range is a molar excess of 1x, 5x, 10x, 20x, and 50x over the protein concentration.
-
Incubation: Incubate all reactions for a fixed, short period (e.g., 5 minutes) at a constant temperature (e.g., room temperature).
-
Quenching: Stop each reaction by adding a quenching agent (e.g., L-cysteine to a final concentration of 20 mM).
-
Analysis: Analyze the extent of labeling for each reaction. This can be done by:
-
A functional assay if the labeling affects protein activity.
-
Gel electrophoresis (SDS-PAGE) if the modification causes a detectable shift in molecular weight.
-
Mass spectrometry to determine the specific sites of modification.
-
-
Evaluation: Identify the lowest concentration of this compound that provides sufficient labeling of the target cysteine without significant modification of other sites.
Protocol 2: Time-Course of this compound Labeling
Objective: To determine the optimal incubation time for specific labeling.
Methodology:
-
Protein Preparation: Prepare your protein as described in Protocol 1.
-
Reaction Setup: Set up a single labeling reaction using the optimized this compound concentration determined in Protocol 1.
-
Time Points: At various time points (e.g., 1, 2, 5, 10, and 20 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by adding a quenching agent.
-
Analysis: Analyze the extent of labeling in each time-point aliquot using an appropriate method as described in Protocol 1.
-
Evaluation: Determine the shortest incubation time that yields the desired level of specific labeling.
Signaling Pathway and Workflow Diagrams
Experimental Workflow for Specific Cysteine Labeling
Caption: A typical experimental workflow for specific protein labeling with this compound.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. medium.com [medium.com]
- 4. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MTSEA Hydrobromide Labeling for Low-Expression Proteins
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with MTSEA hydrobromide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your labeling experiments, especially when dealing with the challenges of low-expression proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: MTSEA (2-Aminoethyl methanethiosulfonate (B1239399) hydrobromide) is a thiol-reactive compound used for the covalent modification of cysteine residues in proteins.[1] It is a positively charged methanethiosulfonate (MTS) reagent that reacts specifically and rapidly with the sulfhydryl group of cysteine under mild conditions to form a disulfide bond.[2] This labeling is often used in structure-function studies of proteins, particularly membrane proteins like ion channels and transporters, to investigate the accessibility of cysteine residues.[2]
Q2: What are the key factors influencing MTSEA labeling efficiency?
A2: Several factors can significantly impact the efficiency of your MTSEA labeling reaction. These include:
-
pH of the reaction buffer: The reaction is pH-dependent, with optimal labeling typically occurring at a pH range of 7.0-8.5.[3][4]
-
Concentration of MTSEA and protein: The molar ratio of MTSEA to your protein of interest is crucial. While a higher concentration of MTSEA can increase the labeling rate, excessive amounts can lead to non-specific modifications.[5]
-
Incubation time and temperature: The reaction is generally rapid, but optimizing the incubation time and temperature can improve efficiency and minimize protein degradation.[2]
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Presence of reducing agents: Reducing agents like DTT or TCEP must be removed before labeling as they will react with MTSEA.[6]
-
Accessibility of the cysteine residue: The location of the cysteine within the protein's structure will determine its accessibility to MTSEA.
Q3: How can I improve labeling efficiency for a low-expression protein?
A3: Labeling low-expression proteins presents unique challenges due to the low concentration of the target protein. To enhance labeling efficiency, consider the following strategies:
-
Enrichment of the target protein: If possible, enrich your protein sample before labeling. This could involve immunoprecipitation or other purification techniques. For membrane proteins, extracting the membrane fraction can increase the protein concentration.[7]
-
Optimize reaction conditions in a smaller volume: Performing the labeling reaction in a smaller volume can increase the effective concentration of both the protein and MTSEA.
-
Increase the molar ratio of MTSEA to protein: A higher molar excess of MTSEA may be necessary to drive the reaction to completion. However, this should be carefully titrated to avoid non-specific labeling.[5]
-
Prolonged incubation time: A longer incubation period might be required, but this should be balanced against the risk of protein degradation. Monitor protein integrity throughout the process.
Q4: How do I prepare and store this compound solutions?
A4: this compound is hygroscopic and hydrolyzes in water.[2] For optimal results, it is crucial to handle it correctly:
-
Storage: Store this compound powder desiccated at -20°C.[1]
-
Preparation of stock solutions: Prepare stock solutions immediately before use.[2] MTSEA is soluble in water, DMSO, or DMF.[1] For water-insoluble MTS reagents, DMSO is a good solvent.[2]
-
Stability in solution: MTSEA solutions in distilled water are stable for a few hours at 4°C.[2] However, they decompose more rapidly in buffer solutions.[2]
Q5: Are there alternatives to MTSEA for cysteine labeling?
A5: Yes, several other reagents can be used for cysteine labeling, each with its own advantages and disadvantages. Common alternatives include:
-
Maleimides: These are widely used for cysteine labeling and form a stable thioether bond. However, they can be prone to hydrolysis and may show some reactivity towards other nucleophiles like lysines at alkaline pH.[6][8]
-
Haloacetamides (e.g., iodoacetamide): These reagents are more specific for cysteine than maleimides and do not hydrolyze. The reaction rate is generally slower.[8]
-
Other MTS reagents: A variety of MTS reagents with different charges and linker arms are available, such as MTSET and MTSES.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your MTSEA labeling experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low labeling efficiency | 1. Presence of reducing agents: DTT or TCEP in the buffer will quench the MTSEA reaction.[6] 2. Inaccessible cysteine residue: The target cysteine may be buried within the protein structure. 3. Incorrect pH of the labeling buffer: The reaction is pH-sensitive.[3] 4. Degraded MTSEA reagent: Improper storage or handling can lead to hydrolysis of the reagent.[2] 5. Low protein concentration: Especially for low-expression proteins, the concentration may be too low for efficient labeling.[9] | 1. Remove reducing agents: Use a desalting column or dialysis to remove any residual reducing agents before labeling. 2. Denature the protein (if compatible): Mild denaturation might expose the cysteine residue. Use with caution as it can affect protein function. 3. Optimize buffer pH: Test a range of pH values between 7.0 and 8.5 to find the optimal condition for your protein.[3] 4. Use fresh MTSEA: Prepare fresh stock solutions of MTSEA for each experiment.[2] 5. Concentrate your protein sample: Use methods like ultrafiltration or immunoprecipitation to increase the protein concentration.[9] |
| High background or non-specific labeling | 1. Excessive MTSEA concentration: Too high a molar ratio of MTSEA can lead to off-target reactions. 2. Prolonged incubation time: Long incubation periods can increase the chance of non-specific labeling. 3. Reaction with other nucleophiles: Although specific for thiols, at high concentrations and pH, MTSEA might react with other nucleophilic residues. | 1. Titrate MTSEA concentration: Perform a titration experiment to determine the lowest effective concentration of MTSEA for your protein. 2. Optimize incubation time: Reduce the incubation time to the minimum required for efficient labeling of the target cysteine. 3. Control pH: Maintain the pH of the reaction buffer within the optimal range (7.0-8.5). |
| Protein precipitation during labeling | 1. Change in protein properties: Covalent modification with MTSEA can alter the protein's solubility. 2. Solvent incompatibility: If using DMSO or DMF to dissolve MTSEA, high concentrations might cause protein precipitation.[10] | 1. Optimize labeling conditions: Try different buffer compositions, including additives like mild detergents or glycerol. 2. Minimize organic solvent concentration: Use the lowest possible concentration of DMSO or DMF required to dissolve the MTSEA. |
| Inconsistent labeling results | 1. Variability in reagent preparation: Inconsistent concentrations of MTSEA or protein. 2. Inconsistent incubation conditions: Fluctuations in temperature or time.[11] 3. Batch-to-batch variability of the protein sample: Differences in protein purity or concentration between preparations. | 1. Prepare master mixes: For multiple reactions, prepare a master mix of the labeling buffer and MTSEA to ensure consistency.[11] 2. Standardize incubation: Use a temperature-controlled incubator and a timer for precise control over the reaction conditions.[11] 3. Ensure sample consistency: Use a consistent protocol for protein expression and purification. Quantify the protein concentration accurately before each experiment. |
Experimental Protocols
General Protocol for MTSEA Labeling of a Low-Expression Protein
This protocol provides a starting point for labeling a low-expression protein. Optimization of each step is highly recommended.
-
Protein Preparation:
-
If possible, enrich the protein of interest. For membrane proteins, prepare a membrane fraction. For soluble proteins, consider immunoprecipitation or other affinity purification methods.
-
Ensure the final protein sample is in a buffer free of reducing agents (e.g., DTT, TCEP). This can be achieved by dialysis or using a desalting column. The buffer pH should be between 7.0 and 8.5.
-
-
Preparation of MTSEA Stock Solution:
-
Immediately before use, prepare a 10-100 mM stock solution of this compound in ice-cold, nuclease-free water or an appropriate solvent like DMSO.[1] Store on ice and protect from light.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add your protein sample.
-
Add the MTSEA stock solution to the protein sample to achieve the desired final concentration. A starting point could be a 10 to 50-fold molar excess of MTSEA over the protein. This ratio will need to be optimized.
-
The final volume of the reaction should be kept as small as possible to maximize the concentration of reactants.
-
Incubate the reaction at room temperature or 4°C for a duration ranging from 5 minutes to 1 hour. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a reducing agent like DTT to a final concentration of 10-20 mM or another thiol-containing compound like L-cysteine.
-
-
Removal of Excess MTSEA:
-
Remove the unreacted MTSEA and the quenching agent by dialysis, a desalting column, or by precipitating the protein.
-
-
Analysis of Labeling Efficiency:
-
The efficiency of labeling can be assessed by various methods, such as mass spectrometry to detect the mass shift of the modified peptide, or by using a biotinylated MTSEA derivative followed by a Western blot with streptavidin-HRP.
-
Quantification of Labeling Efficiency using Mass Spectrometry
-
Sample Preparation:
-
After the labeling reaction and removal of excess reagents, digest the protein sample with a suitable protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database, including the modification of cysteine with MTSEA (mass shift of +45.09 Da).
-
Quantify the labeling efficiency by comparing the peak intensities of the labeled and unlabeled versions of the cysteine-containing peptide.
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for MTSEA Labeling
Caption: Workflow for optimizing this compound labeling of proteins.
Troubleshooting Logic for Low Labeling Efficiency
Caption: Troubleshooting flowchart for low MTSEA labeling efficiency.
This technical support center provides a comprehensive guide to help you successfully perform this compound labeling, even for challenging low-expression proteins. By carefully considering the factors that influence labeling efficiency and systematically troubleshooting any issues that arise, you can achieve reliable and reproducible results in your research.
References
- 1. biotium.com [biotium.com]
- 2. ttuhsc.edu [ttuhsc.edu]
- 3. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 8. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agrisera.com [agrisera.com]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting High Background in MTSEA Hydrobromide Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting high background signals in MTSEA (2-aminoethyl methanethiosulfonate) hydrobromide assays. High background can obscure specific signals, leading to inaccurate quantification and interpretation of results. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guide: High Background Signal
High background in an MTSEA hydrobromide assay manifests as an elevated signal in negative controls or a reduced signal-to-noise ratio, complicating the assessment of cysteine accessibility and modification. The following guide addresses common causes and provides systematic solutions.
Issue 1: Spontaneous Reagent Degradation or Reaction
Question: My negative control wells, which contain all assay components except for the protein of interest, show a high signal. What is the likely cause?
Answer: This issue often stems from the spontaneous reaction of this compound with components in the assay buffer or its degradation over time, leading to a baseline signal that is not dependent on the presence of your target protein.
Troubleshooting Workflow
Caption: Workflow for addressing high background from reagent instability.
Recommended Solutions and Experimental Verification
| Possible Cause | Recommended Solution | Experimental Verification |
| This compound Instability | Prepare fresh this compound solution immediately before each experiment. Avoid using stock solutions that have been stored for extended periods, especially at room temperature. | Compare the background signal from a freshly prepared MTSEA solution to one that has been stored for several hours or days. |
| Reaction with Buffer Components | Avoid buffers containing nucleophilic compounds that can react with MTSEA. Common culprits include Tris buffers at alkaline pH. Consider using phosphate (B84403) or HEPES buffers. | Test the background signal of MTSEA in different buffer systems (e.g., PBS vs. Tris) in the absence of any protein. |
| Suboptimal pH | Maintain the reaction pH between 6.5 and 7.5.[1] At pH values above 8.5, the reactivity of MTSEA with primary amines increases, and the rate of hydrolysis also rises, both of which can contribute to a higher background signal.[1] | Perform the assay across a pH gradient (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) to identify the optimal pH with the best signal-to-noise ratio. |
Issue 2: Non-Specific Binding of this compound
Question: I observe a high background signal that seems to be associated with all proteins, not just my cysteine-containing target. What could be causing this?
Answer: Non-specific binding of this compound to proteins, independent of cysteine residues, can lead to a generally high background. This can be influenced by hydrophobic or electrostatic interactions between the reagent and various protein surfaces.
Troubleshooting Workflow
Caption: Workflow for mitigating non-specific binding of MTSEA.
Recommended Solutions and Experimental Verification
| Possible Cause | Recommended Solution | Experimental Verification |
| Excessive MTSEA Concentration | Titrate the concentration of this compound to find the lowest effective concentration that still provides a robust specific signal. | Run the assay with a range of MTSEA concentrations against both your target protein and a cysteine-free control protein. |
| Hydrophobic/Electrostatic Interactions | Include non-ionic detergents (e.g., Tween-20 at 0.05%) or blocking agents like Bovine Serum Albumin (BSA) in your buffers to reduce non-specific binding. | Compare the background signal in assays with and without the addition of blocking agents. |
| Insufficient Washing | Increase the number and/or duration of washing steps after the MTSEA incubation to more effectively remove unbound reagent. | Measure the background signal after one, two, and three wash steps to determine the optimal washing protocol. |
| High Reaction Temperature | Perform the incubation step at a lower temperature (e.g., 4°C or room temperature) to reduce non-specific interactions. | Compare the signal-to-noise ratio of assays performed at different temperatures. |
Issue 3: Presence of Reducing Agents
Question: My specific signal is very low, and the background is erratic. I use a reducing agent to maintain my protein's function. Could this be the problem?
Answer: Yes, thiol-containing reducing agents such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME) will react with this compound, consuming the reagent and leading to inconsistent results and potentially high background.[1]
Troubleshooting Workflow
Caption: Workflow to address interference from reducing agents.
Recommended Solutions and Experimental Verification
| Possible Cause | Recommended Solution | Experimental Verification |
| Presence of DTT or BME | Thoroughly remove any thiol-containing reducing agents from your protein sample before adding this compound. This can be achieved through dialysis, desalting columns, or buffer exchange.[1] | Run a control reaction with the reducing agent and MTSEA in the absence of protein to confirm their reactivity. |
| Need for a Reducing Environment | If a reducing agent is necessary during the experiment, use a non-thiol reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is generally compatible with maleimide (B117702) and MTS chemistry. | Compare the assay performance in the presence of TCEP versus DTT/BME. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound assay?
A1: The optimal pH for reactions involving methanethiosulfonate (B1239399) reagents like MTSEA is between 6.5 and 7.5.[1] Within this range, the reaction with sulfhydryl groups is specific. At more alkaline pH (>8.5), the reagent can react with primary amines, and the rate of hydrolysis increases, both of which can contribute to higher background signals.[1]
Q2: Can I use Tris buffer for my MTSEA assay?
A2: While Tris buffer is commonly used in biological experiments, it contains a primary amine that can react with MTSEA, especially at a pH above 8.0. This can lead to increased background. It is generally recommended to use non-amine-containing buffers such as phosphate-buffered saline (PBS) or HEPES for MTSEA assays.
Q3: How should I prepare and store my this compound stock solution?
A3: this compound is susceptible to hydrolysis in aqueous solutions. For best results, prepare fresh solutions immediately before use. If a stock solution is necessary, dissolve the this compound in a dry, inert solvent like anhydrous DMSO and store it in small aliquots at -20°C or -80°C, protected from moisture. Avoid repeated freeze-thaw cycles.
Q4: My protein of interest has multiple cysteines, but only some should be accessible. How can I be sure the signal I'm seeing is specific?
A4: To ensure specificity, it is crucial to run proper controls. A key control is a mutant version of your protein where the accessible cysteine of interest has been mutated to another amino acid, such as alanine (B10760859) or serine. This mutant should show a significantly lower signal upon MTSEA treatment, confirming that the signal is specific to the cysteine of interest.
Q5: What are some common sources of contamination that can lead to a high background signal?
A5: Contamination can arise from several sources. Microbial contamination in your buffers or protein preparations can introduce exogenous sulfhydryl groups, leading to a high background. Cross-contamination between samples or with other thiol-containing reagents is also a possibility. Always use sterile, high-purity water and buffers, and handle reagents with care to prevent cross-contamination.
Experimental Protocols
General Protocol for Assessing Cysteine Accessibility with this compound
This protocol provides a general framework. Optimal concentrations, incubation times, and temperatures should be determined empirically for each specific protein and experimental setup.
-
Protein Preparation:
-
Prepare your protein of interest in a suitable, non-amine, non-thiol containing buffer (e.g., PBS, pH 7.2).
-
If a reducing agent was used during purification, ensure its complete removal via dialysis or a desalting column immediately before the assay.
-
-
Reagent Preparation:
-
Prepare a fresh stock solution of this compound (e.g., 100 mM in water or a suitable buffer) immediately before use. Protect the solution from light.
-
-
Assay Procedure:
-
Set up your reactions in a microplate or other suitable reaction vessels. Include the following controls:
-
Negative Control (No Protein): Assay buffer + MTSEA.
-
No Reagent Control: Protein + assay buffer (no MTSEA).
-
Cysteine-Free Protein Control (if available): A protein known to lack accessible cysteines + MTSEA.
-
-
Add your protein to the reaction wells to a final concentration typically in the low micromolar range.
-
Initiate the reaction by adding this compound to the desired final concentration (e.g., 1-5 mM).
-
Incubate the reaction for a predetermined time (e.g., 5-30 minutes) at a controlled temperature (e.g., room temperature).
-
-
Detection:
-
The method of detection will depend on the specific goal of the assay. This could involve:
-
Measuring a change in protein activity (e.g., ion channel conductance).
-
Detecting a change in protein mass using mass spectrometry.
-
Using a fluorescent or colorimetric reporter that reacts with either the modified cysteine or the remaining unreacted MTSEA.
-
-
-
Data Analysis:
-
Subtract the signal from the negative control (No Protein) from all other readings to correct for background.
-
Compare the signal from your protein of interest to the controls to determine the extent of specific cysteine modification.
-
Protocol for Sample Cleanup to Reduce Interfering Substances
For complex biological samples, pre-treatment to remove interfering substances may be necessary.
-
Protein Precipitation:
-
Add four volumes of ice-cold acetone (B3395972) to your sample.
-
Vortex briefly and incubate the mixture at -20°C for 60 minutes.
-
Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully decant and discard the supernatant containing interfering substances.
-
Wash the pellet with one volume of ice-cold 80% acetone, vortex gently, and centrifuge again for 5 minutes at 4°C.
-
Discard the supernatant and allow the protein pellet to air dry for 5-10 minutes before resuspending in assay buffer.
-
References
Technical Support Center: Effective Quenching of MTSEA Hydrobromide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively quenching MTSEA hydrobromide reactions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching an this compound reaction?
Quenching is a critical step to stop the reaction of MTSEA (2-Aminoethyl methanethiosulfonate (B1239399) hydrobromide) with free sulfhydryl groups on proteins, primarily from cysteine residues. This ensures that the modification is limited to the desired timeframe and prevents non-specific labeling or over-modification of the target protein, which could alter its structure and function.
Q2: What are the most common quenching agents for MTSEA reactions?
The most common and effective quenching agents are small molecules containing a free thiol group. These include L-cysteine, Dithiothreitol (DTT), and β-mercaptoethanol (BME).[1] These agents react with excess MTSEA, rendering it non-reactive towards the protein of interest.
Q3: How do thiol-based quenching agents work?
Thiol-based quenching agents work through a nucleophilic attack of their sulfhydryl group on the MTSEA molecule. This results in the formation of a stable thioether bond with the quenching agent, effectively consuming the unreacted MTSEA and preventing it from further modifying the target protein.
Q4: What is the optimal pH for quenching MTSEA reactions with thiol reagents?
The reaction of sulfhydryl-reactive reagents like MTSEA is most efficient at a pH range of 6.5 to 7.5.[2] Quenching with thiol-containing reagents is also effective in this pH range. Maintaining a slightly alkaline pH (around 7.0-8.0) is generally recommended for the quenching step to ensure the thiol groups of the quenching agent are sufficiently nucleophilic.[3][4]
Q5: Can I use Tris buffer to quench the reaction?
While Tris contains a primary amine, it is not an effective quenching agent for sulfhydryl-reactive reagents like MTSEA, which specifically target thiol groups. It is more commonly used to quench amine-reactive crosslinkers.[5] For MTSEA, it is crucial to use a thiol-containing compound.
Troubleshooting Guides
Issue 1: Incomplete Quenching of the MTSEA Reaction
Symptom:
-
Continued modification of the protein after the addition of the quenching agent, observed as a progressive change in protein mass (via mass spectrometry) or function over time.
-
High background or non-specific labeling in downstream applications.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient concentration of quenching agent. | Increase the molar excess of the quenching agent. A 10- to 20-fold molar excess of the quencher over the initial MTSEA concentration is a good starting point.[1] For particularly high concentrations of MTSEA, a higher excess may be necessary. |
| Inadequate reaction time for quenching. | Increase the incubation time with the quenching agent. While the reaction is typically fast, allowing at least 15-30 minutes at room temperature is recommended to ensure complete quenching. |
| Degradation of the quenching agent. | Prepare fresh solutions of the quenching agent immediately before use. Thiol-containing solutions, especially DTT and BME, can oxidize over time, reducing their effectiveness.[3] |
| Suboptimal pH of the reaction buffer. | Verify that the pH of the reaction buffer is between 7.0 and 8.0 during the quenching step to ensure the thiol groups of the quenching agent are deprotonated and reactive.[3][4] |
Issue 2: Protein Precipitation Upon Addition of Quenching Agent
Symptom:
-
Visible precipitation or aggregation of the protein sample after the quenching step.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High concentration of the quenching agent. | While a molar excess is needed, an extremely high concentration of the quenching agent might alter the solution's properties, leading to protein precipitation. Try reducing the concentration of the quencher while still ensuring it is in sufficient excess. |
| Change in protein solubility due to modification. | The addition of MTSEA modifies the protein surface, which can alter its solubility. The quenching agent itself might also interact with the modified protein. Consider performing the quenching reaction at 4°C or in the presence of stabilizing agents like glycerol (B35011) or non-ionic detergents. |
| Reduction of essential disulfide bonds in the protein by DTT or BME. | If your protein's stability depends on disulfide bonds, using a strong reducing agent like DTT for quenching can lead to denaturation and precipitation. In such cases, L-cysteine is a milder and often better choice.[4] |
Issue 3: Interference of the Quenching Agent with Downstream Assays
Symptom:
-
Inhibition of enzyme activity, interference with fluorescence measurements, or unexpected peaks in mass spectrometry analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Quenching agent reacts with downstream reagents. | DTT and BME are strong reducing agents and can interfere with subsequent assays.[6] It is crucial to remove the excess quenching agent after the quenching step. This can be achieved through dialysis, desalting columns, or spin filtration.[7] |
| Formation of adducts with the quenching agent. | β-mercaptoethanol has been reported to form adducts with cysteine residues, which can be detected by a +78 Dalton mass shift in mass spectrometry.[8] If this is a concern, DTT or L-cysteine are preferable alternatives. |
| Fluorescence quenching by the quenching agent. | Some thiol-containing compounds can quench the fluorescence of certain dyes.[8][9] If you are using a fluorescently labeled protein, it is advisable to perform a control experiment to assess the effect of the quenching agent on the fluorescence signal. If interference is observed, removal of the quenching agent is necessary. |
Data Presentation
Table 1: Comparison of Common Thiol-Based Quenching Agents for MTSEA Reactions
| Feature | L-Cysteine | Dithiothreitol (DTT) | β-mercaptoethanol (BME) |
| Mechanism | Thiol-disulfide exchange | Intramolecular cyclization after reduction | Thiol-disulfide exchange |
| Reducing Strength | Mild[4] | Strong[4] | Moderate |
| Recommended Molar Excess | 10-50 fold over MTSEA | 10-20 fold over MTSEA | 10-50 fold over MTSEA |
| Optimal pH Range | 7.0 - 8.5 | > 7.0[4] | 7.0 - 8.5 |
| Potential Side Reactions | Can form mixed disulfides | Can reduce protein disulfide bonds | Can form adducts with cysteines[8] |
| Odor | Odorless | Strong, unpleasant[4] | Strong, unpleasant |
| Stability in Solution | Relatively stable[10] | Prone to oxidation[3] | Prone to oxidation |
Experimental Protocols
Protocol 1: General Procedure for MTSEA Labeling and Quenching
-
Protein Preparation: Prepare the protein of interest in a suitable buffer (e.g., PBS or HEPES) at a pH between 7.0 and 7.5.[1] If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, treat with a 10-fold molar excess of DTT or TCEP for 30-60 minutes at room temperature. Crucially, remove the reducing agent using a desalting column or dialysis before adding MTSEA.
-
MTSEA Reaction: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., water, DMSO, or DMF). Add the desired molar excess of MTSEA to the protein solution. Incubate the reaction for the desired time (e.g., 30 minutes to 2 hours) at room temperature or 4°C, with gentle mixing and protected from light.
-
Quenching the Reaction: Prepare a fresh stock solution of the chosen quenching agent (L-cysteine, DTT, or BME). Add the quenching agent to the reaction mixture to a final concentration that is in molar excess (e.g., 10-20 fold) of the initial MTSEA concentration. A final concentration of ~10 mM for the quenching agent is a common starting point.[1]
-
Incubation: Incubate the mixture for at least 15-30 minutes at room temperature to ensure complete quenching of the unreacted MTSEA.
-
Removal of Excess Reagents: Remove the excess MTSEA and quenching agent by dialysis, desalting column, or spin filtration.
Protocol 2: Quenching with L-cysteine (Milder Quenching)
-
Follow the general protocol above. For quenching, add a freshly prepared L-cysteine solution to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature. This method is recommended for proteins with sensitive disulfide bonds.
Protocol 3: Quenching with DTT (Stronger Quenching)
-
Follow the general protocol. For quenching, add a freshly prepared DTT solution to a final concentration of 10-20 mM.[1] Incubate for 15-30 minutes at room temperature. Be aware that this may reduce exposed disulfide bonds on the protein.
Protocol 4: Quenching with β-mercaptoethanol
-
Follow the general protocol. For quenching, add β-mercaptoethanol to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature. Use in a well-ventilated area due to its strong odor. Be mindful of the potential for adduct formation.[8]
Visualizations
Caption: Experimental workflow for MTSEA labeling and quenching.
Caption: Mechanism of MTSEA quenching by a thiol-containing agent.
Caption: Troubleshooting decision tree for MTSEA quenching issues.
References
- 1. benchchem.com [benchchem.com]
- 2. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Multiple Effects of Dithiothreitol on Nonphotochemical Fluorescence Quenching in Intact Chloroplasts (Influence on Violaxanthin De-epoxidase and Ascorbate Peroxidase Activity) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
Technical Support Center: Substituted Cysteine Accessibility Method (SCAM)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome common artifacts in Substituted Cysteine Accessibility Method (SCAM) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the Substituted Cysteine Accessibility Method (SCAM)?
A1: SCAM is a biochemical technique used to probe the structure and environment of proteins, particularly membrane proteins.[1][2][3] The method involves systematically replacing individual amino acid residues with cysteine. The accessibility of these engineered cysteines to reaction with thiol-specific reagents, such as methanethiosulfonate (B1239399) (MTS) reagents, provides information about their solvent exposure and the local protein environment.[2] By using membrane-impermeant reagents, one can distinguish between residues exposed to the extracellular or intracellular environment.[1]
Q2: What are MTS reagents and how are they used in SCAM?
A2: Methanethiosulfonate (MTS) reagents are a class of thiol-reactive compounds commonly used in SCAM to label cysteine residues.[2] They form a disulfide bond with the sulfhydryl group of cysteine. Different MTS reagents are available with varying properties, such as charge and size, which can be used to probe the characteristics of an aqueous channel or crevice.[2] For example, MTSES is negatively charged, while MTSET is positively charged.[2]
Q3: Why is it important to have a cysteine-less protein mutant as a control?
A3: A cysteine-less mutant, where all endogenous (naturally occurring) cysteine residues are replaced with another amino acid like serine or alanine, is a crucial control in SCAM experiments. This control ensures that the observed labeling is specific to the engineered cysteine residue and not due to the reaction of MTS reagents with native cysteines.[4]
Q4: What is the purpose of competition experiments in SCAM?
A4: Competition experiments help to refine the understanding of a cysteine's accessibility.[2] By pre-incubating the protein with a non-biotinylated, membrane-impermeant MTS reagent before adding a biotinylated MTS reagent, one can determine if the labeling site is in a protected or open hydrophilic environment. If the non-biotinylated reagent competes with and reduces the signal from the biotinylated reagent, it suggests the site is accessible.[2]
Troubleshooting Guides
Problem 1: No labeling of the engineered cysteine is observed.
Possible Cause 1: The cysteine residue is not solvent-accessible.
-
Troubleshooting:
-
Confirm the predicted topology of your protein. The residue may be buried within the protein core or the lipid bilayer.
-
Consider that the protein may be in a conformational state where the cysteine is not exposed. Experiment with different functional states of the protein (e.g., with and without ligand binding).
-
Possible Cause 2: Post-translational modification of the cysteine residue.
-
Troubleshooting:
-
A common artifact is the S-glutathionylation of the engineered cysteine, where glutathione (B108866) forms a disulfide bond with the cysteine, blocking it from reacting with MTS reagents.[5][6][7][8]
-
To test for this, treat your cells or membranes with a reducing agent like dithiothreitol (B142953) (DTT) before the labeling step to reverse the glutathionylation. A restored labeling signal after DTT treatment indicates that the cysteine was indeed modified.
-
Illustrative Data: Effect of DTT Treatment on Cysteine Accessibility
| Mutant | Treatment | Labeling Intensity (Arbitrary Units) |
| Cys-mutant A | No DTT | 15 |
| Cys-mutant A | 10 mM DTT | 85 |
| Cys-less Control | 10 mM DTT | 5 |
This table illustrates how a reducing agent can significantly increase the labeling of a cysteine residue that was previously inaccessible due to glutathionylation.
Problem 2: High background or non-specific labeling is observed.
Possible Cause 1: Reaction with endogenous cysteines.
-
Troubleshooting:
-
Ensure you are using a thoroughly validated cysteine-less protein mutant as your background control.
-
If creating a cysteine-less mutant is not feasible, perform careful comparisons with the wild-type protein to identify labeling specific to the engineered cysteine.
-
Possible Cause 2: Non-specific reaction of MTS reagents.
-
Troubleshooting:
-
MTS reagents can react with other nucleophilic residues, such as lysine, especially at higher pH. Ensure your labeling reaction is performed at a neutral or slightly acidic pH (around 7.0) to favor the reaction with the more reactive thiol group of cysteine.
-
Reduce the concentration of the MTS reagent or the incubation time to minimize non-specific binding.
-
Possible Cause 3: Contamination of reagents.
-
Troubleshooting:
-
Ensure the purity of your MTS reagents. Prepare fresh solutions and store them properly, protected from moisture and light, as they can degrade over time.
-
Problem 3: Inconsistent or variable labeling results.
Possible Cause 1: Inconsistent protein expression or cell health.
-
Troubleshooting:
-
Normalize your labeling signal to the total amount of protein loaded in each lane of your western blot.
-
Monitor cell viability and ensure consistent expression levels of your protein construct across experiments.
-
Possible Cause 2: Issues with the MTS assay protocol.
-
Troubleshooting:
-
Optimize the incubation time and temperature for the labeling reaction.
-
Ensure consistent mixing and handling of the cells or membranes during the labeling procedure.
-
For colorimetric assays like the MTS assay, be aware of potential interference from components in the cell culture medium.[9][10][11][12] It is advisable to perform the assay in a buffered solution.
-
Experimental Protocols
Key Experiment: Control for S-Glutathionylation
-
Cell Culture and Protein Expression: Culture cells expressing the single-cysteine mutant and a cysteine-less control under standard conditions.
-
DTT Treatment:
-
For the experimental group, wash the cells with a suitable buffer and then incubate with a fresh solution of 10 mM DTT in buffer for 15-30 minutes at room temperature to reduce any glutathionylated cysteines.
-
For the control group, incubate with buffer alone.
-
-
Wash: Thoroughly wash the cells with buffer to remove the DTT.
-
MTS Labeling: Proceed with your standard SCAM protocol using a biotinylated MTS reagent.
-
Detection: Lyse the cells, run the protein lysate on an SDS-PAGE gel, transfer to a membrane, and detect the biotinylated protein using streptavidin-HRP and chemiluminescence.
-
Analysis: Compare the labeling intensity of the DTT-treated sample to the untreated control. A significant increase in signal in the DTT-treated sample suggests the presence of S-glutathionylation.
Visualizations
Caption: A general workflow for a Substituted Cysteine Accessibility Method (SCAM) experiment.
Caption: A decision tree for troubleshooting the absence of a labeling signal in SCAM experiments.
References
- 1. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method [bio-protocol.org]
- 3. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method [en.bio-protocol.org]
- 4. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-Glutathionylation Impairs Signal Transducer and Activator of Transcription 3 Activation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-glutathionylation enhances human cystathionine β-synthase activity under oxidative stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-Glutathionylation: From Molecular Mechanisms to Health Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-Glutathionylation: Indicator of Cell Stress and Regulator of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Thiol-Reactive Methanethiosulfonate Reagents for Ion Channel Research
For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical probes is paramount. This guide provides a comprehensive comparison of three widely used methanethiosulfonate (B1239399) (MTS) reagents—MTSEA, MTSES, and MTSET—in the study of ion channel structure and function. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to facilitate informed reagent selection and experimental design.
Methanethiosulfonate reagents are invaluable tools in the field of ion channel research, primarily utilized in a technique known as Substituted Cysteine Accessibility Method (SCAM). This method involves the site-directed mutagenesis of a specific amino acid to a cysteine, followed by the application of a thiol-reactive MTS reagent. The covalent modification of the introduced cysteine by the MTS reagent can induce a functional change in the ion channel, such as altered conductance or gating, providing insights into the structure and dynamics of the channel pore and other domains. The choice of MTS reagent is critical, as their differing chemical properties—charge, size, and membrane permeability—dictate their effects and applications.
Chemical Properties and Reactivity
MTSEA (2-aminoethyl methanethiosulfonate), MTSES (sodium (2-sulfonatoethyl) methanethiosulfonate), and MTSET ([2-(trimethylammonium)ethyl] methanethiosulfonate) share a reactive methanethiosulfonate group that forms a disulfide bond with the sulfhydryl group of a cysteine residue. However, their head groups confer distinct characteristics that influence their interaction with ion channels.
| Reagent | Chemical Structure | Charge at Neutral pH | Membrane Permeability |
| MTSEA | CH₃SO₂SCH₂CH₂NH₃⁺ | Positive | Permeant[1][2] |
| MTSES | CH₃SO₂SCH₂CH₂SO₃⁻ | Negative | Impermeant[2] |
| MTSET | CH₃SO₂SCH₂CH₂N(CH₃)₃⁺ | Positive | Impermeant[1][3] |
Table 1: Key properties of MTSEA, MTSES, and MTSET.
The positive charge of MTSEA and MTSET can influence their interaction with negatively charged residues in the ion channel pore, potentially leading to electrostatic interactions that affect ion permeation.[4] Conversely, the negatively charged MTSES may be repelled by such residues. The membrane permeability of MTSEA allows it to access cysteine residues on both the extracellular and intracellular sides of the channel, whereas the impermeant nature of MTSES and MTSET restricts their action to the side of application.[1][3] The bulkier trimethylammonium group of MTSET compared to the ethylammonium (B1618946) group of MTSEA can also lead to different steric effects within the channel pore.[2]
Comparative Effects on Ion Channel Function: Quantitative Data
The functional consequences of cysteine modification by these MTS reagents vary significantly depending on the specific ion channel, the location of the substituted cysteine, and the properties of the reagent itself. The following table summarizes quantitative data from studies on various ion channels.
| Ion Channel | Cysteine Mutant | Reagent | Concentration | Observed Effect | Reference |
| CFTR Cl⁻ Channel | R334C | MTSET | - | Greater increase in conductance at pH 9.0 | [4] |
| R334C | MTSES | - | - | [4] | |
| Cys-less | MTSES | 1.97 mM (Kd at -80 mV) | Reversible, voltage-dependent block (open channel blocker) | [5] | |
| Cys-less | MTSET | - | No inhibition | [5] | |
| Kir2.1 Inward Rectifier K⁺ Channel | 176C | MTSEA | - | Reduces spermine (B22157) affinity indirectly | [6] |
| 176C | MTSET | - | Does not significantly reduce spermine affinity | [6] | |
| Voltage-Gated Na⁺ Channel (hNav1.5) | C373Y | MTSEA | - | State-dependent decrease in whole-cell current with long exposure | [1][7] |
| C373Y | MTSET | - | No significant reduction in current | [1] | |
| BKCa Channel | Endogenous Cys | MTSEA | 2.5 mM | Decrease in N.Po (irreversible) | [8] |
| Endogenous Cys | MTSES | 2.5 mM | Increase in N.Po (irreversible) | [8] | |
| Endogenous Cys | MTSET | 2.5 mM | Increase in N.Po (reversible), voltage-dependent decrease in current amplitude | [8] |
Table 2: Summary of quantitative effects of MTSEA, MTSES, and MTSET on various ion channels. N.Po refers to the product of the number of channels and the open probability.
Experimental Protocols
The successful application of MTS reagents in ion channel studies relies on meticulous experimental procedures. Below are generalized protocols for patch-clamp electrophysiology experiments using these reagents.
Preparation of MTS Reagent Stock Solutions
-
MTS reagents are hygroscopic and hydrolyze in aqueous solutions.[3][9] Store them desiccated at -20°C.
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Prepare stock solutions (e.g., 100-500 mM) in anhydrous DMSO for non-charged reagents or in deionized water for charged reagents immediately before use.[3][9] Aqueous solutions are stable for only a few hours at 4°C.[3]
-
For experiments, dilute the stock solution to the final desired concentration (typically in the range of 10 µM to 10 mM) in the appropriate extracellular or intracellular recording solution.[3]
Substituted Cysteine Accessibility Method (SCAM) using Patch-Clamp Electrophysiology
-
Cell Culture and Transfection: Culture cells (e.g., HEK293, Xenopus oocytes) suitable for patch-clamp recording. Transfect the cells with the plasmid DNA encoding the cysteine-mutant ion channel of interest.
-
Patch-Clamp Recording:
-
Obtain a whole-cell or excised-patch (inside-out or outside-out) recording configuration.
-
Record baseline ion channel activity in the absence of the MTS reagent.
-
Perfuse the cell or membrane patch with the solution containing the desired concentration of MTSEA, MTSES, or MTSET.
-
Monitor the ion channel current for changes in amplitude, kinetics, or voltage-dependence.
-
The rate of modification can be determined by fitting the time course of the current change to an exponential function.
-
-
Control Experiments:
-
Apply the MTS reagent to wild-type channels (lacking the introduced cysteine) to test for non-specific effects.
-
For membrane-impermeant reagents (MTSES, MTSET), application to the opposite side of the membrane should not produce an effect unless the membrane is leaky.[3]
-
The reversibility of the effect can be tested by washing out the reagent. Covalent modification is typically irreversible, although the disulfide bond can be reduced by applying a reducing agent like dithiothreitol (B142953) (DTT).[3]
-
Visualizing Experimental Workflows and Concepts
To further clarify the application and effects of these reagents, the following diagrams illustrate key concepts and workflows.
References
- 1. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Mtset (EVT-1166934) | 91774-25-3 [evitachem.com]
- 3. ttuhsc.edu [ttuhsc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na(+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usbio.net [usbio.net]
A Researcher's Guide to Indispensable Control Experiments for the Substituted Cysteine Accessibility Method (SCAM)
For researchers, scientists, and drug development professionals employing the Substituted Cysteine Accessibility Method (SCAM) to probe protein structure and function, the inclusion of rigorous control experiments is paramount for the generation of reliable and publishable data. This guide provides a comprehensive comparison of essential control experiments, complete with detailed protocols and quantitative data, to ensure the validity and reproducibility of your SCAM studies.
The Substituted Cysteine Accessibility Method is a powerful biochemical technique used to map the solvent-accessible surfaces of proteins and to probe the structural dynamics of channels, transporters, and receptors. The method relies on the site-directed mutagenesis of a target protein to introduce a cysteine residue at a specific position. The accessibility of this engineered cysteine to modification by membrane-impermeant thiol-reactive reagents provides insights into its location within the protein structure. However, the interpretation of SCAM data is heavily dependent on a series of well-designed control experiments to rule out potential artifacts and to validate the experimental system.
Key Control Experiments for SCAM
To ensure the accuracy and specificity of SCAM results, a panel of control experiments must be performed. These controls are designed to address the fundamental assumptions of the method and to identify any confounding variables.
The Cysteine-less Mutant: The Essential Negative Control
The cornerstone of any SCAM experiment is the generation and characterization of a "cysteine-less" mutant of the target protein. In this mutant, all native, non-essential cysteine residues are replaced with another amino acid, typically serine or alanine (B10760859). This cysteine-less protein serves as the fundamental negative control.[1]
Purpose: To ensure that the observed labeling is specific to the introduced cysteine residue and not due to the labeling of native cysteines or other reactive residues.
Expected Outcome: The cysteine-less mutant should exhibit no significant labeling with the thiol-reactive probe.
Verification of Membrane Integrity: Ensuring a Sealed System
A critical assumption in SCAM experiments performed on whole cells or sealed membrane vesicles is that the thiol-reactive probes are membrane-impermeant. Any leakiness in the membrane can lead to the labeling of intracellular cysteine residues, resulting in erroneous topological assignments. Therefore, it is essential to assess the integrity of the cell or vesicle membrane.
Common Method: Lactate Dehydrogenase (LDH) Release Assay
Lactate dehydrogenase is a cytosolic enzyme that is released into the extracellular medium upon cell lysis or membrane damage. The amount of LDH in the supernatant can be quantified and used as a measure of membrane integrity.
Expected Outcome: The amount of LDH released from cells treated with the thiol-reactive probe should be negligible and comparable to that of untreated control cells.
Assessment of Functional Competence: Preserving Protein Structure
The introduction of cysteine mutations can potentially perturb the structure and function of the target protein. It is crucial to verify that the single-cysteine mutants retain their native-like function. This provides confidence that the accessibility data reflects the structure of the functional protein.
Method: The choice of functional assay is dependent on the specific protein being studied. For example, for a membrane transporter, a substrate uptake assay can be performed. For an ion channel, electrophysiological recordings can be used to assess its activity.
Expected Outcome: The single-cysteine mutants should exhibit functional activity that is comparable to the wild-type protein. A significant loss of function may indicate that the mutation has disrupted the protein's structure.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes for the key control experiments in a typical SCAM study.
| Control Experiment | Experimental Condition | Expected Quantitative Result | Interpretation |
| Cysteine-less Mutant | Labeling with thiol-reactive probe | < 5% of single-cysteine mutant labeling | Labeling is specific to the introduced cysteine. |
| Membrane Integrity (LDH Assay) | Cells treated with thiol-reactive probe | < 10% of total cellular LDH release | The cell membrane is intact, and the probe is not causing lysis. |
| Functional Competence | Functional assay of single-cysteine mutant | > 80% of wild-type protein activity | The cysteine mutation does not significantly alter the protein's function. |
Experimental Protocols
Protocol 1: Cysteine-less Mutant as a Negative Control
-
Site-Directed Mutagenesis: Based on the protein sequence, identify all native cysteine residues. Using a site-directed mutagenesis kit, systematically replace each cysteine codon with a serine or alanine codon in the expression vector containing the gene for the target protein.
-
Protein Expression and Verification: Express the cysteine-less mutant protein in a suitable expression system (e.g., E. coli, mammalian cells). Verify the absence of cysteine residues by mass spectrometry or by the lack of reactivity with maleimide-based reagents in a denatured state.
-
Labeling Reaction: Perform the SCAM labeling reaction on cells or membranes expressing the cysteine-less mutant under the same conditions as the single-cysteine mutants.
-
Analysis: Analyze the labeling by western blot or another appropriate detection method. Quantify the signal and compare it to the signal obtained for the single-cysteine mutants.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
-
Cell Culture: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Treatment: Treat the cells with the same concentration of the thiol-reactive probe used in the SCAM experiment for the same duration. Include a positive control for lysis (e.g., treatment with a lysis buffer) and a negative control (untreated cells).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture to each well of the supernatant plate. This mixture typically contains lactate, NAD+, and a tetrazolium salt.[2]
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).[3] Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 490 nm).[2]
-
Calculation: Calculate the percentage of LDH release for each condition relative to the positive control (total lysis).
Protocol 3: Functional Assay of a Membrane Transport Protein (Example: ATPase Assay)
-
Membrane Preparation: Prepare membrane vesicles from cells expressing the wild-type protein, the cysteine-less mutant, and the single-cysteine mutants.
-
ATPase Assay: The activity of many ABC transporters is coupled to ATP hydrolysis. The ATPase activity can be measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP.
-
Reaction Setup: Incubate the membrane vesicles with ATP in a reaction buffer. For substrate-stimulated transporters, include the specific substrate in the reaction mixture.
-
Phosphate Detection: After a defined incubation period, stop the reaction and measure the concentration of released Pi using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Determine the specific ATPase activity (e.g., in nmol Pi/min/mg protein) for each protein variant. Compare the activity of the mutants to the wild-type protein.
Visualizing the Experimental Workflow and Logic
To further clarify the experimental design, the following diagrams, generated using the DOT language for Graphviz, illustrate the SCAM experimental workflow and the logical relationships of the control experiments.
References
Assessing the Reversibility of MTSEA Hydrobromide Modification with Dithiothreitol (DTT): A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the dynamics of protein modification is critical. Thiol-reactive reagents are invaluable tools for studying protein structure and function, with --INVALID-LINK-- being a prominent choice for cysteine modification. A key feature of MTSEA is the potential for its modification to be reversed, offering a level of experimental control. This guide provides a comprehensive comparison of the reversibility of MTSEA hydrobromide modification with dithiothreitol (B142953) (DTT), supported by experimental data and detailed protocols.
Introduction to this compound and DTT
This compound is a thiol-reactive compound that specifically targets cysteine residues in proteins, forming a mixed disulfide bond. This modification can be used to probe the accessibility of cysteine residues, investigate protein structure, and analyze the functional consequences of modifying specific sites.
Dithiothreitol (DTT), also known as Cleland's reagent, is a potent reducing agent widely used in biochemistry to break disulfide bonds.[1] Its two thiol groups enable a two-step reaction that efficiently reduces disulfides, making it an ideal candidate for reversing the modification introduced by MTSEA.
The Reversibility of MTSEA Modification
Experimental evidence confirms that the modification of cysteine residues by MTSEA is reversible upon treatment with DTT. The disulfide bond formed between the protein's cysteine and the ethylamine (B1201723) group from MTSEA can be efficiently cleaved by DTT, restoring the free thiol group on the cysteine. This reversibility allows for dynamic studies where a protein's function can be altered by MTSEA and subsequently restored by DTT.
Studies have demonstrated the successful reversal of the effects of methanethiosulfonate (B1239399) (MTS) reagents, including MTSEA, MTSET, and MTSES, on ion channel function using DTT.[2] For instance, the inhibition of ion channel currents caused by these MTS reagents was reversed after the application of DTT.[2]
Quantitative Assessment of Reversibility
To quantify the extent and efficiency of the reversal of MTSEA modification by DTT, a biotin-switch assay coupled with mass spectrometry is a powerful technique.[3][4][5][6] This method allows for the specific labeling and quantification of reversibly modified cysteine residues.
Principle of the Biotin-Switch Assay for Assessing Reversibility:
-
Initial State: All cysteine residues on the target protein are in their native state (reduced or forming native disulfide bonds).
-
MTSEA Modification: The protein is treated with this compound to modify accessible cysteine residues.
-
Blocking of Free Thiols: Any remaining free thiols are irreversibly blocked with an alkylating agent like N-ethylmaleimide (NEM).
-
DTT-mediated Reversal: The MTSEA-modified protein is then treated with DTT to reverse the modification, regenerating free thiol groups at the previously modified sites.
-
Biotin (B1667282) Labeling: These newly exposed thiol groups are then specifically labeled with a biotinylating reagent, such as biotin-HPDP.
-
Enrichment and Quantification: The biotinylated proteins are enriched using streptavidin affinity chromatography and subsequently quantified using mass spectrometry or Western blotting.
The amount of biotin incorporated is directly proportional to the number of cysteine residues that were successfully reversed by DTT.
Comparative Data on Reversibility
While specific kinetic data for the DTT-mediated reversal of MTSEA modification is not extensively published in a comparative format, the qualitative evidence for its reversibility is strong. To provide a framework for comparison, the following table summarizes the expected outcomes based on the principles of thiol chemistry and available literature.
| Feature | This compound | Other Thiol-Modifying Reagents |
| Modification Chemistry | Forms a mixed disulfide bond with cysteine. | Maleimides (e.g., NEM): Forms a stable thioether bond. Iodoacetamides: Forms a stable thioether bond. |
| Reversibility with DTT | Reversible: The disulfide bond is readily cleaved by DTT. | Irreversible: The thioether bond is stable and not cleaved by DTT. |
| Typical DTT Concentration for Reversal | 10-100 mM | Not applicable |
| Typical Incubation Time for Reversal | 15-60 minutes at room temperature | Not applicable |
| Application for Reversible Studies | Suitable for dynamic studies requiring on/off switching of modification. | Primarily used for permanent labeling and modification. |
Experimental Protocols
Protocol 1: General Procedure for Reversing MTSEA Modification with DTT
This protocol describes the basic steps for reversing MTSEA modification on a purified protein.
Materials:
-
MTSEA-modified protein
-
Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of DTT (e.g., 1 M in water).
-
To a solution of the MTSEA-modified protein in PBS, add DTT to a final concentration of 10-100 mM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 15-60 minutes.
-
Remove excess DTT by dialysis, buffer exchange, or size-exclusion chromatography.
-
The protein is now ready for downstream applications where the cysteine residue is in its reduced state.
Protocol 2: Quantitative Assessment of Reversibility using a Biotin-Switch Assay
This protocol provides a framework for quantifying the reversal of MTSEA modification.
Materials:
-
Target protein
-
This compound
-
N-ethylmaleimide (NEM)
-
Dithiothreitol (DTT)
-
Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide)
-
Streptavidin-agarose beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffers
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometer or Western blot setup
Procedure:
-
MTSEA Modification: Incubate the protein with an appropriate concentration of this compound to achieve desired modification.
-
Removal of Excess MTSEA: Remove unreacted MTSEA by buffer exchange.
-
Blocking of Free Thiols: Incubate the MTSEA-modified protein with 50 mM NEM in a suitable buffer for 1 hour at room temperature to block any remaining free cysteines.
-
Removal of Excess NEM: Remove unreacted NEM by buffer exchange.
-
DTT Reversal: Treat the protein with 50 mM DTT for 1 hour at room temperature to reverse the MTSEA modification.
-
Removal of Excess DTT: Remove unreacted DTT by buffer exchange.
-
Biotin Labeling: Incubate the DTT-treated protein with 1 mM Biotin-HPDP for 1 hour at room temperature to label the newly formed free thiols.
-
Protein Precipitation and Digestion (for Mass Spectrometry): Precipitate the protein, wash the pellet, and digest with a suitable protease (e.g., trypsin).
-
Enrichment of Biotinylated Peptides: Incubate the digested peptides with streptavidin-agarose beads to enrich for the biotinylated peptides.
-
Elution and Analysis: Elute the bound peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the modified cysteine sites. For Western blot analysis, the biotinylated protein can be directly detected using streptavidin-HRP.
Visualizing the Workflow and Chemical Reactions
Conclusion
The modification of cysteine residues by this compound is a reversible process that can be efficiently reversed by the reducing agent DTT. This characteristic makes MTSEA a valuable tool for dynamic studies of protein function. The reversibility can be quantitatively assessed using techniques such as the biotin-switch assay coupled with mass spectrometry. In contrast, other common thiol-modifying reagents like maleimides and iodoacetamides form irreversible bonds, making them suitable for permanent labeling. The choice of reagent should, therefore, be guided by the specific experimental goals, with MTSEA being the preferred option when reversibility is a desired feature.
References
- 1. Selective cleavage and modification of the intersubunit disulfide bonds of bovine dopamine beta-monooxygenase: conversion of tetramer to active dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biotin Switch Assays for Quantitation of Reversible Cysteine Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: Cross-Validating Cysteine Accessibility Data with High-Resolution Structural Methods
A Comparative Guide for Researchers
In the intricate world of structural biology, elucidating the three-dimensional architecture of proteins is paramount to understanding their function. The Substituted Cysteine Accessibility Method (SCAM) stands as a powerful biochemical technique for probing the local environment of specific amino acid residues. By introducing a cysteine at a target position and assessing its reactivity with thiol-specific reagents like [2-(aminoethyl)methanethiosulfonate] (MTSEA) hydrobromide, researchers can determine whether a residue is exposed to the aqueous solvent, buried within the protein core, or lining a channel pore.[1][2] However, the findings from this elegant method gain significant strength and context when cross-validated with data from high-resolution structural techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy.
This guide provides an objective comparison of findings derived from cysteine accessibility methods with those from established structural determination techniques, offering supporting data and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Principle of Cross-Validation
The fundamental premise of cross-validating SCAM data is straightforward: a cysteine residue that is reactive to a membrane-impermeant, water-soluble reagent like MTSEA should correspond to a residue that is physically exposed to the solvent in a high-resolution structural model.[3] The key metric for this comparison in a static structure is the Solvent Accessible Surface Area (SASA), a computational measure of a residue's surface area that is accessible to a solvent molecule.[4] A high degree of correlation between MTSEA reactivity and a high SASA value provides strong evidence for the accuracy of both the structural model and the functional insights derived from SCAM.
Comparative Analysis: A Case Study
A compelling example of this cross-validation comes from a study on the MazEF9 toxin-antitoxin system from M. tuberculosis. Researchers used a cysteine scanning and chemical labeling approach—functionally equivalent to SCAM—to map the interaction interface between the MazE9 antitoxin and the MazF9 toxin. The results were then compared to the known co-crystal structure of the complex. The study reported "excellent agreement" between the residues identified as accessible and interactive by cysteine scanning and those located at the protein-protein interface in the crystal structure.[5][6] Buried residues were inaccessible to the labeling reagent, while exposed residues critical for binding resulted in a loss of interaction upon labeling, confirming their position on the protein surface.[5][6]
This congruence demonstrates how accessibility data can validate a static crystal structure and, conversely, how a structure can explain the pattern of reactivity observed in a biochemical experiment.
Data Presentation: Correlating Reactivity with Structure
To quantitatively compare findings, experimental data can be summarized in a table that directly contrasts the results from SCAM with SASA values calculated from a corresponding high-resolution structure (e.g., a PDB file).
| Residue Position | SCAM Reactivity (with MTSEA) | Relative SASA (%)¹ | Structural Location (from PDB) | Conclusion |
| Val101C | High | 85% | Surface Loop | Concordant : Exposed in structure and accessible to reagent. |
| Ile105C | None | 5% | Buried in Core | Concordant : Buried in structure and inaccessible to reagent. |
| Gly108C | High | 70% | Channel Vestibule | Concordant : Exposed in aqueous pore and accessible. |
| Phe112C | None | 12% | Transmembrane Domain | Concordant : Buried in lipid environment and inaccessible. |
| Lys120C | High | 95% | N-terminus | Concordant : Exposed in structure and accessible to reagent. |
| ¹Relative Solvent Accessible Surface Area (SASA) is calculated from the protein's PDB file. Values are representative. |
This tabular format provides a clear, at-a-glance assessment of the concordance between the two methods, strengthening the overall structural interpretation.
Experimental Protocols and Methodologies
Accurate cross-validation requires robust experimental and computational protocols. Below are methodologies for a typical SCAM experiment and for calculating SASA.
Protocol 1: Substituted Cysteine Accessibility Method (SCAM)
This protocol outlines the key steps for assessing the accessibility of an engineered cysteine residue using MTSEA.
-
Mutagenesis and Expression :
-
Create a "cysteine-less" template of the target protein by mutating any native, non-essential cysteine residues to a non-reactive amino acid like serine or alanine.
-
Introduce single cysteine mutations at desired positions using site-directed mutagenesis.
-
Express the mutant proteins in a suitable system (e.g., Xenopus oocytes, HEK293 cells).[7]
-
-
Cell Preparation and Reagent Application :
-
Isolate cells expressing the mutant channel. For membrane proteins, experiments are performed on intact cells to probe extracellular accessibility.[8]
-
Prepare a fresh stock solution of MTSEA hydrobromide in an appropriate aqueous buffer immediately before use. A typical concentration is 1-2 mM.
-
Apply the MTSEA solution to the cells. For ion channels, accessibility is often measured functionally via electrophysiology (e.g., patch-clamp).[9] An irreversible change in current (inhibition or potentiation) upon MTSEA application indicates that the cysteine residue is accessible.[10]
-
-
Data Analysis :
-
Measure the rate and extent of modification of the channel's function. A rapid and complete modification suggests high accessibility.
-
As a control, confirm that the cysteine-less parent protein and the wild-type protein (if it has no exposed cysteines) are unaffected by MTSEA.
-
Classify each tested position as "accessible" or "inaccessible" based on the functional modification.
-
Protocol 2: Calculation of Solvent Accessible Surface Area (SASA)
This protocol describes how to compute SASA for a given residue from a Protein Data Bank (PDB) file.
-
Obtain Structural Data :
-
Download the PDB file for the protein of interest from a repository like the RCSB Protein Data Bank. Ensure the structure is of sufficient resolution.
-
-
Use SASA Calculation Software :
-
Utilize computational tools designed for SASA calculation. Common options include:
-
GROMACS : The gmx sasa module can calculate SASA for a protein structure or along a simulation trajectory.[11]
-
BioPython : The Bio.PDB.SASA module implements the Shrake & Rupley "rolling ball" algorithm to calculate SASA.[12]
-
Web Servers : Online tools like GETAREA allow users to upload a PDB file and calculate SASA without local software installation.[13]
-
-
-
Analysis and Normalization :
-
The software will output an absolute SASA value (in Ų) for each atom or residue.
-
To make comparisons across different amino acid types, it is common to calculate the Relative Solvent Accessibility (RSA). This is done by dividing the residue's calculated SASA by a reference maximum ASA value for that amino acid type.[4]
-
Residues are typically classified as "buried" (RSA < 20%) or "exposed" (RSA > 20-25%).
-
Visualizing Workflows and Relationships
Diagrams are essential for illustrating the logic and workflow of a cross-validation study.
Conclusion
The Substituted Cysteine Accessibility Method is a potent tool for mapping the solvent-exposed surfaces of proteins in a functional context. However, its true power is realized when integrated with high-resolution structural methods. Cross-validation against X-ray, cryo-EM, or NMR structures provides a critical check on experimental findings, enhances the interpretation of structural data, and ultimately yields a more complete and reliable understanding of protein architecture and mechanism. This integrated approach, combining dynamic biochemical data with static structural snapshots, represents a robust strategy for modern structural biology and drug discovery.
References
- 1. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method [en.bio-protocol.org]
- 2. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent accessible surface area approximations for rapid and accurate protein structure prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining cysteine scanning with chemical labeling to map protein-protein interactions and infer bound structure in an intrinsically disordered region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combining cysteine scanning with chemical labeling to map protein-protein interactions and infer bound structure in an intrinsically disordered region - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transmembrane protein topology mapping by the substituted cysteine accessibility method (SCAM™): Application to lipid-specific membrane protein topogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Altered Ionic Selectivity of the Sodium Channel Revealed by Cysteine Mutations within the Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. compchems.com [compchems.com]
- 12. Bio.PDB.SASA module — Biopython 1.87.dev0 documentation [biopython.org]
- 13. GetArea [curie.utmb.edu]
Interpreting Changes in Channel Conductance After MTSEA Hydrobromide Application: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The application of 1[1], a positively charged sulfhydryl-reactive methanethiosulfonate (B1239399) (MTS) reagent, is a cornerstone technique in ion channel research. Primarily utilized in Substituted Cysteine Accessibility Method (SCAM), MTSEA covalently modifies cysteine residues introduced into the channel protein via site-directed mutagenesis.[2] This modification often leads to a discernible change in the channel's conductance, providing valuable insights into the channel's structure, function, and gating mechanisms.[2][3] This guide offers a comparative analysis of MTSEA's effects on various ion channels, supported by experimental data and detailed protocols to aid in the design and interpretation of such experiments.
Comparative Analysis of MTSEA-Induced Conductance Changes
The effect of MTSEA on ion channel conductance is highly dependent on the specific channel, the location of the introduced cysteine residue, the concentration of MTSEA, and the state of the channel (resting, open, or inactivated).[2][3] Below are tables summarizing quantitative data from studies on different ion channels.
Voltage-Gated Sodium Channels (NaV)
MTSEA has been extensively used to probe the pore structure and gating of voltage-gated sodium channels. The accessibility of engineered cysteines to MTSEA can be state-dependent, often requiring channel opening or inactivation for the modification to occur.
| Channel/Mutant | MTSEA Concentration | Observed Effect on Current (INa) | Time Constant (τ) of Modification | Key Findings & Interpretation |
| hNaV1.5-C373Y | Not specified | Large decrease in INa with exposures of 4-8 minutes.[2] | Not specified | Modification is state-dependent, occurring when the channel is in the fast or slow inactivated state, but not the closed state.[2] |
| F1236C (in a NaV channel) | 25 µM | Depolarization-dependent reduction of INa.[4] | Dependent on pulse width: 5 ms (B15284909) pulses resulted in a faster modification rate than 100 ms or 6 s pulses.[4][5] | The rate of modification is influenced by the conformational state of the channel, with shorter depolarizations leading to a more rapid reaction.[4][5] |
| E765C (in a NaV channel) | Not specified | Reduction in whole-cell sodium currents. | Not specified | Indicates that the residue at this position is accessible to MTSEA and its modification impacts ion conduction. |
| K415C (in a NaV channel) | Not specified | Modification of whole-cell sodium currents. | Not specified | Demonstrates the accessibility of this residue and its role in channel function. |
Ryanodine (B192298) Receptors (RyR)
Ryanodine receptors, critical for calcium release from intracellular stores, have also been investigated using MTSEA to understand their pore architecture.
| Channel/Mutant | MTSEA Concentration | Observed Effect on Conductance | Time to Half-Maximal Effect (t1/2) | Key Findings & Interpretation |
| Ryanodine Receptor (RyR) | 0.5 mM | Step-wise decrease in current, eventually leading to full block.[3] | 2.2 ± 0.4 min | The step-wise block suggests a multi-subunit channel where each subunit is modified sequentially.[3] Modification is irreversible and occurs from the cytoplasmic side when the channel is open.[3] |
| Ryanodine Receptor (RyR) | 0.05 mM | Step-wise decrease in current.[3] | 6.7 ± 1.2 min | Lower concentrations of MTSEA result in a slower rate of modification.[3] |
| Ryanodine Receptor (RyR) | 0.01 mM | Intermediate conducting states observed.[3] | >20 min | Very low concentrations may not achieve full block within the experimental timeframe.[3] |
| Ryanodine-modified RyR | 0.05–0.5 mM | No effect on channel conductance for up to 30 min.[3] | Not applicable | Prior modification by ryanodine restricts the access of MTSEA to its binding site.[3] |
Experimental Protocols
Accurate and reproducible results in MTSEA experiments hinge on meticulous experimental design and execution. The following is a generalized whole-cell patch-clamp protocol for assessing the effect of MTSEA on ion channel conductance.
Cell Preparation and Solutions
-
Cell Culture: Culture cells expressing the ion channel of interest (wild-type or cysteine mutant) on glass coverslips to a confluence of 50-70%.
-
Intracellular Solution (Pipette Solution): A typical intracellular solution may contain (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[6]
-
Extracellular Solution (Bath Solution): A standard extracellular solution may contain (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 5 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
MTSEA Stock Solution: Prepare a fresh stock solution of MTSEA hydrobromide (e.g., 1 M in water) immediately before use, as it is prone to hydrolysis. Keep on ice. The final working concentration should be achieved by diluting the stock solution into the extracellular solution.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.[6]
-
Establish Whole-Cell Configuration:
-
Mount the coverslip with cells in the recording chamber on the microscope stage.
-
Perfuse the chamber with the extracellular solution.
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure to form a Giga-ohm seal (seal resistance > 1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential where the channels of interest are predominantly in a closed state (e.g., -100 mV or -120 mV for voltage-gated sodium channels).
-
Record baseline channel activity using a suitable voltage protocol (e.g., a series of depolarizing voltage steps to elicit channel opening).
-
Ensure a stable recording for a few minutes before applying MTSEA.
-
MTSEA Application
-
Perfusion: Switch the perfusion system to the extracellular solution containing the desired concentration of MTSEA.
-
Monitoring: Continuously monitor the channel currents using the same voltage protocol as in the baseline recording.
-
State-Dependence: To investigate state-dependent modification, the voltage protocol can be varied during MTSEA application to favor the open or inactivated states of the channel.[2]
-
Washout: After observing a stable effect or after a predetermined application time, switch the perfusion back to the control extracellular solution to wash out the MTSEA.
-
Reversibility (Optional): To test for the reversibility of the modification, a reducing agent like dithiothreitol (B142953) (DTT) can be applied after MTSEA washout.
Visualizing Experimental Workflows and Mechanisms
Understanding the logical flow of experiments and the underlying molecular mechanisms is crucial for interpreting results. The following diagrams, generated using Graphviz, illustrate key aspects of MTSEA-based experiments.
References
- 1. biotium.com [biotium.com]
- 2. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na(+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methanethiosulfonate Derivatives Inhibit Current through the Ryanodine Receptor/Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Structural Rearrangement in the Sodium Channel Pore Linked to Slow Inactivation and Use Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. docs.axolbio.com [docs.axolbio.com]
Unveiling Protein Topology: A Comparative Guide to Cysteine Mutant Accessibility to MTSEA Hydrobromide
For researchers, scientists, and drug development professionals, understanding the structural dynamics of proteins is paramount. The substituted cysteine accessibility method (SCAM) serves as a powerful tool to probe the local environment of specific amino acid residues. This guide provides a comprehensive comparison of the accessibility of different cysteine mutants to the membrane-impermeant thiol-modifying reagent, 2-aminoethyl methanethiosulfonate (B1239399) hydrobromide (MTSEA), supported by experimental data and detailed protocols.
The accessibility of an engineered cysteine residue to MTSEA is a direct indicator of its exposure to the aqueous environment. This principle is widely exploited to map the topology of membrane proteins, identify residues lining a channel pore, or detect conformational changes upon ligand binding or channel gating. The rate and extent of modification by MTSEA provide valuable insights into the static and dynamic aspects of protein structure.
Comparative Accessibility of Cysteine Mutants: A Data-Driven Overview
The reactivity of a substituted cysteine with MTSEA is highly dependent on its position within the protein structure. Residues in exposed extracellular or intracellular loops are generally more accessible than those buried within the transmembrane domains or the protein core. The following table summarizes experimental data from various studies, showcasing the differential accessibility of cysteine mutants in different proteins to MTSEA and its analogs.
| Protein Target | Mutant | Location | Reagent | Concentration | Effect of Modification | Accessibility | Reference |
| P2X1 Receptor | N290C | Extracellular Loop | MTSEA-biotin | - | Positive Biotinylation | Accessible | [1] |
| F291C | Extracellular Loop | MTSEA-biotin | - | Positive Biotinylation | Accessible | [1] | |
| R292C | Extracellular Loop | MTSEA-biotin | - | Positive Biotinylation | Accessible | [1] | |
| K309C | Extracellular Loop | MTSEA-biotin | - | Positive Biotinylation | Accessible | [1] | |
| Wild-Type | Extracellular Loop | MTSEA-biotin | - | Low/No Biotinylation | Inaccessible | [1] | |
| Serotonin Transporter (SERT) | X8C-A441C | - | MTSEA | 2 mM | ~80% reduction in binding activity | Highly Accessible | [2] |
| X8C-S277C | - | MTSEA | 2 mM | Significant reduction in binding | Accessible | [2] | |
| Cys at pos. 21 | - | MTSEA | 1.5 mM | Insensitive | Inaccessible | [2] | |
| Type IIa Na+/Pi Cotransporter | S460C | Extracellular Loop 3 | MTSEA | 100 µM | Complete suppression of Pi transport | Highly Accessible | [3] |
| S318C | - | MTSEA | 100 µM | Unaffected | Inaccessible | [3] | |
| S373C | - | MTSEA | 100 µM | Unaffected | Inaccessible | [3] | |
| A393C | - | MTSEA | 100 µM | Unaffected | Inaccessible | [3] | |
| T451C | Extracellular Loop 3 | MTSEA | ≤1000 µM | Progressive loss of activity | Accessible | [4] | |
| A453C | Extracellular Loop 3 | MTSEA | ≤1000 µM | Progressive loss of activity | Accessible | [4] |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the accessibility of cysteine mutants using MTSEA.
Delving into the Signaling Pathway: A Conceptual Overview
The modification of a cysteine residue by MTSEA can directly impact protein function, providing a readout for its accessibility. The following diagram illustrates this principle in the context of an ion channel.
Detailed Experimental Protocols
A standardized protocol is crucial for obtaining reproducible results. The following is a generalized methodology for assessing cysteine accessibility using electrophysiological recordings in Xenopus oocytes, which can be adapted for other expression systems and readout methods.
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 1 M stock solution of this compound in water. Due to its instability in aqueous solution, it is recommended to prepare this stock fresh for each experiment or store aliquots at -80°C for a limited time.
-
Working Solution: Immediately before use, dilute the stock solution to the desired final concentration (typically ranging from 100 µM to 2 mM) in the appropriate recording buffer.
2. Protein Expression:
-
Inject cRNA of the wild-type or cysteine mutant protein into Xenopus laevis oocytes.
-
Incubate the oocytes for 2-7 days to allow for protein expression and insertion into the plasma membrane.
3. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording buffer.
-
Perform two-electrode voltage-clamp recordings to measure the functional properties of the expressed protein (e.g., ligand-gated currents, transport currents).
4. MTSEA Application and Accessibility Assessment:
-
Baseline Measurement: Record the baseline activity of the protein in response to its specific stimulus (e.g., agonist application, substrate perfusion).
-
MTSEA Incubation: Perfuse the oocyte with the MTSEA working solution for a defined period (e.g., 2 minutes). The duration and concentration can be varied to determine the rate of modification.[3]
-
Washout: Thoroughly wash out the MTSEA with recording buffer.
-
Post-Incubation Measurement: After washout, re-measure the protein's activity in response to the same stimulus.
5. Data Analysis:
-
Compare the amplitude of the current before and after MTSEA application.
-
A significant reduction in current amplitude after MTSEA treatment indicates that the introduced cysteine is accessible and its modification alters protein function.[3][4]
-
The rate of current inhibition can be determined by applying MTSEA for varying durations or at different concentrations to calculate a second-order rate constant, providing a quantitative measure of accessibility.[4]
Alternative Detection Method: Biotinylation and Western Blotting
For proteins where functional modulation is not easily measurable, MTSEA-biotin can be used to assess accessibility.
-
Following incubation with MTSEA-biotin, cell lysates are prepared.
-
Biotinylated proteins are then captured using streptavidin-coated beads.
-
The presence of the target protein is detected by Western blotting using a specific antibody. A positive signal indicates that the cysteine residue was accessible to MTSEA-biotin.[1][5]
This guide provides a foundational understanding of comparing cysteine mutant accessibility to this compound. By employing these methodologies and principles, researchers can gain valuable structural and functional insights into their proteins of interest, accelerating discovery and development efforts.
References
- 1. Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accessibility and Conformational Coupling in Serotonin Transporter Predicted Internal Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties of the Mutant Ser-460-Cys Implicate This Site in a Functionally Important Region of the Type Iia Na+/Pi Cotransporter Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine Mutagenesis Reveals Novel Structure–Function Features within the Predicted Third Extracellular Loop of the Type Iia Na+/Pi Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Tetrazolium-Based Viability Assays: A Comparative Review
For researchers, scientists, and drug development professionals, the accurate assessment of cell viability and cytotoxicity is a cornerstone of experimental biology. Tetrazolium-based colorimetric assays are among the most common methods employed for this purpose, offering a straightforward, scalable, and relatively inexpensive way to measure cellular metabolic activity. These assays rely on the principle that viable, metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce tetrazolium salts into intensely colored formazan (B1609692) products. The amount of formazan produced is directly proportional to the number of living cells.
This guide provides a comparative analysis of the most widely used tetrazolium reagents: MTT, MTS, XTT, WST-1, and WST-8 (also known as CCK-8), summarizing their performance, outlining experimental protocols, and offering guidance on reagent selection.
At a Glance: Comparing Tetrazolium Reagents
The primary distinction among these reagents lies in the solubility of the formazan product they form. The first-generation reagent, MTT, produces a water-insoluble formazan, necessitating an additional solubilization step. Subsequent generations, including MTS, XTT, and the WST series, were developed to produce water-soluble formazan, simplifying the assay protocol and making them more amenable to high-throughput screening.
| Reagent | Full Name | Principle of Reduction | Formazan Product | Key Advantages | Key Disadvantages | Absorbance Max (nm) |
| MTT | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Reduced by mitochondrial dehydrogenases in viable cells.[1][2] | Water-insoluble (purple crystals) | Widely cited, established protocols.[1] | Requires an extra solubilization step; reagent can be toxic to cells; potential for interference from cellular debris.[1][3] | ~570 |
| MTS | 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | Reduced by cellular dehydrogenases, often with an electron coupling agent (e.g., PES).[1] | Water-soluble (darker product) | One-step "add-and-read" protocol; faster than MTT (2-3 hours).[1] | More expensive than MTT; can exhibit some toxicity over long incubation periods.[1][4] | ~490 |
| XTT | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | Reduced at the cell surface by transmembrane electron transport. | Water-soluble | One-step protocol; less affected by culture medium pH than other salts. | Lower formazan yield compared to other reagents, resulting in lower sensitivity.[5] | ~450 |
| WST-1 | 4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate | Reduced extracellularly via transmembrane electron transport, mediated by an electron carrier. | Water-soluble | One-step protocol; generally considered more sensitive than MTS. | Can have higher background absorbance; may require optimization for different cell types.[6] | ~440 |
| WST-8 | 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium | Reduced by cellular dehydrogenases to a water-soluble formazan.[1] | Highly water-soluble (orange) | High sensitivity, stability, and a wider linear range; very low cytotoxicity.[5][7][8] | More expensive than MTT.[1] | ~450 |
Performance and Sensitivity: A Quantitative Look
The choice of reagent can significantly impact experimental outcomes, including sensitivity, linearity, and calculated cytotoxic concentrations (IC50 values).
| Parameter | MTT | MTS | WST-1 | WST-8 (CCK-8) |
| Relative Sensitivity | Moderate | Good | High | Very High[5][9] |
| Linearity | Good | Good (Linearity: 0.9932)[10] | Variable, may not be linear at low cell densities[6] | Excellent (Linearity: 0.9976)[10] |
| Toxicity | Cytotoxic, can kill cells during incubation[3] | Some toxicity observed after 6 hours[4][10] | Low | Very low toxicity[7] |
| Protocol Time | ~4 hours + solubilization | ~1-4 hours | ~0.5-4 hours | ~1-4 hours |
| Example IC50 Data | Varies significantly with compound and cell line. Can produce conflicting results compared to other assays.[11] | Often correlates well with other assays, but can show lower specificity.[4][10] | Found to be more reliable than MTT for natural product cytotoxicity analysis in one study.[11] | IC50 for Taxol on HeLa cells: 1.08 µg/mL.[9][12] IC50 for Curcumin on HeLa cells: 27.5 µg/mL.[9] |
Note: IC50 values are highly dependent on the cell line, drug, and experimental conditions. The data presented are for illustrative comparison.
Visualizing the Process
To better understand the workflows and principles, the following diagrams illustrate the key processes involved in tetrazolium-based assays.
References
- 1. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. What are the differences between MTT and WST assays? | AAT Bioquest [aatbio.com]
- 4. MTS, WST-8, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]
- 6. A comparative study of colorimetric cell proliferation assays in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTS, WST-8, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.journalagent.com [pdf.journalagent.com]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of MTSEA Hydrobromide
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring a safe environment through the meticulous handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of MTSEA hydrobromide, a positively charged methanethiosulfonate (B1239399) (MTS) reagent. Adherence to these protocols is crucial for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally related compounds, such as MTSEA-biotin and other piperidine (B6355638) derivatives, indicate that it should be handled with caution.[1] It is advisable to treat this compound as a hazardous compound.
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including:
-
Safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2]
-
A lab coat.
-
Chemical-resistant gloves (inspect before use and use proper removal technique).[2]
Work Area:
-
Conduct all handling and disposal preparations within a well-ventilated fume hood to minimize the inhalation of potential vapors or aerosols.[2]
Handling:
-
Avoid direct contact with the substance.[2]
-
Avoid breathing vapors, mist, or gas.[2]
-
Wash hands thoroughly after handling.[3]
First Aid Measures
In case of exposure, follow these immediate first aid steps and seek medical attention.[2][3]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[2] |
| Skin Contact | Wash off immediately with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] Do not dispose of the product directly into the sewage system.[2]
-
Waste Collection:
-
Spill Management:
-
Storage of Waste:
-
Store the sealed waste container in a designated and secure area, away from incompatible materials such as strong oxidizing agents.
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
